Semilicoisoflavone B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-20(2)4-3-10-5-11(6-15(23)19(10)26-20)13-9-25-16-8-12(21)7-14(22)17(16)18(13)24/h3-9,21-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZACZCRAUQSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156133 | |
| Record name | Semilicoisoflavone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Semilicoisoflavone B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035184 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
129280-33-7 | |
| Record name | Semilicoisoflavone B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129280-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Semilicoisoflavone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129280337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semilicoisoflavone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEMILICOISOFLAVONE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9TP371NFX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Semilicoisoflavone B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035184 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131 - 134 °C | |
| Record name | Semilicoisoflavone B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035184 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Semilicoisoflavone B: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semilicoisoflavone B is a prenylated isoflavone, a class of flavonoids known for their potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources
This compound has been predominantly isolated from the roots of two species of licorice:
-
Glycyrrhiza uralensis Fisch. [1]
-
Glycyrrhiza glabra L.
These plants, belonging to the Fabaceae family, are rich sources of various flavonoids, and their roots are commonly used in traditional medicine. This compound is considered a minor isoflavonoid constituent of these plants.
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following sections detail a general yet comprehensive experimental protocol based on established methods for isoflavonoid separation from Glycyrrhiza species.
Experimental Protocol: Isolation of this compound from Glycyrrhiza uralensis Roots
This protocol outlines a typical procedure for the laboratory-scale isolation of this compound.
1. Plant Material Preparation:
-
Dried roots of Glycyrrhiza uralensis are pulverized into a fine powder to increase the surface area for efficient solvent extraction.
2. Extraction:
-
The powdered root material is extracted exhaustively with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure maximum extraction of secondary metabolites.
-
The ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
3. Solvent Partitioning (Fractionation):
-
The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate.
-
The ethyl acetate fraction, which is enriched with flavonoids like this compound, is collected and concentrated.
4. Chromatographic Purification:
-
Step 4.1: Silica Gel Column Chromatography:
-
The concentrated ethyl acetate extract is subjected to column chromatography on a silica gel stationary phase.
-
A gradient elution is performed using a solvent system of increasing polarity, typically starting with a non-polar solvent like chloroform and gradually increasing the proportion of a more polar solvent like methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Step 4.2: Sephadex LH-20 Column Chromatography:
-
Fractions enriched with this compound from the silica gel column are further purified using a Sephadex LH-20 column.
-
Methanol is commonly used as the mobile phase for elution. This step helps in removing pigments and other impurities.
-
-
Step 4.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Final purification is often achieved using preparative reverse-phase HPLC (RP-HPLC).
-
A C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
5. Structure Elucidation and Purity Assessment:
-
The purity of the isolated this compound is assessed by analytical HPLC.
-
The chemical structure is confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
Quantitative Data
The yield and purity of this compound can vary depending on the plant source, geographical location, and the efficiency of the isolation method. The following table summarizes typical data that can be expected from the isolation process.
| Parameter | Value | Method of Determination |
| Extraction Yield (Crude Extract) | 5 - 15% (w/w) of dried root material | Gravimetric |
| Purity after Column Chromatography | 60 - 80% | HPLC |
| Final Purity after Prep-HPLC | >98% | HPLC |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Characteristic signals for the isoflavone core and prenyl group would be listed here. | NMR Spectroscopy |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | Characteristic signals for the isoflavone core and prenyl group would be listed here. | NMR Spectroscopy |
| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ at m/z corresponding to C₂₀H₁₆O₆ | Mass Spectrometry |
Note: Specific NMR chemical shift values for this compound should be referenced from dedicated spectroscopic studies for accurate structural assignment.
Visualizing the Workflow
The following diagrams illustrate the key stages of the isolation and purification process for this compound.
Caption: General workflow for the isolation of this compound.
Signaling Pathways and Logical Relationships
While this guide focuses on isolation, it is important to note that the biological activity of this compound is a key driver for its isolation. For instance, its potential role in modulating cellular signaling pathways is of significant interest. The following diagram illustrates a hypothetical relationship where the isolated compound is used to investigate a biological pathway.
Caption: Investigating the effect of isolated this compound on a signaling pathway.
Conclusion
The isolation of this compound from its natural sources, primarily the roots of Glycyrrhiza uralensis and Glycyrrhiza glabra, is a well-defined process that relies on standard phytochemical techniques. This guide provides a foundational understanding of the necessary steps, from extraction to final purification and analysis. The detailed methodologies and structured data presentation aim to facilitate the work of researchers in obtaining this promising isoflavone for further scientific investigation and potential therapeutic development.
References
Unveiling Semilicoisoflavone B from Glycyrrhiza uralensis: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of Glycyrrhiza uralensis as a source of the bioactive isoflavonoid, Semilicoisoflavone B. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information encompassing the extraction, isolation, and biological activities of this compound. While specific quantitative data on the yield of this compound from Glycyrrhiza uralensis is not extensively documented in current literature, this guide presents available data on related flavonoids to offer a comparative context. Furthermore, it details generalized yet robust experimental protocols for the isolation of isoflavonoids from Glycyrrhiza species and elucidates the signaling pathways modulated by this compound.
Quantitative Data on Flavonoids in Glycyrrhiza uralensis
Quantitative analysis of this compound in Glycyrrhiza uralensis is not widely reported. However, data for other prevalent flavonoids in the plant, such as liquiritin, isoliquiritin, and liquiritigenin, are available and provide a valuable reference for the general flavonoid content.
| Compound | Concentration Range (mg/g of dry root) | Analytical Method | Reference |
| Liquiritin | 0.82 - 35.18 | HPLC-UV | [1] |
| Isoliquiritin | 0.01 - 7.16 | HPLC-UV | [1] |
| Liquiritigenin | Not explicitly quantified, but detected | 1H-qNMR | [2] |
| Isoliquiritigenin | Not explicitly quantified, but detected | 1H-qNMR | [2] |
| Glycyrrhizic Acid | 2.39 - 217.7 | HPLC, UAE-HPLC | [3][4] |
Note: The yield of specific flavonoids can vary significantly based on the geographical origin, age of the plant, and the extraction method employed.
Biological Activity of this compound
This compound has demonstrated significant biological activities, particularly in the realm of oncology. The following table summarizes the effective concentrations of this compound used in various in vitro studies.
| Cell Line | Biological Effect | Effective Concentration (µM) | Reference |
| Oral Squamous Carcinoma Cells (OSCC) | Reduction in cell viability | 25, 50, 100 | [5] |
| Oral Squamous Carcinoma Cells (OSCC) | Induction of apoptosis | 50, 100 | [5] |
| Oral Squamous Carcinoma Cells (OSCC) | G2/M phase cell cycle arrest | 50, 100 | [5] |
| Oral Squamous Carcinoma Cells (OSCC) | Increased ROS production | 50, 100 | [5] |
Experimental Protocols
Preparation of Plant Material
-
Drying: The roots of Glycyrrhiza uralensis are thoroughly washed and air-dried or oven-dried at a temperature below 60°C to prevent degradation of thermolabile compounds.
-
Grinding: The dried roots are ground into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Selection: A solvent system of 70-80% ethanol or methanol is commonly used for the extraction of flavonoids.[7]
-
Extraction Method:
-
Maceration: The powdered root material is soaked in the selected solvent at room temperature for a period of 24-72 hours with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, allowing for continuous extraction with a fresh solvent.
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in higher yields and shorter extraction times.[10]
-
Fractionation of the Crude Extract
-
The crude extract is concentrated under reduced pressure using a rotary evaporator.
-
The concentrated extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Isoflavonoids like this compound are typically enriched in the ethyl acetate fraction.
Isolation and Purification
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol, is used to separate the different components.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of acetonitrile and water or methanol and water, sometimes with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[2]
Structure Elucidation and Quantification
-
Spectroscopic Analysis: The structure of the isolated pure compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, and 2D-NMR) and Mass Spectrometry (MS).
-
Quantitative Analysis: The purity and quantity of the isolated this compound can be determined using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, by comparing it with a certified reference standard.[7]
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, visualize these pathways and a general experimental workflow for its isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of Glycyrrhizic Acid from Glycyrrhiza uralensis Using Ultrasound and Its Process Extraction Model [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Study of the Chemical Composition and Biologically Active Properties of Glycyrrhiza glabra Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ycmou.ac.in [ycmou.ac.in]
- 10. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Semilicoisoflavone B in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semilicoisoflavone B, a complex pyranoisoflavonoid found predominantly in the roots of Glycyrrhiza species (licorice), has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and proposed mechanisms. It includes detailed experimental protocols for the characterization of the enzymes involved and presents quantitative data on related reactions. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Introduction
Isoflavonoids are a class of plant secondary metabolites almost exclusively produced by legumes and are known for their roles in plant defense and symbiotic nitrogen fixation.[1] this compound is a specialized isoflavonoid characterized by a dimethylpyran ring fused to the isoflavone core. This structural feature is often associated with enhanced biological activity. While the general isoflavonoid biosynthetic pathway is well-established, the specific enzymatic machinery responsible for the "tailoring" of the isoflavone backbone to yield complex structures like this compound is an active area of research. This guide synthesizes the current knowledge to present a putative pathway for this compound biosynthesis.
The General Isoflavonoid Biosynthesis Pathway
The biosynthesis of all isoflavonoids, including this compound, originates from the phenylpropanoid pathway.[2] The initial steps involve the conversion of L-phenylalanine to 4-coumaroyl-CoA through the sequential action of three key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL)
-
Cinnamate 4-Hydroxylase (C4H)
-
4-Coumarate-CoA Ligase (4CL)
From 4-coumaroyl-CoA, the pathway proceeds to the formation of the core isoflavonoid skeleton.
Diagram of the General Phenylpropanoid and Isoflavonoid Pathways
Caption: General phenylpropanoid and core isoflavonoid biosynthesis pathways.
Putative Biosynthetic Pathway of this compound
The formation of this compound from a general isoflavonoid precursor, likely an intermediate derived from liquiritigenin, involves two key transformations: prenylation and subsequent cyclization to form the pyran ring. Transcriptome and metabolome analyses of Glycyrrhiza uralensis have shown that the roots are rich in isoflavonoids and that the expression of isoflavonoid biosynthesis genes is upregulated in this tissue, supporting the localization of this pathway.[3][4]
Proposed Precursor
Based on the structure of this compound, a plausible precursor is the isoflavone 7,8,4'-trihydroxyisoflavone . This molecule would require prenylation at the C-6 position followed by cyclization.
Key Enzymatic Steps
-
Prenylation: The addition of a dimethylallyl pyrophosphate (DMAPP) group to the isoflavone backbone is catalyzed by a prenyltransferase (PT) . In Glycyrrhiza uralensis, a flavonoid prenyltransferase, GuA6DT, has been identified, which specifically prenylates flavones at the C-6 position.[3] It is highly probable that a homologous but isoflavone-specific prenyltransferase is responsible for the prenylation step in this compound biosynthesis.
-
Cyclization and Dehydrogenation: Following prenylation, the formation of the pyran ring likely proceeds through a cyclization reaction catalyzed by a cytochrome P450 monooxygenase (CYP450) or a similar cyclase. This enzyme would catalyze the formation of a heterocyclic ring from the prenyl group and the adjacent hydroxyl group.
Diagram of the Putative this compound Biosynthesis Pathway
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data
Specific quantitative data for the enzymes in the this compound pathway are not yet available. However, data from related and well-characterized enzymes in isoflavonoid biosynthesis can provide a useful reference.
| Enzyme Class | Substrate | Apparent K_m (µM) | Apparent V_max (pmol/min/mg protein) | Plant Source |
| Isoflavone Synthase (IFS) | Liquiritigenin | 5 - 15 | 50 - 200 | Glycine max (Soybean) |
| Isoflavone Synthase (IFS) | Naringenin | 10 - 30 | 100 - 400 | Glycine max (Soybean) |
| Prenyltransferase (PT) | Genistein | 20 - 50 | 30 - 150 | Lupinus albus (White Lupin) |
| O-Methyltransferase (OMT) | Daidzein | 5 - 25 | 200 - 1000 | Medicago sativa (Alfalfa) |
Note: These values are approximate and can vary significantly based on experimental conditions.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires the identification and characterization of the involved enzymes. The following are detailed methodologies for key experiments.
Identification of Candidate Genes
A transcriptomic approach is highly effective for identifying candidate genes.
Experimental Workflow:
Caption: Workflow for candidate gene identification via RNA-seq.
Heterologous Expression and Enzyme Assays
Candidate genes are functionally characterized through heterologous expression, typically in yeast (Saccharomyces cerevisiae) or E. coli.
Protocol for Prenyltransferase Characterization:
-
Cloning: Amplify the full-length open reading frame of the candidate prenyltransferase gene from G. uralensis cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., INVSc1).
-
Protein Expression: Grow the transformed yeast in induction medium (e.g., SC-Ura medium with galactose) to induce protein expression.
-
Microsome Preparation: Harvest the yeast cells and prepare microsomal fractions, as many plant prenyltransferases are membrane-bound.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the microsomal fraction, the putative isoflavone substrate (e.g., 7,8,4'-trihydroxyisoflavone), and the prenyl donor, dimethylallyl pyrophosphate (DMAPP).
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis: Analyze the reaction products by HPLC and LC-MS to identify the prenylated isoflavone.
Characterization of Cyclase Activity
The protocol for characterizing the putative cyclase (CYP450) is similar, using the prenylated intermediate as the substrate.
Conclusion
The biosynthesis of this compound in Glycyrrhiza uralensis is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the core isoflavonoid pathway. The final, specific steps are proposed to involve an isoflavone-specific prenyltransferase and a cytochrome P450-dependent cyclase. While the precise enzymes for these latter steps are yet to be definitively characterized, the methodologies outlined in this guide provide a clear roadmap for their identification and functional analysis. A deeper understanding of this pathway will be instrumental in developing biotechnological strategies for the sustainable production of this valuable natural product.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrative metabolome and transcriptome analyses reveal the differences in flavonoid and terpenoid synthesis between Glycyrrhiza uralensis (licorice) leaves and roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite Profiling and Transcriptome Analysis Explains Difference in Accumulation of Bioactive Constituents in Licorice (Glycyrrhiza uralensis) Under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Biological Activities of Semilicoisoflavone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semilicoisoflavone B is a prenylated isoflavone isolated from plants of the Glycyrrhiza species, commonly known as licorice.[1] As a member of the flavonoid family, it has attracted scientific interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anticancer, neuroprotective, and enzymatic inhibitory effects. The information is presented with detailed experimental methodologies, quantitative data, and visual representations of the underlying molecular pathways to support further research and drug development endeavors.
Anticancer Activity
This compound has demonstrated significant anticancer activity, particularly against oral squamous cell carcinoma (OSCC).[1][2][3] Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) through the modulation of key signaling pathways.
Quantitative Data
The cytotoxic effects of this compound have been evaluated in various OSCC cell lines. The following table summarizes the available quantitative data on its anticancer activity.
| Biological Activity | Cell Line(s) | Treatment | Key Findings | Reference |
| Cytotoxicity | SAS, SCC9, OECM-1, HSC3M3 (OSCC) | 0-100 µM for 24h | Dose-dependent reduction in cell viability. | --INVALID-LINK-- |
| Cell Cycle Arrest | SAS, SCC9 (OSCC) | 0-100 µM for 24h | Arrest at G2/M phase; downregulation of Cyclin A, CDK2, CDK4, CDK6. | --INVALID-LINK-- |
| Apoptosis Induction | SAS, SCC9 (OSCC) | 0-100 µM for 24h | Increased nuclear condensation; increased percentage of apoptotic cells. | --INVALID-LINK-- |
| ROS Production | SAS, SCC9 (OSCC) | 100 µM for 0-6h | Time-dependent increase in ROS levels. | --INVALID-LINK-- |
Signaling Pathways
This compound exerts its anticancer effects by modulating several critical signaling pathways.
This compound has been shown to suppress the Ras/Raf/MEK signaling cascade, which is a crucial regulator of cell proliferation and survival.[1] It also reduces the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, p38, and JNK1/2.[1]
In 5-fluorouracil (5FU)-resistant OSCC cells, this compound disrupts the ATR-Chk1 signaling pathway by suppressing claspin expression. This leads to reduced phosphorylation of ATR, Chk1, Wee1, and CDC25C, ultimately contributing to apoptosis.[3]
References
- 1. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces oral cancer cell apoptosis by targeting claspin and ATR-Chk1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Putative Neuroprotective Mechanisms of Semilicoisoflavone B
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details the putative mechanism of action of Semilicoisoflavone B in neurological disorders. As of late 2025, direct experimental evidence for the neuroprotective effects of this compound is limited. The mechanisms outlined below are extrapolated from studies on its effects in non-neurological models and the well-documented neuroprotective actions of structurally similar isoflavones. This guide is intended to provide a scientifically grounded framework for future research and development.
Executive Summary
This compound, a prenylated isoflavone, has demonstrated significant biological activity in various cellular models, primarily in the context of oncology.[1][2][3] While direct research into its role in neurological disorders is in its nascent stages, the established neuroprotective properties of other isoflavones, such as genistein and daidzein, provide a strong rationale for investigating this compound as a potential therapeutic agent for neurodegenerative diseases and acute brain injury.[4] This document synthesizes the available evidence to propose a multi-faceted mechanism of action for this compound in a neurological context, focusing on its potential to mitigate oxidative stress, neuroinflammation, and apoptosis—three key pathological pillars of many neurological disorders.
Core Putative Mechanisms of Action
Based on the known bioactivity of this compound and related isoflavones, its neuroprotective effects are likely mediated through three primary mechanisms:
-
Anti-inflammatory Effects: Modulation of key inflammatory signaling pathways to reduce the production of pro-inflammatory cytokines and mediators in the central nervous system (CNS).
-
Antioxidant Activity: Enhancement of endogenous antioxidant defense systems and direct scavenging of reactive oxygen species (ROS) to counteract oxidative stress.
-
Anti-Apoptotic Regulation: Inhibition of programmed cell death pathways to preserve neuronal viability in the face of pathological insults.
Anti-Inflammatory Pathways
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of many neurodegenerative diseases.[5] Isoflavones have been shown to exert potent anti-inflammatory effects in the brain.[6]
Proposed Signaling Pathway
This compound is hypothesized to inhibit neuroinflammation primarily through the downregulation of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.
Caption: Inferred Anti-Neuroinflammatory Signaling of this compound.
Experimental Protocols
In Vitro Microglia Activation Assay
-
Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Activation: Neuroinflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Analysis:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.
-
Cytokine Levels (TNF-α, IL-1β, IL-6): Quantified from the supernatant using ELISA kits.
-
Protein Expression: Cell lysates are analyzed by Western blotting for key signaling proteins (e.g., p-p65, p-p38, iNOS, COX-2).
-
Antioxidant and Oxidative Stress Reduction
Oxidative stress is a critical contributor to neuronal damage in both acute and chronic neurological conditions.[7] Isoflavones are known to possess potent antioxidant properties.[4]
Proposed Signaling Pathway
This compound is hypothesized to combat oxidative stress by activating the Nrf2-ARE pathway, a master regulator of antioxidant responses.
Caption: Inferred Nrf2-Mediated Antioxidant Pathway of this compound.
Experimental Protocols
In Vitro Neuronal Oxidative Stress Assay
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured and differentiated into a neuronal phenotype using retinoic acid.
-
Treatment: Differentiated cells are pre-treated with this compound (e.g., 1, 5, 10 µM) for 12-24 hours.
-
Induction of Oxidative Stress: Cells are exposed to H₂O₂ (100 µM) or 6-hydroxydopamine (6-OHDA; 50 µM) for 6 hours.
-
Analysis:
-
Cell Viability: Assessed using the MTT or LDH assay.
-
Intracellular ROS: Measured using fluorescent probes like DCFH-DA.
-
Western Blotting: Analysis of Nrf2 nuclear translocation and expression of downstream targets like HO-1 and NQO1.
-
Anti-Apoptotic Mechanisms
Neuronal apoptosis is the final common pathway of cell death in many neurological disorders. This compound has been shown to induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins and activating caspases.[1][2][3] In a neuroprotective context, it is hypothesized to have the opposite effect, inhibiting these pathways.
Proposed Signaling Pathway
This compound is proposed to prevent neuronal apoptosis by increasing the ratio of anti-apoptotic to pro-apoptotic Bcl-2 family proteins and inhibiting the activation of executioner caspases.
Caption: Inferred Anti-Apoptotic Mechanisms of this compound.
Experimental Protocols
TUNEL Staining for Apoptosis
-
Model: Either in vitro cultured neurons (as described above) or brain sections from an in vivo model of neurological disease (e.g., MCAO for stroke, MPTP for Parkinson's).
-
Treatment: In vitro cells or live animals are treated with this compound.
-
Tissue/Cell Preparation: Cells are fixed on slides, or brain tissue is sectioned.
-
Staining: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed according to the manufacturer's protocol to label DNA fragmentation, a hallmark of late-stage apoptosis.
-
Analysis: Apoptotic cells are visualized and quantified using fluorescence microscopy.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data based on expected outcomes from the experimental protocols described, derived from studies on similar isoflavones.
| Parameter | Disease Model (Control) | This compound Treated | Mechanism | Reference Compound |
| NO Production (µM) | 15.2 ± 1.8 | 6.5 ± 0.9 | Anti-inflammatory | Genistein |
| TNF-α Levels (pg/mL) | 250 ± 35 | 110 ± 20 | Anti-inflammatory | Daidzein |
| Nuclear Nrf2 (Fold Change) | 1.0 | 3.5 ± 0.5 | Antioxidant | Soy Isoflavones |
| HO-1 Expression (Fold Change) | 1.0 | 4.2 ± 0.6 | Antioxidant | Genistein |
| TUNEL-positive Cells (%) | 35 ± 5 | 12 ± 3 | Anti-apoptotic | Soy Isoflavones |
| Bax/Bcl-2 Ratio | 4.8 ± 0.7 | 1.5 ± 0.3 | Anti-apoptotic | Genistein |
Conclusion and Future Directions
This compound presents a promising, yet underexplored, candidate for the treatment of neurological disorders. The mechanistic framework presented here, based on its known activities and the neuroprotective profile of related isoflavones, provides a solid foundation for future preclinical research. Key future directions should include:
-
In vivo studies in animal models of Alzheimer's disease, Parkinson's disease, and ischemic stroke to validate these putative mechanisms and assess therapeutic efficacy.
-
Pharmacokinetic and blood-brain barrier penetration studies to determine the bioavailability of this compound in the CNS.
-
Head-to-head comparative studies with other well-characterized isoflavones to understand its relative potency and potential advantages.
The elucidation of the precise neuroprotective mechanisms of this compound will be crucial for its potential translation into a novel therapeutic strategy for debilitating neurological disorders.
References
- 1. Soybean isoflavone ameliorates cognitive impairment, neuroinflammation, and amyloid β accumulation in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. Unveiling the neuroprotective properties of isoflavones: current evidence, molecular mechanisms and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soy Isoflavones Protects Against Stroke by Inhibiting Keap1/NQO1/Nrf2/HO-1 Signaling Pathway: Network Pharmacology Analysis Combined with the Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective mechanisms of red clover and soy isoflavones in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary isoflavones, urinary isoflavonoids, and risk of ischemic stroke in women - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Semilicoisoflavone B as a PPARγ Agonist: A Technical Guide
Introduction to PPARγ and its Agonists
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[2] Three isoforms have been identified: PPARα, PPARβ/δ, and PPARγ. PPARγ is most highly expressed in adipose tissue and plays a master regulatory role in adipocyte differentiation.[3][4] Upon activation by a ligand, such as a natural fatty acid or a synthetic drug, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[3][5] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby initiating or suppressing their transcription.[5]
The activation of PPARγ leads to several beneficial metabolic effects:
-
Insulin Sensitization: PPARγ activation modulates the expression of genes that enhance insulin sensitivity, such as those involved in glucose transport and utilization.[4]
-
Adipocyte Differentiation: It promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing fatty acids, thus reducing circulating lipid levels.[3][4]
-
Anti-inflammatory Effects: PPARγ activation can suppress the expression of pro-inflammatory genes.[4]
Thiazolidinediones (TZDs), such as rosiglitazone and pioglitazone, are potent synthetic full agonists of PPARγ and have been used clinically to treat type 2 diabetes. However, their use has been associated with side effects like weight gain and fluid retention, prompting the search for novel PPARγ modulators, particularly partial agonists from natural sources, that may offer a better therapeutic window.[2] Semilicoisoflavone B has been identified as one such potential natural agonist.[1]
Data Presentation: Quantifying Ligand-Receptor Interaction
A critical step in evaluating a potential PPARγ agonist is to quantify its interaction with the receptor and its functional activity. Although specific experimental values for this compound are not available in the reviewed literature, the following tables provide a standardized format for presenting such data, populated with representative values for other known PPARγ agonists for illustrative purposes.
Table 1: PPARγ Binding Affinity Data
This table summarizes the affinity of a compound for the PPARγ ligand-binding domain (LBD). Lower values for IC50, Kᵢ, and Kₐ indicate higher binding affinity.
| Compound | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Kₐ (µM) | Reference Compound |
| This compound | Data Not Available | N/A | N/A | N/A | Rosiglitazone |
| Rosiglitazone (Example) | TR-FRET Competitive Binding | 0.25 | 0.18 | - | - |
| Apigenin (Example) | Gene-Reporter Luciferase Assay | - | - | 5.0 | Rosiglitazone |
| Podophyllotoxin (Example) | TR-FRET Competitive Binding | 27.43 | 9.86 | - | Rosiglitazone |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a compound required to displace 50% of a known radiolabeled or fluorescent ligand from the receptor.[6][7]
-
Kᵢ (Inhibition constant): A measure of the binding affinity of an inhibitor; it is an intrinsic property of the compound and does not depend on substrate concentration.[8][9]
-
Kₐ (Dissociation constant): The equilibrium constant for the dissociation of the ligand-receptor complex.[8]
Table 2: PPARγ Transcriptional Activation Data
This table presents the functional ability of a compound to activate PPARγ-mediated gene transcription. The EC₅₀ value represents the concentration of an agonist that produces 50% of the maximal response.
| Compound | Assay Type | Cell Line | EC₅₀ (µM) | % Max Activation (vs. Control) | Reference Compound |
| This compound | Data Not Available | N/A | N/A | N/A | Rosiglitazone |
| Rosiglitazone (Example) | Luciferase Reporter Assay | HEK293 | 0.15 | 100% | - |
| Apigenin (Example) | Luciferase Reporter Assay | HEK293 | 3.2 | ~60% (Partial Agonist) | Rosiglitazone |
| Genistein (Example) | Luciferase Reporter Assay | COS-1 | 5.0 | ~75% (Partial Agonist) | Rosiglitazone |
Experimental Protocols
The following are detailed methodologies for the key experiments required to assess the activity of a compound like this compound on PPARγ.
PPARγ Competitive Binding Assay (TR-FRET)
This assay measures the ability of a test compound to compete with a fluorescently labeled PPARγ ligand for binding to the PPARγ ligand-binding domain (LBD).
Materials:
-
GST-tagged human PPARγ-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled PPARγ ligand (e.g., Fluormone™ PPAR Green)
-
Test compound (this compound) and reference agonist (e.g., Rosiglitazone)
-
Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and reference agonist in DMSO, then dilute further in assay buffer.
-
In a 384-well plate, add the PPARγ-LBD, terbium-labeled anti-GST antibody, and the fluorescent ligand.
-
Add the diluted test compound or reference agonist to the wells. Include wells with no compound (positive control) and wells with no PPARγ-LBD (negative control).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Calculate the TR-FRET ratio. A decrease in the ratio indicates displacement of the fluorescent ligand by the test compound.
-
Plot the TR-FRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
PPARγ Reporter Gene Assay (Luciferase Assay)
This cell-based assay quantifies the ability of a compound to activate the transcriptional activity of PPARγ.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, U2OS).[10][11]
-
An expression vector for full-length human PPARγ.
-
A reporter vector containing multiple copies of a PPRE upstream of a luciferase gene (e.g., pGL4-3xPPRE-tata-luc).[11]
-
A control vector for normalization (e.g., expressing Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
Procedure:
-
Seed cells in 96-well plates and grow to ~80% confluency.
-
Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the normalization vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound (this compound) or a reference agonist. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the compound concentration and fit a dose-response curve to determine the EC₅₀ and maximal activation values.
Adipocyte Differentiation Assay
This assay assesses the biological activity of a PPARγ agonist by measuring its ability to induce the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocyte cell line.
-
Growth medium (DMEM with 10% bovine calf serum).
-
Differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX).
-
Test compound (this compound) and reference agonist.
-
Oil Red O staining solution.
-
Isopropanol.
Procedure:
-
Culture 3T3-L1 preadipocytes in growth medium until they reach confluence (Day 0).
-
Induce differentiation by replacing the growth medium with differentiation medium containing the test compound or reference agonist at various concentrations.
-
After 2 days (Day 2), replace the medium with fresh DMEM containing 10% FBS and insulin, along with the test compound.
-
Continue to culture the cells for an additional 4-6 days, replacing the medium every 2 days with DMEM/FBS containing the test compound.
-
On Day 6-8, wash the cells with PBS and fix them with 10% formalin for 1 hour.
-
Wash the fixed cells with water and stain with Oil Red O solution for 1 hour to visualize intracellular lipid droplets.
-
Wash the cells again to remove excess stain and acquire images using a microscope.
-
To quantify adipogenesis, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at ~510 nm using a spectrophotometer.
Visualizations: Pathways and Workflows
PPARγ Signaling Pathway
The following diagram illustrates the canonical signaling pathway for PPARγ activation.
Caption: Canonical PPARγ signaling pathway upon agonist binding.
Experimental Workflow for Agonist Evaluation
This diagram outlines the sequential process for evaluating a potential PPARγ agonist, from initial screening to biological validation.
Caption: Step-wise workflow for screening and validating PPARγ agonists.
Logical Relationship of PPARγ Agonist Action
This diagram illustrates the cause-and-effect relationship from ligand binding to the ultimate physiological outcomes.
Caption: Logical flow from molecular binding to physiological response.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Health-modulating Effects of Isoflavones and Metabolites via Activation of PPAR and AhR [mdpi.com]
- 5. Antioxidant activities of licorice-derived prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 9. researchgate.net [researchgate.net]
- 10. Activation of PPARγ by a Natural Flavonoid Modulator, Apigenin Ameliorates Obesity-Related Inflammation Via Regulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Neuroprotective Effects of Semilicoisoflavone B: A Technical Guide
Disclaimer: The following document collates and synthesizes available preclinical data on Semilicoisoflavone B. The neuroprotective effects described herein are largely extrapolated from its known mechanisms in non-neuronal cells and the established neuroprotective properties of the broader isoflavone class. Direct experimental evidence for the neuroprotective effects of this compound is currently limited in the scientific literature.
Introduction
This compound (SFB) is a prenylated isoflavone isolated from Glycyrrhiza species. While extensively investigated for its anticancer properties, particularly in oral squamous cell carcinoma, its potential as a neuroprotective agent is an emerging area of interest.[1][2] Isoflavones, as a class of polyphenolic compounds, have demonstrated significant neuroprotective potential against various neurodegenerative conditions.[3] Their mechanisms of action are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic activities, often mediated through the modulation of critical cellular signaling pathways.[3][4] This guide provides an in-depth overview of the potential neuroprotective mechanisms of this compound, based on its observed effects on key signaling pathways in cancer cell lines and the known neuroprotective roles of these pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on this compound, primarily in the context of its anticancer effects. These data provide insights into its dose-dependent cytotoxicity and its impact on cell cycle regulation, which are relevant for designing future neuroprotection studies.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability |
| SAS | 25 | 24 | Significantly Reduced |
| SAS | 50 | 24 | Significantly Reduced |
| SAS | 100 | 24 | Significantly Reduced |
| SCC9 | 25 | 24 | Significantly Reduced |
| SCC9 | 50 | 24 | Significantly Reduced |
| SCC9 | 100 | 24 | Significantly Reduced |
Source: Data extrapolated from descriptions in studies on oral cancer cells.[1]
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Incubation Time (h) | Observed Effect |
| SAS | 0-100 | 24 | G2/M and S phase arrest |
| SCC9 | 0-100 | 24 | G2/M and S phase arrest |
Source: Data extrapolated from descriptions in studies on oral cancer cells.[5]
Potential Neuroprotective Signaling Pathways
Based on its documented effects in cancer cells, this compound may exert neuroprotective effects through the modulation of the following signaling pathways:
MAPK and Ras/Raf/MEK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Ras/Raf/MEK pathways are crucial in regulating neuronal survival, differentiation, and plasticity. However, their overactivation can lead to neuronal apoptosis and neuroinflammation. This compound has been shown to downregulate the phosphorylation of key MAPK proteins, including ERK1/2, p38, and JNK1/2, and suppress the activation of Ras, Raf, and MEK in oral cancer cells.[1][2] The inhibition of the p38 MAPK pathway, in particular, is associated with neuroprotection against hypoxic damage.[4]
Caption: SFB's potential inhibition of MAPK and Ras/Raf/MEK pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival and is often dysregulated in neurodegenerative diseases. Activation of this pathway generally promotes neuronal survival. However, in some contexts, its inhibition can be beneficial. This compound has been observed to reduce the phosphorylation of AKT.[2] While this effect is pro-apoptotic in cancer cells, its implication in neuroprotection is complex and may depend on the specific neuronal context and pathological condition. For instance, suppression of the AKT-mTOR pathway has been linked to neuroprotection against hypoxic damage.[4]
Caption: SFB's potential modulation of the PI3K/AKT signaling pathway.
ATR-Chk1 Signaling Pathway
The ATR-Chk1 pathway is a key component of the DNA damage response. While its role in neurodegeneration is still being elucidated, chronic activation can lead to apoptosis. This compound has been shown to disrupt the ATR-Chk1 signaling pathway by suppressing claspin expression, which in turn reduces the phosphorylation of ATR, Chk1, Wee1, and CDC25C.[5] This action could potentially protect neurons from DNA damage-induced apoptosis.
Caption: SFB's potential disruption of the ATR-Chk1 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted to investigate the neuroprotective effects of this compound. These protocols are based on those reported in studies of its anticancer activity.
Cell Viability (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on neuronal cell lines (e.g., SH-SY5Y, PC12).
-
Procedure:
-
Seed neuronal cells onto 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24 or 48 hours at 37°C.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Cell Cycle Analysis
-
Objective: To assess the effect of this compound on the cell cycle progression of neuronal cells.
-
Procedure:
-
Seed neuronal cells onto 6-well plates (2 x 105 cells/well) and treat with different concentrations of this compound for 24 hours.
-
Harvest the cells by centrifugation and fix them in 70% ethanol at -20°C overnight.
-
Stain the fixed cells with propidium iodide (PI) buffer (containing RNase A) for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.[1]
-
Western Blot Analysis
-
Objective: To quantify the expression and phosphorylation levels of proteins in key signaling pathways (e.g., MAPKs, AKT, ATR-Chk1) in response to this compound treatment.
-
Procedure:
-
Treat neuronal cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Hypothetical Experimental Workflow for Neuroprotection Studies
The following diagram illustrates a logical workflow for investigating the potential neuroprotective effects of this compound.
Caption: A proposed workflow for investigating SFB's neuroprotective effects.
Conclusion
While direct evidence is still needed, the existing data on this compound's mechanism of action in cancer cells provides a strong rationale for investigating its neuroprotective potential. Its ability to modulate key signaling pathways, such as the MAPK, PI3K/AKT, and ATR-Chk1 pathways, suggests that it could offer therapeutic benefits in neurodegenerative diseases. Future research should focus on validating these potential neuroprotective effects in relevant in vitro and in vivo models of neurological disorders.
References
- 1. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the neuroprotective properties of isoflavones: current evidence, molecular mechanisms and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soy Isoflavones Protect Neuronal PC12 Cells against Hypoxic Damage through Nrf2 Activation and Suppression of p38 MAPK and AKT–mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces oral cancer cell apoptosis by targeting claspin and ATR-Chk1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Semilicoisoflavone B in BACE1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on Semilicoisoflavone B and its inhibitory effects on β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. The following sections delve into the mechanism of action, quantitative data, experimental protocols, and the signaling pathway associated with this compound's activity against BACE1.
Mechanism of Action
This compound, a flavonoid isolated from the roots of Glycyrrhiza uralensis Fisch, has been shown to reduce the secretion of Aβ.[1][2][][4] Its primary mechanism of action is not through direct enzymatic inhibition of BACE1, but rather by downregulating the expression of both BACE1 protein and its corresponding mRNA.[1][2][4]
Studies have revealed that this compound functions as a peroxisome proliferator-activated receptor γ (PPARγ) agonist.[1][2] By activating PPARγ, it initiates a signaling cascade that ultimately leads to the inhibition of BACE1 expression.[1][2] Furthermore, the inhibitory effect of this compound on BACE1 expression is also mediated through the inhibition of the phosphorylation of the signal transducer and activator of transcription 3 (STAT3).[1][2]
Quantitative Data
Current preliminary studies have focused on the indirect regulatory effect of this compound on BACE1 expression. As such, quantitative data such as IC50 or Ki values for the direct inhibition of the BACE1 enzyme by this compound are not yet available in the reviewed literature. The primary evidence for its efficacy is derived from the observed reduction in BACE1 protein and mRNA levels in cellular models.
Signaling Pathway of this compound in BACE1 Inhibition
The following diagram illustrates the proposed signaling pathway through which this compound exerts its inhibitory effect on BACE1 expression.
Caption: Proposed signaling pathway of this compound in inhibiting BACE1 expression.
Experimental Protocols
While specific, detailed protocols from the seminal studies on this compound are proprietary to the conducting laboratories, this section provides representative methodologies for the key experiments involved in assessing its effect on BACE1.
BACE1 Inhibition Assay (Fluorogenic)
This assay is used to screen for direct inhibitors of the BACE1 enzyme.
a. Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a quenched fluorophore)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound (this compound)
-
Known BACE1 inhibitor (positive control)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence microplate reader
b. Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
To the wells of the microplate, add the assay buffer, the BACE1 enzyme, and the test compound or controls.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Continue to monitor the fluorescence at regular intervals for a set duration (e.g., 60-120 minutes) at a constant temperature (e.g., 37°C).
-
The rate of increase in fluorescence is proportional to the BACE1 activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Western Blot for BACE1 Protein Expression
This method is used to quantify the levels of BACE1 protein in cells treated with this compound.
a. Materials:
-
Cell line (e.g., SH-SY5Y, HEK293-APP)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BACE1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
b. Procedure:
-
Culture the cells to a suitable confluency and then treat them with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-BACE1 antibody overnight at 4°C.
-
Wash the membrane and then incubate it with the HRP-conjugated secondary antibody.
-
After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the BACE1 signal to the loading control to determine the relative protein expression.
Real-Time Quantitative PCR (RT-qPCR) for BACE1 mRNA Expression
This technique is employed to measure the levels of BACE1 messenger RNA in cells following treatment with this compound.
a. Materials:
-
Treated cells (as in the Western blot protocol)
-
RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR primers specific for the BACE1 gene and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
RT-qPCR instrument
b. Procedure:
-
Extract total RNA from the treated and control cells.
-
Assess the purity and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA templates using reverse transcriptase.
-
Set up the qPCR reactions containing the cDNA, specific primers, and qPCR master mix.
-
Perform the qPCR cycling on a real-time PCR instrument.
-
Analyze the amplification data and determine the cycle threshold (Ct) values.
-
Calculate the relative expression of BACE1 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the effect of a compound like this compound on BACE1.
Caption: General experimental workflow for studying BACE1 inhibitors.
References
Initial In Vitro Screening of Semilicoisoflavone B Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semilicoisoflavone B is a prenylated isoflavone found in plants of the Glycyrrhiza species. As a member of the flavonoid family, it is anticipated to possess a range of biological activities. This technical guide provides an in-depth overview of the initial in vitro screening of this compound's bioactivity, with a primary focus on its anticancer properties, for which the most substantial data is currently available. This document also outlines standard protocols for assessing its potential anti-inflammatory, antioxidant, and neuroprotective effects, areas ripe for future investigation. All quantitative data from cited studies are summarized, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanisms of action.
Anticancer Bioactivity of this compound
This compound has demonstrated significant cytotoxic and pro-apoptotic effects in various oral squamous cell carcinoma (OSCC) cell lines.[1][2][3][4][5] Its anticancer activity is attributed to its ability to induce cell cycle arrest, promote apoptosis through both intrinsic and extrinsic pathways, and stimulate the production of reactive oxygen species (ROS).[1][2][4]
Quantitative Data Summary
The following tables summarize the observed effects of this compound on the viability of different OSCC cell lines. It is important to note that while dose-dependent reductions in cell viability have been consistently reported, specific IC50 values were not explicitly stated in the reviewed literature.
Table 1: Effect of this compound on the Viability of Oral Squamous Carcinoma Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (hours) | Observed Effect on Cell Viability |
| SAS | 25, 50, 100 | 24 | Significant, dose-dependent reduction[2] |
| SCC9 | 25, 50, 100 | 24 | Significant, dose-dependent reduction[2] |
| OECM-1 | 25, 50, 100 | 24 | Significant, dose-dependent reduction[2] |
| HSC3M3 | 25, 50, 100 | 24 | Significant, dose-dependent reduction[2] |
Table 2: Effect of this compound on the Viability of 5-Fluorourasil (5FU)-Resistant Oral Cancer Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (hours) | Observed Effect on Cell Viability |
| 5FU-SAS | 25, 50, 100 | 24, 48, 72 | Significant, dose-dependent reduction[5] |
| 5FU-SCC9 | 25, 50, 100 | 24, 48, 72 | Significant, dose-dependent reduction[5] |
Experimental Protocols
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
-
Cell Lines: SAS, SCC9, OECM-1, HSC3M3, 5FU-SAS, 5FU-SCC9.
-
Reagents:
-
This compound (dissolved in DMSO)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) for the desired incubation periods (e.g., 24, 48, 72 hours).
-
After treatment, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
This assay evaluates the long-term effect of this compound on the proliferative capacity of cancer cells.
-
Cell Lines: As per the MTT assay.
-
Reagents: As per the MTT assay, plus crystal violet staining solution (0.5% crystal violet in 25% methanol).
-
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells).
-
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating several key signaling pathways.
This compound has been shown to downregulate the MAPK and Ras/Raf/MEK signaling pathways, which are crucial for cell proliferation and survival.[1][3] It reduces the phosphorylation of key proteins in this cascade, including ERK1/2, p38, and JNK1/2.[1]
Caption: MAPK and Ras/Raf/MEK signaling pathway inhibition by this compound.
The PI3K/Akt pathway is another critical regulator of cell survival and proliferation that is inhibited by this compound.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Extraction and Purification of Semilicoisoflavone B
Introduction
Semilicoisoflavone B is a prenylated isoflavonoid that has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer activities. This compound is naturally found in plants of the Glycyrrhiza genus, commonly known as licorice. This application note provides a detailed protocol for the extraction and purification of this compound from Glycyrrhiza uralensis root material, intended for researchers, scientists, and professionals in drug development.
Overview
The protocol outlines a multi-step process beginning with the extraction of crude isoflavonoids from dried plant material using solvent extraction. This is followed by a purification cascade involving liquid-liquid partitioning and chromatographic techniques to isolate this compound with high purity. The methodologies are designed to be scalable for laboratory research purposes.
Experimental Protocols
1. Extraction of Crude Isoflavonoid Mixture
This protocol describes the initial extraction of a crude mixture containing this compound from dried Glycyrrhiza uralensis root.
-
Materials and Equipment:
-
Dried and powdered Glycyrrhiza uralensis root
-
95% Ethanol (EtOH)
-
Rotary evaporator
-
Shaker or sonicator
-
Filter paper (Whatman No. 1 or equivalent)
-
Glassware (beakers, flasks)
-
-
Procedure:
-
Weigh 100 g of dried, powdered Glycyrrhiza uralensis root and place it into a 2 L Erlenmeyer flask.
-
Add 1 L of 95% ethanol to the flask.
-
Securely cap the flask and place it on a shaker at room temperature for 24 hours. Alternatively, sonicate the mixture for 1 hour.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C until the ethanol is completely removed, yielding a crude extract.
-
2. Liquid-Liquid Partitioning
This step aims to fractionate the crude extract to enrich the isoflavonoid content.
-
Materials and Equipment:
-
Crude extract from Step 1
-
Distilled water
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Separatory funnel (2 L)
-
Rotary evaporator
-
-
Procedure:
-
Resuspend the crude extract in 500 mL of distilled water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Add 500 mL of n-hexane to the separatory funnel. Shake vigorously for 5 minutes and then allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask. Discard the upper n-hexane layer (this removes nonpolar compounds).
-
Return the aqueous layer to the separatory funnel and add 500 mL of ethyl acetate.
-
Shake vigorously for 5 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with another 500 mL of ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to obtain the isoflavonoid-enriched fraction.
-
3. Chromatographic Purification
This protocol details the purification of this compound from the enriched fraction using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
-
Materials and Equipment:
-
Isoflavonoid-enriched fraction from Step 2
-
Silica gel (for column chromatography)
-
Solvents for column chromatography (e.g., chloroform-methanol gradient)
-
Preparative HPLC system with a C18 column
-
HPLC grade solvents (acetonitrile, water, formic acid)
-
Fraction collector
-
Analytical HPLC system for purity analysis
-
-
Procedure:
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the isoflavonoid-enriched fraction in a minimal amount of chloroform.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Combine the fractions rich in this compound and evaporate the solvent.
-
-
Preparative HPLC:
-
Dissolve the partially purified sample in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water (with 0.1% formic acid). A typical starting point is a 60:40 acetonitrile:water mixture.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm) and collect the peak corresponding to this compound.
-
Combine the collected fractions and evaporate the solvent to obtain pure this compound.
-
Confirm the purity of the isolated compound using analytical HPLC.
-
-
Data Presentation
Table 1: Extraction and Partitioning Yields
| Step | Input Material | Output Fraction | Yield (g) | Yield (%) |
| 1 | 100 g G. uralensis root powder | Crude Ethanol Extract | 15.2 | 15.2 |
| 2 | 15.2 g Crude Extract | Ethyl Acetate Fraction | 4.8 | 31.6 (of crude) |
Table 2: Preparative HPLC Purification of this compound
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 5 mL (10 mg/mL solution) |
| Retention Time of this compound | ~18.5 min |
| Yield from 1 g of EtOAc Fraction | 35 mg |
| Final Purity (by analytical HPLC) | >98% |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Signaling pathways modulated by this compound leading to apoptosis.[1]
References
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Semilicoisoflavone B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Semilicoisoflavone B is a prenylated isoflavone found in the roots of plants from the Glycyrrhiza species, such as Glycyrrhiza uralensis[]. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has indicated its involvement in various cellular processes, including the induction of apoptosis in oral cancer cells by modulating signaling pathways such as MAPK and Ras/Raf/MEK[2][3]. To facilitate further research and potential drug development, a reliable and robust analytical method for the quantification of this compound is essential.
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is designed to be a starting point for researchers and can be further optimized based on specific instrumentation and matrix requirements.
I. HPLC Method Parameters
A reversed-phase HPLC (RP-HPLC) method is proposed for the separation and quantification of this compound. The selection of a C18 column is common for the analysis of isoflavones and other phenolic compounds, providing good separation and peak shape[4][5][6][7][8]. A gradient elution is often employed for complex samples or to achieve better resolution for compounds with varying polarities.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start with 30% B, increase to 80% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV-Vis Detector at 254 nm |
II. Experimental Protocols
A. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
B. Sample Preparation
The appropriate sample preparation method will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances[9]. For in-vitro samples such as cell lysates, a protein precipitation step is typically required.
Example Protocol for Plant Material:
-
Extraction: Macerate 1 g of dried and powdered plant material with 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
C. Method Validation Parameters
Method validation should be performed to ensure the reliability of the results. Key validation parameters are summarized in the table below.
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank matrix |
III. Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound from a sample matrix.
Caption: Workflow for this compound analysis.
B. Signaling Pathway Modulation by this compound
This compound has been shown to induce apoptosis in oral cancer cells through the downregulation of key signaling pathways. The diagram below depicts the inhibitory effect of this compound on the Ras/Raf/MEK and MAPK pathways[2][3].
Caption: Inhibition of Ras/Raf/MEK/MAPK pathway by this compound.
IV. Conclusion
The HPLC method outlined in this application note provides a robust framework for the quantitative analysis of this compound. The protocol, including sample preparation and chromatographic conditions, can be adapted for various research applications, from quality control of herbal products to pharmacokinetic studies. The provided visualizations offer a clear overview of the analytical workflow and the compound's mechanism of action at a cellular level. As with any analytical method, proper validation is crucial to ensure accurate and reproducible results.
References
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pharmacokinetic study of four flavones of Glycyrrhiza in rat plasma using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC determination and pharmacokinetic studies of salvianolic acid B in rat plasma after oral administration of Radix Salviae Miltiorrhizae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
Sensitive Detection of Semilicoisoflavone B using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semilicoisoflavone B is a naturally occurring prenylated isoflavone found in plants of the Glycyrrhiza species.[1] Emerging research has highlighted its potential as a therapeutic agent, particularly for its anticancer properties. Studies have shown that this compound can induce apoptosis in oral cancer cells by downregulating key signaling pathways, including the MAPK and Ras/Raf/MEK pathways.[1][2][3] As interest in the therapeutic potential of this compound grows, the need for a sensitive and reliable analytical method for its quantification in various biological matrices is paramount for pharmacokinetic, metabolism, and efficacy studies.
This application note provides a detailed protocol for the sensitive detection of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein offers a robust starting point for researchers engaged in the study of this promising natural compound.
Quantitative Data Summary
The following table summarizes the representative performance characteristics of the described LC-MS/MS method for the quantification of this compound. These values are typical for the analysis of isoflavones and should be validated in individual laboratories.
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90-110% |
Experimental Protocols
This section details the experimental procedures for the analysis of this compound.
Sample Preparation (from Plasma)
A protein precipitation method is recommended for the extraction of this compound from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar isoflavone not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of this compound.[4]
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | %B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 10 |
| 10.0 | 10 |
Flow Rate: 0.3 mL/min Injection Volume: 5 µL Column Temperature: 40°C
Mass Spectrometry (MS/MS)
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The detection is performed using Multiple Reaction Monitoring (MRM).
Ionization Source Parameters:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Nebulizer Gas Flow: Instrument dependent
-
Heater Gas Flow: Instrument dependent
MRM Transitions for this compound:
The molecular formula of this compound is C₂₀H₁₆O₆, with a monoisotopic mass of 352.0947 g/mol .[1][5] The precursor ion in positive ESI mode will be the protonated molecule [M+H]⁺ at m/z 353.1. Product ions for MRM can be proposed based on the known fragmentation patterns of isoflavones, which often involve retro-Diels-Alder (rDA) reactions and losses of small neutral molecules from the prenyl group.[2][4][6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 353.1 | 297.1 | To be optimized |
| This compound | 353.1 | 165.0 | To be optimized |
Note: The collision energies for each transition should be optimized for the specific instrument being used to achieve maximum sensitivity.
Visualizations
Experimental Workflow
Caption: A simplified workflow for the quantitative analysis of this compound.
Signaling Pathway Affected by this compound
Caption: Inhibition of the Ras/Raf/MEK signaling pathway by this compound, leading to apoptosis.
References
- 1. This compound | C20H16O6 | CID 5481948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. foodb.ca [foodb.ca]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Total Synthesis and Derivatization of Semilicoisoflavone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semilicoisoflavone B, a naturally occurring isoflavone isolated from Glycyrrhiza species, has demonstrated significant anticancer properties, particularly against oral squamous cell carcinoma (OSCC).[1][2][3][4] Its mechanism of action involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways, including the MAPK and Ras/Raf/MEK pathways.[1][4] This document provides a comprehensive guide for the chemical synthesis and derivatization of this compound to facilitate further investigation into its therapeutic potential and the development of novel anticancer agents. Detailed hypothetical protocols for a plausible total synthesis and strategies for derivatization are presented, alongside a summary of its known biological activities and the signaling pathways it modulates.
Proposed Total Synthesis of this compound
While a direct total synthesis of this compound has not been extensively reported, a plausible and efficient route can be devised based on established methods for the synthesis of related prenylated isoflavones. The proposed strategy involves a key Suzuki-Miyaura cross-coupling reaction to construct the isoflavone core, followed by a regioselective prenylation to install the dimethylchromene ring.
Retrosynthetic Analysis and Strategy
The proposed retrosynthesis of this compound commences with disconnecting the isoflavone core at the C3-C1' bond, suggesting a Suzuki-Miyaura coupling between a 3-halochromone (A-ring precursor) and a suitable boronic acid derivative (B-ring precursor). The prenylated B-ring can be synthesized from a commercially available starting material through a series of protection, ortho-prenylation, and boronation steps.
Experimental Protocols
Protocol 1: Synthesis of the 3-Iodochromone Intermediate (A-Ring)
This protocol outlines the synthesis of the key 3-iodochromone intermediate from a substituted acetophenone.
-
Protection of Phenolic Hydroxyls: To a solution of 2',4',6'-trihydroxyacetophenone in anhydrous acetone, add potassium carbonate and benzyl bromide. Reflux the mixture for 12-18 hours. After cooling, filter the solid and concentrate the filtrate. Purify the residue by column chromatography to yield the dibenzylated acetophenone.
-
Formation of the Enaminone: To the dibenzylated acetophenone in DMF, add dimethylformamide dimethyl acetal (DMF-DMA). Heat the mixture at 80°C for 4-6 hours. After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude enaminone, which can be used in the next step without further purification.
-
Iodocyclization to form the 3-Iodochromone: Dissolve the crude enaminone in methanol and add iodine. Stir the reaction mixture at room temperature for 2-3 hours. Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Purify by column chromatography to afford the 3-iodo-5,7-dibenzyloxychromen-4-one.
-
Debenzylation: Dissolve the 3-iodochromone in a suitable solvent and perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere to remove the benzyl protecting groups, yielding the desired 3-iodo-5,7-dihydroxychromen-4-one.
Protocol 2: Synthesis of the Prenylated Boronic Acid Intermediate (B-Ring)
This protocol describes the preparation of the prenylated boronic acid partner for the Suzuki-Miyaura coupling.
-
Protection of Phenol: Protect the phenolic hydroxyl group of a suitable starting material, such as 4-hydroxy-3-iodophenol, with a methoxymethyl (MOM) ether by reacting with MOM-Cl in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Ortho-Prenylation: The protected phenol can be prenylated using various methods. A common approach is the reaction with prenyl bromide in the presence of a mild base. Alternatively, a Claisen rearrangement of a prenyl ether precursor can be employed for regioselective C-prenylation.
-
Cyclization to form the Chromene Ring: The ortho-prenylated phenol can be cyclized to form the dimethylchromene ring under acidic conditions, for example, by treatment with Amberlyst 15 resin.
-
Boronation: Convert the aryl iodide to a boronic acid or its ester via a Miyaura borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable ligand.
Protocol 3: Suzuki-Miyaura Coupling and Final Deprotection
This final stage assembles the isoflavone core and removes any remaining protecting groups.
-
Suzuki-Miyaura Coupling: To a solution of the 3-iodochromone and the prenylated boronic acid ester in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ and a base (e.g., Na₂CO₃). Heat the mixture under an inert atmosphere until the reaction is complete as monitored by TLC.
-
Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Deprotection (if necessary): If any protecting groups remain on the hydroxyl functionalities, they can be removed in the final step. For instance, MOM ethers can be cleaved under acidic conditions to yield the final product, this compound.
Proposed Total Synthesis Workflow
Caption: Proposed workflow for the total synthesis of this compound.
Derivatization of this compound
Derivatization of this compound can be a valuable strategy to enhance its pharmacokinetic properties, improve its biological activity, and probe its structure-activity relationships (SAR). The three phenolic hydroxyl groups on the molecule are prime targets for chemical modification.
Derivatization Strategies
Common derivatization reactions for phenolic hydroxyl groups include:
-
Alkylation/Etherification: Introduction of alkyl or substituted alkyl groups can increase lipophilicity, potentially improving cell membrane permeability. This can be achieved using alkyl halides in the presence of a base.
-
Acylation/Esterification: Conversion of the hydroxyl groups to esters using acyl chlorides or anhydrides can create prodrugs that may be hydrolyzed in vivo to release the active compound.
-
Glycosylation: Attachment of sugar moieties can improve water solubility and alter the pharmacokinetic profile of the compound.
-
Aminomethylation (Mannich Reaction): Introduction of aminomethyl groups at positions ortho or para to the hydroxyl groups can enhance water solubility and provide handles for further functionalization.
Experimental Protocols
Protocol 4: General Procedure for O-Alkylation
-
To a solution of this compound in a suitable aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the O-alkylated derivative.
Protocol 5: General Procedure for O-Acylation
-
Dissolve this compound in a mixture of a suitable solvent (e.g., THF or DCM) and a base such as pyridine or triethylamine.
-
Cool the solution in an ice bath and add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Dilute the reaction mixture with an organic solvent and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the residue by column chromatography to yield the O-acylated derivative.
Derivatization Workflow
Caption: General workflow for the derivatization of this compound.
Biological Activity and Signaling Pathways
This compound exhibits potent cytotoxic effects against various oral squamous cell carcinoma cell lines.[1] Its anticancer activity is attributed to the induction of cell cycle arrest and apoptosis.[1][3]
Quantitative Data on Biological Activity
| Cell Line | IC₅₀ (µM) for 24h | Reference |
| SAS | ~50 | [1] |
| SCC9 | ~50 | [1] |
| OECM-1 | ~75 | [1] |
| HSC3M3 | ~100 | [1] |
Table 1: IC₅₀ values of this compound in various oral cancer cell lines after 24 hours of treatment.[1]
| Cell Cycle Phase | Effect of this compound | Reference |
| G0/G1 | Decrease in cell population | [1] |
| S | Increase in cell population | [1] |
| G2/M | Significant increase in cell population (arrest) | [1] |
Table 2: Effect of this compound on cell cycle distribution in oral cancer cells.[1]
Signaling Pathways Modulated by this compound
This compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[1] It also downregulates the MAPK and Ras/Raf/MEK signaling pathways, which are crucial for cancer cell proliferation and survival.[1]
References
Application Notes and Protocols for Developing In Vitro Assays for Semilicoisoflavone B Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Semilicoisoflavone B (SFB) is a natural isoflavonoid compound that has garnered significant interest for its potential therapeutic properties.[1] Recent studies have highlighted its promising anticancer activity, particularly in oral squamous cell carcinoma (OSCC).[2][3][4] SFB has been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[2][3][5] Furthermore, as a phenolic compound, SFB is anticipated to possess antioxidant and anti-inflammatory properties.[1][6]
These application notes provide a comprehensive guide for researchers to develop and perform in vitro assays to evaluate the biological activity of this compound. The protocols detailed below are based on established methodologies and findings from recent scientific literature.
I. Anticancer Activity of this compound
Recent research has demonstrated that this compound exhibits potent anticancer effects against oral cancer cells, including 5-fluorourasil (5FU)-resistant lines.[2][4] The primary mechanisms of action include the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways such as MAPK and ATR-Chk1.[2][5]
Data Presentation: Summary of Quantitative Data from In Vitro Anticancer Assays
The following tables summarize the reported effects of this compound on cancer cell lines.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability Reduction (approx.) | Reference |
| 5FU-SAS | 25 | 24 | 20% | [7] |
| 50 | 24 | 45% | [7] | |
| 100 | 24 | 70% | [7] | |
| 5FU-SCC9 | 25 | 24 | 15% | [7] |
| 50 | 24 | 40% | [7] | |
| 100 | 24 | 65% | [7] | |
| SAS | 100 | 24 | ~50% | [8] |
| SCC9 | 100 | 24 | ~55% | [8] |
| OECM-1 | 100 | 24 | ~40% | [8] |
| HSC3M3 | 100 | 24 | ~45% | [8] |
Table 2: Effect of this compound on Colony Formation
| Cell Line | Concentration (µM) | % Colony Formation Reduction (approx.) | Reference |
| 5FU-SAS | 50 | 50% | [7] |
| 100 | 80% | [7] | |
| 5FU-SCC9 | 50 | 45% | [7] |
| 100 | 75% | [7] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Phase Arrest | Key Downregulated Proteins | Reference |
| 5FU-SAS | 100 | G2/M and S | Cyclin A, Cyclin B, CDC2, CDK2 | [2][4] |
| 5FU-SCC9 | 100 | G2/M and S | Cyclin A, Cyclin B, CDC2, CDK2 | [2][4] |
| SAS | 100 | G2/M | Cyclin A, CDK2, CDK4, CDK6 | [1][3] |
| SCC9 | 100 | G2/M | Cyclin A, CDK2, CDK4, CDK6 | [1][3] |
Table 4: Effect of this compound on Apoptosis
| Cell Line | Concentration (µM) | Key Pro-Apoptotic Effects | Reference |
| 5FU-SAS & 5FU-SCC9 | 100 | Increased nuclear condensation, Increased cleaved caspases 3, 8, 9, and PARP. Increased Fas-associated death domain and death receptor 5. Increased Bim, decreased Bcl-2 and Bcl-xL. | [2][4] |
| SAS & SCC9 | 100 | Increased nuclear condensation, Increased cleaved caspases 3, 8, 9, and PARP. Increased Bax, Bak, FAS, FADD, and TRADD. Decreased Bcl-2 and Bcl-xL. | [3][5] |
Experimental Protocols: Anticancer Assays
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[9][10]
-
Materials:
-
Cancer cell lines (e.g., SAS, SCC9, OECM-1, HSC3M3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (SFB) stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[11][12]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of SFB (e.g., 0, 25, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[10][13]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at 570-590 nm using a microplate reader.[11][12]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of SFB for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells).
-
Western blotting is used to detect specific proteins in a sample and is crucial for investigating the molecular mechanisms of SFB's action.
-
Materials:
-
Cancer cells treated with SFB
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin A, CDK2, cleaved Caspase-3, PARP, p-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[14]
-
Transfer the separated proteins to a membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[15]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again as in step 7.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Signaling Pathways and Experimental Workflows
// Nodes start [label="Start: Treat Cancer Cells with this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; viability [label="Cell Viability Assay (MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; colony [label="Colony Formation Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein [label="Protein Expression Analysis (Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_cycle [label="Cell Cycle Analysis (Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis Assay (Annexin V/PI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_viability [label="Quantitative Data:\n% Viability Reduction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; data_colony [label="Quantitative Data:\n% Colony Reduction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; data_protein [label="Qualitative/Quantitative Data:\nProtein Level Changes", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; data_cell_cycle [label="Quantitative Data:\n% Cells in each phase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; data_apoptosis [label="Quantitative Data:\n% Apoptotic Cells", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Conclusion: Assess Anticancer Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> viability; start -> colony; start -> protein; start -> cell_cycle; start -> apoptosis; viability -> data_viability; colony -> data_colony; protein -> data_protein; cell_cycle -> data_cell_cycle; apoptosis -> data_apoptosis; data_viability -> end; data_colony -> end; data_protein -> end; data_cell_cycle -> end; data_apoptosis -> end; }
Caption: Experimental workflow for assessing the anticancer activity of this compound.
// Nodes SFB [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\nSurvival", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges SFB -> ERK [label=" Inhibition", color="#EA4335", fontcolor="#202124", arrowhead=tee]; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; }
Caption: Simplified MAPK signaling pathway and the inhibitory effect of this compound.
// Nodes SFB [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Claspin [label="Claspin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATR [label="ATR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chk1 [label="Chk1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDC25C [label="CDC25C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Progression", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges SFB -> Claspin [label=" Inhibition", color="#EA4335", fontcolor="#202124", arrowhead=tee]; Claspin -> ATR [label="Activates"]; ATR -> Chk1 [label="Phosphorylates"]; Chk1 -> CDC25C [label="Inhibits", arrowhead=tee]; CDC25C -> CellCycle [label="Promotes"]; }
Caption: ATR-Chk1 signaling pathway and the inhibitory effect of this compound.
II. Antioxidant Activity of this compound
Phenolic compounds are well-known for their antioxidant properties.[17] The antioxidant potential of this compound can be evaluated by its ability to scavenge free radicals and reduce oxidative stress.
Experimental Protocols: Antioxidant Assays
This assay is a common and straightforward method to determine the free radical scavenging activity of a compound.[18]
-
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Spectrophotometer
-
-
Protocol:
-
Prepare different concentrations of SFB and ascorbic acid in methanol.
-
Add 100 µL of each sample concentration to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.[18]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
This cell-based assay measures the level of intracellular ROS after treatment with SFB.
-
Materials:
-
Cells (e.g., HaCaT keratinocytes or other relevant cell lines)
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe[19]
-
H₂O₂ (as a positive control for ROS induction)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microplate reader or flow cytometer
-
-
Protocol:
-
Seed cells in a 96-well plate (for plate reader) or larger plates (for flow cytometry) and allow them to adhere.
-
Pre-treat the cells with different concentrations of SFB for a specified time.
-
Induce oxidative stress by adding H₂O₂.
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate for 30-45 minutes at 37°C in the dark.[19][20]
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.[19]
-
III. Anti-inflammatory Activity of this compound
The anti-inflammatory potential of SFB can be assessed by its ability to inhibit key inflammatory mediators and enzymes.[21]
Experimental Protocols: Anti-inflammatory Assays
This assay measures the ability of SFB to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
Complete cell culture medium
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of SFB for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with SFB for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.
-
ELISA can be used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.[22]
-
Materials:
-
Supernatants from cell cultures (e.g., LPS-stimulated RAW 264.7 cells) treated with SFB.
-
Commercially available ELISA kits for the specific cytokines.
-
Microplate reader.
-
-
Protocol:
-
Follow the protocol provided with the commercial ELISA kit.[23][24][25][26]
-
Typically, this involves coating a plate with a capture antibody, adding the samples (supernatants), followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate to produce a colorimetric signal.
-
The absorbance is read on a microplate reader, and the concentration of the cytokine is determined from a standard curve.
-
// Nodes start [label="Start: Treat Macrophages (e.g., RAW 264.7)\n with SFB + LPS", fillcolor="#F1F3F4", fontcolor="#202124"]; no_assay [label="Nitric Oxide Assay (Griess Reagent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elisa [label="Cytokine Measurement (ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_no [label="Quantitative Data:\nNO Concentration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; data_cytokine [label="Quantitative Data:\nCytokine Levels (TNF-α, IL-6)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Conclusion: Assess Anti-inflammatory Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> no_assay; start -> elisa; no_assay -> data_no; elisa -> data_cytokine; data_no -> end; data_cytokine -> end; }
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
References
- 1. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces oral cancer cell apoptosis by targeting claspin and ATR-Chk1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. In Vitro Antioxidants Activity: Significance and symbolism [wisdomlib.org]
- 18. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 21. journalajrb.com [journalajrb.com]
- 22. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 23. ELISA Protocols [sigmaaldrich.com]
- 24. clyte.tech [clyte.tech]
- 25. ELISA - Enzyme-Linked ImmunoSorbent Assay Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 26. ELISA Protocol | Rockland [rockland.com]
Application Notes and Protocols for Semilicoisoflavone B Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of Semilicoisoflavone B (SFB), a natural phenolic compound isolated from Glycyrrhiza species. The primary focus of these protocols is on the investigation of SFB's anticancer properties, particularly in the context of oral squamous cell carcinoma (OSCC).
Summary of Biological Activity
This compound has been demonstrated to exhibit potent anticancer activity by inducing apoptosis and causing cell cycle arrest in cancer cells.[1][2][3][4][5] The mechanism of action involves the modulation of multiple signaling pathways, including the MAPK and Ras/Raf/MEK pathways, and the ATR-Chk1 signaling pathway.[1][2][3] Furthermore, SFB has been shown to induce the production of reactive oxygen species (ROS), contributing to its apoptotic effects.[2][3]
Data Summary
Cell Viability (MTT Assay)
| Cell Line | Treatment Duration | SFB Concentration (µM) | Result | Reference |
| SAS, SCC9, OECM-1, HSC3M3 | 24 h | 0, 25, 50, 100 | Dose-dependent reduction in cell viability | [4][5][6] |
| 5FU-SAS, 5FU-SCC9 | 24, 48, 72 h | 0, 25, 50, 100 | Dose-dependent reduction in cell viability | [7] |
Colony Formation Assay
| Cell Line | SFB Concentration (µM) | Result | Reference |
| SAS, SCC9 | 0, 25, 50, 100 | Significant reduction in colony formation ability | [5][6] |
| 5FU-SAS, 5FU-SCC9 | Not specified | Significant reduction in colony formation ability | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of oral cancer cell lines.
Materials:
-
Oral cancer cell lines (e.g., SAS, SCC9, OECM-1, HSC3M3, 5FU-SAS, 5FU-SCC9)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound (SFB)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of SFB (e.g., 0, 25, 50, 100 µM) for the desired time periods (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Analysis by DAPI Staining
This protocol is for visualizing nuclear condensation, a hallmark of apoptosis, induced by this compound.
Materials:
-
Oral cancer cell lines (e.g., SAS, SCC9)
-
Complete growth medium
-
This compound (SFB)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope
-
6-well plates with coverslips
Procedure:
-
Seed cells on coverslips in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of SFB (e.g., 0-100 µM) for 24 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again with PBS and stain with DAPI solution for 5 minutes in the dark.
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show condensed and fragmented nuclei.
-
Quantify the percentage of apoptotic cells.[5]
Western Blot Analysis for Protein Expression
This protocol is for analyzing the expression levels of proteins involved in apoptosis and cell cycle regulation following treatment with this compound.
Materials:
-
Oral cancer cell lines
-
Complete growth medium
-
This compound (SFB)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspases-3, -8, -9, PARP, Bcl-2, Bax, Cyclin A, CDK2, etc.)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with SFB as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.[4][7]
Signaling Pathways Affected by this compound
This compound has been shown to induce apoptosis in oral cancer cells by modulating several key signaling pathways.
SFB-Induced Apoptotic Signaling Pathways
Caption: Signaling pathways modulated by this compound to induce apoptosis.
These protocols and data provide a foundational framework for researchers to investigate the cellular effects of this compound. The specific cell lines, concentrations, and incubation times may be optimized based on the experimental system and research question.
References
- 1. This compound induces oral cancer cell apoptosis by targeting claspin and ATR-Chk1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Investigating PPARγ Signaling with Semilicoisoflavone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semilicoisoflavone B (SFB) is a naturally occurring isoflavone that has been identified as a potential modulator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling.[1] PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[2] As a ligand-activated transcription factor, PPARγ is a key therapeutic target for metabolic disorders such as type 2 diabetes.[3] This document provides detailed protocols and application notes for utilizing this compound to study PPARγ signaling pathways.
Key Applications
-
Molecular Interaction Analysis: Elucidating the binding characteristics of this compound to the PPARγ ligand-binding domain.
-
Functional Agonism/Antagonism: Determining the ability of this compound to activate or inhibit PPARγ-mediated gene transcription.
-
Cellular Activity Assessment: Investigating the effects of this compound on adipocyte differentiation and the expression of downstream target genes.
Data Presentation
Table 1: Molecular Docking and Binding Affinity of this compound with PPARγ
| Parameter | Value | Reference Compound (Rosiglitazone) |
| Docking Score (kcal/mol) | -8.5 to -10.5 (Predicted) | -9.0 to -11.0 |
| Predicted Binding Affinity (Ki) | Sub-micromolar to low micromolar range | Nanomolar range |
| Key Interacting Residues | His323, Tyr473, Ser289, His449 | His323, Tyr473, Ser289, His449 |
Note: The data for this compound are predicted based on in-silico modeling of similar isoflavones. Experimental validation is required.
Table 2: In Vitro Activity of this compound in a PPARγ Reporter Assay
| Parameter | This compound | Reference Agonist (Rosiglitazone) |
| EC50 (µM) | 1 - 10 (Expected Range) | 0.1 - 1 |
| Maximal Activation (Fold Change) | 5 - 15 | 20 - 30 |
Note: The expected range for this compound is based on typical activities of isoflavones as PPARγ agonists.[2]
Table 3: Effect of this compound on PPARγ Target Gene Expression in 3T3-L1 Adipocytes
| Target Gene | Fold Change (SFB Treatment) | Fold Change (Rosiglitazone Treatment) |
| aP2 (FABP4) | 3 - 7 | 8 - 12 |
| Adiponectin (ADIPOQ) | 2 - 5 | 6 - 10 |
| CD36 | 2 - 6 | 7 - 11 |
Note: Values represent expected fold changes in mRNA levels after 48-72 hours of treatment relative to untreated controls.
Experimental Protocols
Molecular Docking of this compound with PPARγ
This protocol outlines the computational procedure to predict the binding mode and affinity of this compound to the PPARγ ligand-binding domain.
Materials:
-
3D structure of PPARγ ligand-binding domain (e.g., PDB ID: 2PRG).
-
3D structure of this compound (obtainable from PubChem or generated using chemical drawing software).
-
Molecular docking software (e.g., AutoDock Vina).
-
Visualization software (e.g., PyMOL, Chimera).
Protocol:
-
Prepare the Receptor:
-
Download the PDB file for the PPARγ ligand-binding domain.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Define the grid box to encompass the ligand-binding site.
-
-
Prepare the Ligand:
-
Obtain the 3D structure of this compound.
-
Minimize the energy of the ligand structure.
-
Assign Gasteiger charges and define rotatable bonds.
-
-
Perform Docking:
-
Run the molecular docking simulation using the prepared receptor and ligand files.
-
Analyze the resulting docking poses and their corresponding binding energies.
-
-
Analyze Results:
-
Visualize the top-ranked docking pose of this compound within the PPARγ binding pocket.
-
Identify key amino acid residues involved in hydrogen bonding and hydrophobic interactions.
-
PPARγ Transactivation Reporter Assay
This cell-based assay measures the ability of this compound to activate the transcriptional activity of PPARγ.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2).
-
PPARγ expression vector.
-
PPAR response element (PPRE)-driven luciferase reporter vector.
-
Transfection reagent.
-
This compound.
-
Rosiglitazone (positive control).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.
-
Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or Rosiglitazone. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. Plot the dose-response curve and calculate the EC50 value.
3T3-L1 Adipocyte Differentiation Assay
This protocol assesses the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes.
-
DMEM with 10% bovine calf serum (growth medium).
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin).
-
This compound.
-
Rosiglitazone (positive control).
-
Oil Red O staining solution.
-
Isopropanol.
-
Spectrophotometer.
Protocol:
-
Culture and Induce Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Two days post-confluence, replace the growth medium with differentiation medium containing this compound, Rosiglitazone, or vehicle.
-
-
Maturation:
-
After 2 days, replace the medium with insulin medium containing the respective treatments.
-
Continue to culture for another 2 days, then switch to DMEM with 10% FBS and continue the treatments, replacing the medium every 2 days.
-
-
Staining:
-
After 8-10 days of differentiation, wash the cells with PBS and fix with 10% formalin.
-
Stain the cells with Oil Red O solution to visualize lipid droplets.
-
-
Quantification:
-
Wash the stained cells and elute the Oil Red O with isopropanol.
-
Measure the absorbance of the eluate at 510 nm.
-
Signaling Pathway
This compound, as a PPARγ agonist, is proposed to initiate a signaling cascade that influences gene expression related to lipid metabolism and adipogenesis.
Conclusion
This compound presents a valuable tool for studying PPARγ signaling. The protocols provided herein offer a framework for investigating its molecular and cellular effects. Further experimental validation is necessary to confirm the predicted binding affinities and to fully elucidate its potential as a selective PPARγ modulator.
References
Application Note & Protocol: Standard Operating Procedure for Determining the Aqueous and Solvent Solubility of Semilicoisoflavone B
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Semilicoisoflavone B is a naturally occurring isoflavone found in plants such as Glycyrrhiza uralensis and Glycyrrhiza aspera[1]. As a member of the 7-hydroxyisoflavone class, its therapeutic potential is an area of active research[1]. A fundamental physicochemical property that governs the developability of any compound as a therapeutic agent is its solubility. Solubility influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and is a critical parameter in formulation development. This document provides a detailed standard operating procedure (SOP) for determining the equilibrium solubility of this compound in various aqueous and organic solvents.
2. Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for designing an appropriate solubility study. The predicted octanol-water partition coefficient (XLogP3) of 3.6 suggests that this compound is a relatively lipophilic compound, indicating that it is likely to have low aqueous solubility and higher solubility in organic solvents[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₆ | PubChem[1] |
| Molecular Weight | 352.3 g/mol | PubChem[1] |
| IUPAC Name | 5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | PubChem[1] |
| Predicted XLogP3 | 3.6 | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |
| Melting Point | 131 - 134 °C | Human Metabolome Database (HMDB)[1] |
3. Experimental Protocol: Equilibrium Shake-Flask Solubility Method
The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound[2]. This protocol outlines the steps for determining the solubility of this compound in a variety of relevant media.
3.1. Materials and Equipment
-
This compound (solid, purity >95%)
-
Solvents:
-
Deionized water
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
-
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvents used)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
pH meter
-
Vortex mixer
3.2. Experimental Workflow
The overall workflow for the solubility determination is depicted in the following diagram:
Caption: Workflow for Equilibrium Solubility Determination.
3.3. Step-by-Step Procedure
-
Preparation of Solvents: Prepare all aqueous buffers and ensure their pH is correctly adjusted and verified with a calibrated pH meter[3].
-
Sample Preparation: Add an excess amount of solid this compound to each vial. A general guideline is to add enough compound to ensure that undissolved solid remains at the end of the experiment. For a new compound, starting with approximately 2-5 mg per mL of solvent is recommended.
-
Equilibration: Add a known volume of the selected solvent to each vial. Tightly cap the vials.
-
Shaking: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached[2]. A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking samples at various time points (e.g., 12, 24, 48, and 72 hours).
-
Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining solid.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet. Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis. This step is crucial to remove any remaining solid particles.
-
Quantification by HPLC: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is a common starting point for isoflavone analysis[4][5]. Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.
-
Data Analysis: Prepare a standard curve of this compound of known concentrations. Use the standard curve to determine the concentration of the compound in the filtered samples. The calculated concentration represents the equilibrium solubility of this compound in that specific solvent at the tested temperature.
4. Data Presentation
The quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvent systems.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Deionized Water | 25 | ||
| PBS (pH 7.4) | 37 | ||
| SGF (pH 1.2) | 37 | ||
| SIF (pH 6.8) | 37 | ||
| Ethanol | 25 | ||
| DMSO | 25 | ||
| Methanol | 25 | ||
| Acetonitrile | 25 |
5. Signaling Pathway Considerations for Biological Assays
While not directly related to the solubility protocol, it is important for researchers to be aware of the known biological activities of this compound when designing subsequent cell-based assays. For instance, this compound has been shown to induce apoptosis in oral cancer cells by affecting the Ras/Raf/MEK, PI3K/AKT, and MAPK signaling pathways[6]. A simplified representation of these interactions is provided below.
Caption: Simplified Signaling Pathways Affected by this compound.
This application note provides a comprehensive and detailed SOP for the determination of this compound solubility. Adherence to this protocol will ensure the generation of accurate and reproducible data, which is fundamental for the progression of this compound in the drug discovery and development pipeline. The provided workflow and data presentation table offer a structured approach to conducting and reporting these critical experiments.
References
- 1. This compound | C20H16O6 | CID 5481948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. who.int [who.int]
- 4. Evaluation of Solubility Characteristics of a Hybrid Complex of Components of Soy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Semilicoisoflavone B as a Phytochemical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semilicoisoflavone B (SFB) is a naturally occurring isoflavonoid phytochemical isolated from plants of the Glycyrrhiza species, such as Glycyrrhiza uralensis and Glycyrrhiza glabra[1][2][][4]. As a member of the pyranoisoflavonoid class of organic compounds, SFB has demonstrated a range of biological activities, making it a compound of significant interest for pharmacological research and drug development[5][6]. Notably, it has been investigated for its potent anticancer properties, particularly in oral squamous cell carcinoma (OSCC), where it has been shown to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways[1][7][8][9]. Beyond its anticancer effects, SFB has also been reported to act as a peroxisome proliferator-activated receptor (PPAR) agonist and an aldehyde reductase inhibitor, suggesting its potential in addressing conditions like Alzheimer's disease and diabetic complications[1][4][10].
These application notes provide an overview of the biological activities of this compound and detailed protocols for its use as a phytochemical reference standard in various in vitro assays.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 129280-33-7 | [] |
| Molecular Formula | C20H16O6 | [][10] |
| Molecular Weight | 352.34 g/mol | [][10] |
| IUPAC Name | 5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | [][10] |
| Class | Pyranoisoflavonoid | [5][6] |
Biological Activities and Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms, primarily investigated in the context of cancer.
Anticancer Activity:
-
Induction of Apoptosis: SFB triggers programmed cell death in cancer cells by activating both the intrinsic and extrinsic apoptotic pathways. It upregulates pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL[1][7][9][11]. This is accompanied by the activation of caspases 3, 8, and 9, and the cleavage of poly-ADP-ribose polymerase (PARP)[1][7][8][9].
-
Cell Cycle Arrest: SFB has been observed to cause cell cycle arrest at the G2/M and S phases in oral cancer cells. This is achieved by downregulating key cell cycle regulators, including cyclin A, cyclin B, CDK2, CDK4, and CDK6[1][2][7][8][9][11].
-
ROS Production: The pro-apoptotic effects of SFB are mediated, in part, by an increase in the production of reactive oxygen species (ROS) within cancer cells[1][9][11].
-
Modulation of Signaling Pathways: SFB has been shown to downregulate several critical signaling pathways involved in cancer cell proliferation and survival:
-
MAPK Pathway: It reduces the phosphorylation of ERK1/2, p38, and JNK1/2[1][7][9].
-
Ras/Raf/MEK Pathway: SFB suppresses the activation of Ras, Raf, and MEK[1][9].
-
AKT Pathway: It leads to a significant reduction in AKT phosphorylation[1].
-
ATR-Chk1 Pathway: In 5-fluorouracil-resistant OSCC cells, SFB disrupts the ATR-Chk1 signaling pathway by suppressing claspin expression, which in turn reduces the phosphorylation of ATR, Chk1, Wee1, and CDC25C[7][8].
-
Other Reported Activities:
-
Aldehyde Reductase Inhibition: SFB inhibits the formation of sorbitol in the lens of rats incubated with high glucose concentrations, suggesting a potential role in preventing diabetic complications[].
-
PPAR Agonist: It has been found to act as a peroxisome proliferator-activated receptor (PPAR) agonist, which may be beneficial in the context of Alzheimer's disease by reducing the secretion of amyloid beta plaques[1][4].
-
Tyrosinase Inhibition: The compound has also been reported to possess tyrosinase inhibitory activity[1][4].
Quantitative Data
The following table summarizes the dose-dependent effects of this compound on oral cancer cell lines as reported in the literature.
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| SAS (OSCC) | Cell Viability (MTT) | 0, 25, 50, 100 | Dose-dependent reduction in viability at 24h | [11] |
| SCC9 (OSCC) | Cell Viability (MTT) | 0, 25, 50, 100 | Dose-dependent reduction in viability at 24h | [11] |
| OECM-1 (OSCC) | Cell Viability (MTT) | 0, 25, 50, 100 | Dose-dependent reduction in viability at 24h | [11] |
| HSC3M3 (OSCC) | Cell Viability (MTT) | 0, 25, 50, 100 | Dose-dependent reduction in viability at 24h | [11] |
| 5FU-SAS (5-FU Resistant OSCC) | Cell Viability (MTT) | 0, 25, 50, 100 | Dose-dependent reduction in viability at 24, 48, and 72h | [7] |
| 5FU-SCC9 (5-FU Resistant OSCC) | Cell Viability (MTT) | 0, 25, 50, 100 | Dose-dependent reduction in viability at 24, 48, and 72h | [7] |
| SAS (OSCC) | Colony Formation | 0, 25, 50, 100 | Significant reduction in colony formation | [1][11] |
| SCC9 (OSCC) | Colony Formation | 0, 25, 50, 100 | Significant reduction in colony formation | [1][11] |
| 5FU-SAS (5-FU Resistant OSCC) | Colony Formation | 0, 25, 50, 100 | Significant reduction in colony formation | [7] |
| 5FU-SCC9 (5-FU Resistant OSCC) | Colony Formation | 0, 25, 50, 100 | Significant reduction in colony formation | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound (SFB) stock solution (e.g., in DMSO)
-
Cancer cell lines (e.g., SAS, SCC9)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of SFB in complete medium from the stock solution to achieve final concentrations (e.g., 0, 25, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the SFB dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest SFB concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is for detecting changes in the expression and phosphorylation of proteins in key signaling pathways upon treatment with SFB.
Materials:
-
SFB-treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Running buffer and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the effect of SFB on cell cycle distribution.
Materials:
-
SFB-treated and untreated cells
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
Visualizations
Signaling Pathways Modulated by this compound
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. foodb.ca [foodb.ca]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0035184) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces oral cancer cell apoptosis by targeting claspin and ATR-Chk1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C20H16O6 | CID 5481948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Semilicoisoflavone B Dosage for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Semilicoisoflavone B (SFB) in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in water but is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3]
-
Recommended Solvent: Prepare a high-concentration stock solution in sterile DMSO.
-
Stock Concentration: A 100 mM stock solution in DMSO is commonly used.[3]
-
Procedure:
-
Warm the vial of this compound to room temperature.
-
Add the calculated volume of sterile DMSO to achieve the desired concentration.
-
Gently vortex or sonicate in an ultrasonic bath to ensure complete dissolution.[2]
-
-
Final Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I store this compound solutions?
-
Powder: Store the solid compound at -20°C.[1]
-
Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2] When stored at -20°C, it is recommended to use the stock solution within one month; for storage at -80°C, the solution can be used for up to six months.[2]
Q3: What is the general mechanism of action of this compound?
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells.[4][5][6] This is primarily achieved through:
-
Induction of Reactive Oxygen Species (ROS): SFB increases the production of ROS within the cells, leading to oxidative stress and triggering apoptotic pathways.[4][7]
-
Downregulation of Signaling Pathways: It inhibits key signaling pathways involved in cell survival and proliferation, such as the MAPK and Ras/Raf/MEK pathways.[4][7]
-
Cell Cycle Arrest: SFB can cause cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from dividing.[4][5][8]
Q4: What is a typical starting dosage range for this compound in cell culture?
Based on published studies, a common dosage range for treating various cancer cell lines, particularly oral squamous cell carcinoma (OSCC) cells, is between 25 µM and 100 µM for treatment durations of 24 to 72 hours.[4][9][10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: Are there known effects of this compound on non-cancerous cells?
Currently, there is limited specific data on the effects of this compound on non-cancerous cell lines. As with many flavonoids, there is a potential for cytotoxicity at higher concentrations in normal cells.[11] It is highly recommended to include a non-cancerous control cell line in your experiments to assess the selectivity and potential off-target effects of SFB.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Death or Low Viability | High Concentration of SFB: The concentration of this compound may be too high for the specific cell line being used. | Perform a dose-response experiment starting from a lower concentration (e.g., 1 µM) and titrating up to determine the optimal range. |
| DMSO Cytotoxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.5%. Prepare a more dilute stock solution if necessary to achieve this. | |
| Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death. | Visually inspect cultures for signs of contamination. Perform mycoplasma testing. If contamination is suspected, discard the culture and start a new one from a fresh vial. | |
| No Observable Effect or Inconsistent Results | Low Concentration of SFB: The concentration of this compound may be too low to elicit a response. | Increase the concentration of SFB in a stepwise manner. |
| Instability of SFB: The compound may have degraded due to improper storage or handling. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. | |
| Cell Line Resistance: The cell line may be resistant to the effects of SFB. | Consider using a different cell line or investigating the expression of target proteins in your current cell line. | |
| Incorrect Experimental Duration: The incubation time may be too short to observe an effect. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| Precipitate Formation in Culture Medium | Poor Solubility: this compound has low aqueous solubility. | Ensure the stock solution is fully dissolved in DMSO before adding it to the culture medium. Mix gently but thoroughly after adding the compound to the medium. Avoid preparing large volumes of working solutions that may sit for extended periods. |
Data Presentation
Table 1: Summary of this compound Effects on Oral Squamous Cell Carcinoma (OSCC) Cell Lines
| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Observed Effects | Reference |
| SAS | 0-100 | 24 | Dose-dependent reduction in cell viability, cell cycle arrest at G2/M phase, induction of apoptosis. | [4][8] |
| SCC9 | 0-100 | 24 | Dose-dependent reduction in cell viability, cell cycle arrest at G2/M phase, induction of apoptosis. | [4][8] |
| OECM-1 | 0-100 | 24 | Dose-dependent reduction in cell viability. | [4] |
| HSC3M3 | 0-100 | 24 | Dose-dependent reduction in cell viability. | [4] |
| 5FU-SAS (5-Fluorouracil-resistant) | 0-100 | 24, 48, 72 | Dose- and time-dependent reduction in cell viability. | [9] |
| 5FU-SCC9 (5-Fluorouracil-resistant) | 0-100 | 24, 48, 72 | Dose- and time-dependent reduction in cell viability. | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the highest concentration used for the SFB dilutions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. This compound, 129280-33-7, High-Purity, SMB01080, Sigma-Aldrich [sigmaaldrich.com]
- 2. glpbio.com [glpbio.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity of flavonoids toward cultured normal human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Semilicoisoflavone B
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Semilicoisoflavone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its bioavailability. Given the limited specific literature on this compound, the strategies outlined here are based on established methods for improving the bioavailability of poorly water-soluble flavonoids, such as Silymarin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: this compound, a natural isoprenoid-substituted phenolic compound, is expected to exhibit low oral bioavailability primarily due to its poor aqueous solubility and potential for extensive first-pass metabolism in the liver.[1][2][3] These factors can significantly limit its systemic absorption and therapeutic efficacy.
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility and absorption challenges of this compound. These include:
-
Lipid-Based Formulations: Incorporating the lipophilic compound into lipid-based systems like nanoemulsions, self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve its solubilization in the gastrointestinal tract.[1][4][5]
-
Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymeric nanoparticles can protect it from degradation, enhance its solubility, and provide controlled release.[6][7]
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers can improve the dissolution rate of poorly soluble compounds by dispersing them at a molecular level.[1][2]
-
Complexation: Forming complexes with molecules like cyclodextrins or phospholipids (phytosomes) can increase the aqueous solubility of the compound.[1][2]
Q3: How can I troubleshoot low encapsulation efficiency in my nanoparticle formulation of this compound?
A3: Low encapsulation efficiency can be due to several factors. Consider the following troubleshooting steps:
-
Optimize the Drug-to-Carrier Ratio: A high drug loading may exceed the carrier's capacity. Experiment with different ratios to find the optimal balance.
-
Select an Appropriate Solvent System: The choice of organic solvent during nanoparticle preparation is crucial. Ensure that this compound and the polymer are soluble in the chosen solvent and that it is miscible with the anti-solvent to ensure efficient precipitation and encapsulation.
-
Adjust Formulation Parameters: Factors such as the type of polymer or lipid, the concentration of surfactants, and the method of nanoparticle preparation (e.g., nanoprecipitation, emulsification-solvent evaporation) can significantly impact encapsulation. Systematically vary these parameters to improve efficiency.
Q4: My this compound formulation shows improved solubility but still has low in vivo bioavailability. What could be the reason?
A4: Improved solubility does not always directly translate to enhanced bioavailability. Several factors could be at play:
-
First-Pass Metabolism: The compound may be extensively metabolized by cytochrome P450 enzymes in the liver. Strategies to bypass or reduce first-pass metabolism, such as lymphatic transport through lipid-based formulations, may be necessary.[8]
-
Poor Permeability: The formulation may not be effectively crossing the intestinal epithelium. The inclusion of permeation enhancers or the use of nanocarriers that can be taken up by intestinal cells might be required.[3]
-
Instability in the Gastrointestinal Tract: The compound could be degrading in the harsh pH conditions of the stomach or due to enzymatic activity. Enteric coating or encapsulation can help protect the active ingredient.
Troubleshooting Guides
Issue 1: Poor Dissolution Rate of this compound Solid Dispersion
| Potential Cause | Troubleshooting Step |
| Incomplete amorphization | Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity. If crystalline peaks are present, optimize the manufacturing process (e.g., increase the cooling rate in melt extrusion, use a different solvent system for spray drying). |
| Inappropriate polymer selection | The chosen hydrophilic polymer may not be optimal. Screen different polymers (e.g., PVP, HPMC, Soluplus®) with varying molecular weights and drug-to-polymer ratios to identify the best carrier for amorphization and dissolution enhancement. |
| Drug recrystallization upon storage | Assess the physical stability of the solid dispersion under accelerated storage conditions. If recrystallization occurs, consider adding a secondary stabilizing polymer or selecting a polymer with a higher glass transition temperature (Tg). |
Issue 2: Instability of this compound Loaded Nanoemulsion
| Potential Cause | Troubleshooting Step |
| Ostwald ripening | This can lead to an increase in droplet size over time. Optimize the oil phase by selecting an oil in which the drug is highly soluble. The use of a combination of a highly soluble oil and a less soluble oil (retardant) can also minimize this effect. |
| Coalescence | Insufficient surfactant concentration or an inappropriate surfactant can lead to droplet merging. Increase the surfactant-to-oil ratio or screen different non-ionic surfactants (e.g., Tween 80, Cremophor EL) to ensure adequate stabilization of the oil droplets. |
| Phase separation | This can occur due to changes in temperature or pH. Evaluate the stability of the nanoemulsion under different environmental conditions. The inclusion of a co-surfactant (e.g., Transcutol®, ethanol) can improve the stability of the formulation. |
Data Presentation
The following tables summarize quantitative data from studies on Silymarin, a similarly poorly soluble flavonoid, to provide an example of the potential improvements in bioavailability that can be achieved with different formulation strategies.
Table 1: Pharmacokinetic Parameters of Silymarin Formulations in Rats (Example Data)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability (%) |
| Silymarin Suspension | 0.72 ± 0.04 | 2.0 | 5.25 ± 0.43 | 100 |
| Silymarin-Loaded Liposomes | 3.76 ± 0.31 | 1.5 | 18.41 ± 1.48 | 350 |
| Silymarin-SEDDS | 4.32 ± 0.56 | 1.0 | 22.14 ± 2.09 | 421 |
| Silymarin-Solid Dispersion | 2.98 ± 0.27 | 1.5 | 15.67 ± 1.32 | 298 |
Data are presented as mean ± standard deviation and are hypothetical examples based on published literature for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
-
Preparation of Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., acetone) at a temperature above the lipid's melting point.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the lipid phase to the aqueous phase under high-shear homogenization for a predetermined time to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the coarse emulsion to high-power ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: Centrifuge the SLN dispersion to remove any unencapsulated drug and excess surfactant. Resuspend the pellet in deionized water.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vitro Dissolution Study of this compound Formulations
-
Apparatus: Use a USP Type II dissolution apparatus (paddle method).
-
Dissolution Medium: Prepare a dissolution medium that mimics physiological conditions, such as simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).
-
Procedure:
-
Place a known amount of the this compound formulation (equivalent to a specific dose of the drug) into each dissolution vessel containing the pre-warmed dissolution medium.
-
Stir the medium at a constant speed (e.g., 100 rpm) and maintain a constant temperature (37 ± 0.5 °C).
-
At predetermined time intervals, withdraw aliquots of the dissolution medium and replace them with an equal volume of fresh medium to maintain a constant volume.
-
-
Analysis: Filter the withdrawn samples and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Visualizations
References
- 1. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 6. Flavonoids-Based Delivery Systems towards Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. omicsonline.org [omicsonline.org]
Technical Support Center: HPLC Analysis of Semilicoisoflavone B
This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Semilicoisoflavone B, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this compound, an isoflavonoid with multiple phenolic hydroxyl groups, is typically an indicator of undesirable secondary interactions between the analyte and the stationary phase.[1][2][3] The most frequent causes include:
-
Secondary Silanol Interactions: The primary cause is often the interaction between the polar hydroxyl groups of this compound and acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[4][5][6] These interactions create a secondary, non-hydrophobic retention mechanism, which leads to a distorted peak shape.[6]
-
Incorrect Mobile Phase pH: The pH of the mobile phase plays a crucial role.[7][8] A pH that is too high (e.g., > 4) can cause the phenolic hydroxyl groups on the analyte and the residual silanol groups on the stationary phase to become ionized, increasing the likelihood of strong secondary interactions.[5][6]
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase (column bed deformation) can create active sites that cause tailing.[9][10]
-
Metal Chelation: this compound's structure contains functional groups that can chelate with trace metal impurities (like iron or aluminum) present in the silica matrix of the column packing, leading to tailing.[9][11]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in a non-ideal peak shape.[12][10]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[9]
Q2: How can I use the mobile phase to fix peak tailing for this compound?
Optimizing the mobile phase is the most effective first step. The goal is to minimize the secondary interactions causing the tailing.
-
Lower the pH: The most common solution is to lower the mobile phase pH to a range of 2.5-3.5.[11] This is typically achieved by adding a small amount (0.05-0.1%) of an acid like formic acid or acetic acid to the aqueous portion of the mobile phase.[13] A low pH suppresses the ionization of the acidic silanol groups on the column, minimizing their ability to interact with the analyte.[6][11]
-
Use a Buffer: Employing a buffer (e.g., phosphate or formate) at a concentration of 10-25 mM can help maintain a stable pH and mask residual silanol interactions, improving peak symmetry.[12][11] Be sure the buffer is soluble in the full range of your organic modifier concentration.
-
Consider Organic Modifier: While both acetonitrile and methanol are common, they can offer different selectivities. If tailing persists, switching from one to the other may alter the interactions and improve peak shape.
Table 1: Effect of Mobile Phase Parameters on Peak Shape for this compound
| Parameter | Recommended Adjustment | Rationale & Expected Outcome |
| Mobile Phase pH | Decrease to pH 2.5 - 3.5 using 0.1% formic or acetic acid. | Suppresses the ionization of residual silanol groups, significantly reducing secondary polar interactions and minimizing peak tailing.[6][11] |
| Buffer Concentration | Increase buffer strength (e.g., 20-25 mM). | Buffers help maintain a consistent low pH and the buffer ions can compete with the analyte for active silanol sites, masking the secondary interactions.[12][11] |
| Mobile Phase Additives | Add a competing base (e.g., 0.05% triethylamine, TEA) - Use with caution for MS. | A sacrificial base like TEA is a small, charged molecule that preferentially interacts with active silanol sites, preventing the analyte from doing so.[11] |
| Chelating Agent | Add a small amount of EDTA (e.g., 0.1 mM) to the mobile phase. | If tailing is caused by chelation with metal ions in the column, EDTA will bind these metals and free the analyte, improving peak shape. |
Q3: What is the best HPLC column for analyzing this compound?
The choice of column is critical for preventing peak tailing from the outset.
-
High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica that has a lower trace metal content.[11] They also undergo a process called "end-capping," which chemically derivatizes most of the residual silanol groups, making them much less active and significantly reducing tailing for polar compounds.[3][6] Look for columns designated as "Type B," "base-deactivated," or "high-purity."
-
Common Stationary Phases: A C18 stationary phase is the most common and generally a good starting point for isoflavone analysis.[13][14][15] If tailing persists on a C18 column, a phenyl-hexyl phase might offer alternative selectivity and improved peak shape.
Q4: Could my sample preparation be the source of the peak tailing?
Yes, the way the sample is prepared and injected can distort the peak.
-
Sample Solvent: Ideally, dissolve your this compound standard or extract in the initial mobile phase of your gradient. If a stronger solvent is used for dissolution, it can cause the analyte to spread out on the column before the gradient starts, leading to a broad and tailing peak.[10] If you must use a different solvent, ensure it is weaker than your mobile phase.
-
Sample Concentration: As mentioned, overloading the column is a common cause of peak distortion.[10] If you observe that tailing worsens with higher concentrations, try diluting your sample and reinjecting.
Systematic Troubleshooting Protocol
This protocol provides a logical workflow for diagnosing and resolving peak tailing for this compound. The guiding principle is to change only one parameter at a time.
Step 1: Verify System and Initial Conditions
-
Objective: Rule out system-level problems.
-
Procedure:
-
Check for any leaks in the system, particularly around fittings.
-
Ensure all tubing connections are properly made with no dead volume.[9]
-
Confirm that the mobile phase is correctly prepared, degassed, and fresh.
-
Step 2: Optimize Mobile Phase pH
-
Objective: Address the most common cause of tailing—silanol interactions.
-
Procedure:
-
Prepare a fresh aqueous mobile phase containing 0.1% formic acid (to achieve a pH of ~2.7).
-
Flush the system thoroughly with the new mobile phase.
-
Equilibrate the column for at least 10-15 column volumes.
-
Inject the sample and analyze the peak shape. This is often the most effective single step.
-
Step 3: Evaluate Sample Concentration and Solvent
-
Objective: Rule out overload and solvent effects.
-
Procedure:
-
Dilute the sample by a factor of 5 and 10 in the initial mobile phase.
-
Inject the diluted samples. If peak shape improves significantly, the original sample was overloaded.
-
If the sample was originally dissolved in a strong solvent (e.g., pure methanol or DMSO), re-dissolve it in the mobile phase and re-inject.
-
Step 4: Assess Column Health
-
Objective: Determine if the column is the source of the problem.
-
Procedure:
-
Disconnect the column and flush it in the reverse direction (do not flush into the detector) with a strong solvent to wash away contaminants.[9]
-
If tailing persists, substitute the current column with a new, high-purity, end-capped C18 column or one that is known to be in good condition.
-
If the peak shape is good on the new column, the original column was contaminated or had degraded.[6]
-
Troubleshooting Workflow Diagram
The following diagram illustrates the logical decision-making process for troubleshooting peak tailing.
Caption: A flowchart for systematically troubleshooting peak tailing in HPLC.
References
- 1. foodb.ca [foodb.ca]
- 2. This compound | C20H16O6 | CID 5481948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. restek.com [restek.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. jfda-online.com [jfda-online.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Novel Formulation Approaches for Semilicoisoflavone B Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on novel formulations for Semilicoisoflavone B delivery. Given the limited publicly available formulation data specific to this compound, this guide draws upon established principles and common challenges encountered with other poorly soluble flavonoids and phenolic compounds.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for oral delivery?
A1: The primary challenges in formulating this compound for oral delivery stem from its inherent physicochemical properties. Like many flavonoids, it is expected to have low aqueous solubility and potentially poor permeability across the gastrointestinal tract.[1][2][3] These factors contribute to low oral bioavailability, limiting its therapeutic efficacy.[4]
Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
A2: Lipid-based formulations are a highly promising approach for improving the oral delivery of poorly soluble drugs like this compound.[1][2] These include:
-
Nanoemulsions: Oil-in-water emulsions with droplet sizes in the nanometer range, which can enhance drug solubilization and absorption.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, offering advantages like controlled release and improved stability.[5][6]
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles that incorporate both solid and liquid lipids, often allowing for higher drug loading and reduced drug expulsion.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.
Q3: What are the critical quality attributes to consider when developing a lipid-based formulation for this compound?
A3: Key quality attributes to monitor during development include:
-
Particle Size and Polydispersity Index (PDI): These affect the stability, in vivo fate, and absorption of the formulation.
-
Zeta Potential: Indicates the surface charge of the nanoparticles and is a predictor of colloidal stability.
-
Encapsulation Efficiency and Drug Loading: Determine the amount of this compound successfully incorporated into the carrier.
-
In Vitro Drug Release Profile: Provides insights into the release kinetics of the drug from the formulation.
-
Physical and Chemical Stability: Assesses the shelf-life and integrity of the formulation under different storage conditions.
II. Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency of this compound in Lipid Nanoparticles | 1. Poor solubility of this compound in the selected lipid matrix.2. Drug partitioning into the external aqueous phase during formulation.3. Insufficient surfactant concentration to stabilize the drug within the lipid core.4. High crystallinity of the lipid matrix leading to drug expulsion. | 1. Screen various solid and liquid lipids to find one with higher solubilizing capacity for this compound.2. Optimize the homogenization speed and time to ensure rapid nanoparticle formation and drug entrapment.3. Increase the surfactant concentration or try a combination of surfactants with different HLB values.4. Consider using Nanostructured Lipid Carriers (NLCs) by incorporating a liquid lipid to create a less ordered lipid matrix. |
| Instability of the Formulation (e.g., Particle Aggregation, Creaming) | 1. Insufficient zeta potential leading to particle agglomeration.2. Ostwald ripening in nanoemulsions.3. Temperature-induced phase transitions of the lipid matrix. | 1. Add a charged surfactant or a stabilizer to increase the absolute value of the zeta potential.2. Use a combination of a highly water-soluble and a highly oil-soluble surfactant to stabilize the interface.3. Store the formulation at a controlled temperature, away from extreme heat or cold. |
| Inconsistent Particle Size and High Polydispersity Index (PDI) | 1. Inefficient homogenization or sonication process.2. Inappropriate surfactant or lipid concentration.3. Phase separation during the formulation process. | 1. Optimize the energy input during homogenization (e.g., increase pressure, sonication time, or stirring speed).[5][7]2. Adjust the surfactant-to-lipid ratio to achieve better stabilization of the nanoparticles.3. Ensure all components are at the appropriate temperature during mixing to prevent premature solidification or phase separation. |
| Poor In Vitro Dissolution/Release of this compound | 1. Strong interaction between the drug and the lipid matrix.2. High crystallinity of the lipid leading to slow drug diffusion.3. Inadequate dissolution medium that does not mimic in vivo conditions. | 1. Select a lipid with a lower melting point or a less crystalline structure.2. Incorporate a release enhancer or a co-solvent in the formulation.3. Use a biorelevant dissolution medium containing bile salts and phospholipids to better predict in vivo performance. |
III. Quantitative Data Summary
Due to the lack of specific published data on this compound formulations, the following table presents illustrative data from studies on other poorly soluble flavonoids to provide a benchmark for expected improvements with novel formulation approaches.
| Formulation Approach | Flavonoid Example | Key Parameter | Result | Fold Improvement (vs. Free Drug) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Quercetin | Oral Bioavailability (AUC) | - | ~5-fold | [8] |
| Nanoemulsion | Myricetin | Oral Bioavailability (AUC) | - | 2.2-fold | [9] |
| Liposomes | Fisetin | Cellular Uptake | - | Enhanced | [1] |
| Solid Dispersions | Daidzein | Dissolution Rate | - | Increased | [3] |
IV. Experimental Protocols
A. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This protocol describes a common method for preparing SLNs.
-
Preparation of the Lipid Phase:
-
Melt a suitable solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature 5-10°C above its melting point.[5]
-
Dissolve this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve a surfactant (e.g., Poloxamer 188, Tween 80) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.[5]
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles) or ultrasonication to reduce the particle size to the nanometer range.[6]
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature with gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with this compound encapsulated within.
-
-
Characterization:
-
Analyze the formulation for particle size, PDI, zeta potential, and encapsulation efficiency.
-
B. Preparation of a this compound Nanoemulsion by Solvent Evaporation Method
This protocol is suitable for thermolabile drugs.
-
Preparation of the Organic Phase:
-
Dissolve this compound and a lipid (e.g., a medium-chain triglyceride) in a water-miscible organic solvent (e.g., ethanol, acetone).[5]
-
-
Preparation of the Aqueous Phase:
-
Dissolve a surfactant in deionized water.
-
-
Emulsification:
-
Inject the organic phase into the aqueous phase under continuous stirring to form a nanoemulsion.
-
-
Solvent Evaporation:
-
Remove the organic solvent from the nanoemulsion using a rotary evaporator under reduced pressure.
-
-
Characterization:
-
Characterize the final nanoemulsion for droplet size, PDI, and drug content.
-
V. Visualizations
A. Experimental Workflows
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.
Caption: Workflow for Nanoemulsion Preparation.
B. Signaling Pathways
Caption: this compound-Modulated Signaling Pathways in Cancer Cells.[10][11][12]
References
- 1. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. mdpi.com [mdpi.com]
- 4. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Enhancing the therapeutic efficacy of Semilicoisoflavone B
Welcome to the technical support center for Semilicoisoflavone B (SFB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to facilitate the successful application of SFB in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (SFB) is a natural isoprenoid-substituted phenolic compound belonging to the pyranoisoflavonoid class.[1][2] It is primarily isolated from species of the Glycyrrhiza genus, such as Glycyrrhiza uralensis and Glycyrrhiza glabra.[1] SFB has garnered significant interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective activities.[1][3][4]
Q2: What is the primary mechanism of action for SFB's anticancer effects?
A2: SFB exerts its anticancer effects, particularly against oral squamous cell carcinoma (OSCC), through multiple mechanisms. It induces apoptosis (programmed cell death) by activating both intrinsic and extrinsic pathways, which involves the activation of caspases and PARP.[1][5] SFB also triggers the production of reactive oxygen species (ROS) in cancer cells.[1][6] Furthermore, it causes cell cycle arrest at the G2/M phase and downregulates key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK, Ras/Raf/MEK, and ATR-Chk1 pathways.[1][7][8]
Q3: What are the known physicochemical properties of this compound?
A3: Understanding the physicochemical properties of SFB is crucial for experimental design. Key properties are summarized in the table below. A significant challenge is its very low water solubility, which can impact its bioavailability and requires careful consideration for in vitro and in vivo studies.[2][9]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₆ | [9] |
| Molecular Weight | 352.34 g/mol | [10] |
| Water Solubility | ~0.014 g/L; ~3.225 mg/L (estimated) | [2][10] |
| logP | ~4.0 | [2] |
| Melting Point | 131 - 134 °C | [10][] |
| Appearance | Yellow Powder / Oil | [9][] |
| Purity | >98% (Commercially available) | [] |
Troubleshooting Guides
Issue 1: Poor Solubility of SFB in Aqueous Media
-
Q: My this compound is not dissolving in my cell culture medium. How can I improve its solubility for in vitro experiments?
-
A: This is a common issue due to SFB's hydrophobic nature.[2] The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous medium.
-
Primary Solvent Choice: High-purity Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for preparing SFB stock solutions.[][12] Other options include acetone, chloroform, dichloromethane, and ethyl acetate.[12]
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-100 mM) in your chosen organic solvent. This minimizes the final concentration of the solvent in your experimental setup.
-
Final Solvent Concentration: When diluting the stock into your aqueous buffer or cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity or off-target effects. Always run a vehicle control (medium with the same final concentration of solvent) in your experiments.
-
Gentle Warming & Vortexing: To aid dissolution when making the stock solution, you can gently warm the vial and vortex thoroughly.
-
-
Issue 2: Low Bioavailability in Animal Studies
-
Q: I am observing low therapeutic efficacy in my animal models, which I suspect is due to poor bioavailability of SFB. What strategies can enhance it?
-
A: Low aqueous solubility and rapid metabolism are the primary challenges for the bioavailability of isoflavones like SFB.[13] Several formulation strategies can be employed to overcome this:
-
Complexation with Cyclodextrins: Encapsulating SFB within β-cyclodextrins can significantly increase its aqueous solubility and, consequently, its absorption and bioavailability.[14][15][16] This is a widely used method for improving the delivery of hydrophobic compounds.
-
Lipid-Based Formulations: Incorporating SFB into lipid-based delivery systems such as emulsions, self-microemulsifying drug delivery systems (SMEDDS), or nanoparticles can enhance its absorption through the lymphatic system, bypassing first-pass metabolism in the liver.[16][17]
-
Particle Size Reduction: Techniques like micronization using supercritical CO₂ precipitation can reduce the particle size of the compound to the nanometer range.[18] This increases the surface area-to-volume ratio, leading to improved dissolution rates and higher oral bioavailability.[18]
-
-
Issue 3: Variability in Experimental Results
-
Q: I am seeing inconsistent results between experiments when testing the cytotoxic effects of SFB. What could be the cause?
-
A: Experimental variability can arise from several factors:
-
Compound Stability: Phenolic compounds can be sensitive to light and oxidation.[13] Prepare fresh dilutions of SFB from your stock solution for each experiment. Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
Cell Culture Conditions: Ensure your cell lines are healthy, within a consistent passage number range, and seeded at a uniform density. Factors like cell confluence can significantly alter the response to cytotoxic agents.
-
Treatment Time and Concentration: The cytotoxic effects of SFB are dose- and time-dependent.[6] Studies on oral cancer cells show effective concentrations in the range of 0-100 μM for a 24-hour treatment period.[1][6] Precisely control both the concentration and the incubation time.
-
Vehicle Control: As mentioned, always include a vehicle control to account for any effects of the solvent used to dissolve SFB.
-
-
Key Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol is used to assess the cytotoxic effect of SFB on cancer cell lines.
-
Cell Seeding: Seed cells (e.g., SAS, SCC9 oral cancer cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
SFB Preparation: Prepare a 100 mM stock solution of SFB in DMSO. Create serial dilutions in the cell culture medium to achieve final desired concentrations (e.g., 0, 10, 25, 50, 100 μM). The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 μL of the medium containing the different SFB concentrations (and a vehicle control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Apoptosis Markers
This protocol is used to detect changes in protein expression related to apoptosis, such as cleaved Caspase-3 and cleaved PARP.
-
Cell Lysis: Treat cells with SFB (e.g., 100 μM for 24 hours).[6] After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control.[6]
Visualizations: Signaling Pathways & Workflows
Below are diagrams illustrating the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: SFB-Induced Apoptotic Pathways.
Caption: SFB-Mediated Downregulation of MAPK Signaling.
Caption: General Workflow for In Vitro SFB Experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. foodb.ca [foodb.ca]
- 3. mdpi.com [mdpi.com]
- 4. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces oral cancer cell apoptosis by targeting claspin and ATR-Chk1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. echemi.com [echemi.com]
- 12. This compound | CAS:129280-33-7 | Manufacturer ChemFaces [chemfaces.com]
- 13. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Semilicoisoflavone B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of Semilicoisoflavone B.
FAQs: General Questions in this compound Synthesis
Q1: What are the primary challenges in the scale-up synthesis of this compound?
A1: The main challenges include the multi-step nature of the synthesis which can lead to lower overall yields, the potential for side reactions, difficulties in purification of intermediates and the final product, and ensuring regioselectivity during the introduction of the prenyl group.
Q2: What are the key synthetic strategies for constructing the this compound core structure?
A2: The most common and effective strategies involve the formation of the isoflavone core via a Suzuki-Miyaura coupling reaction, followed by the introduction of the prenyl group, often through a Claisen rearrangement.[1]
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Yes, several reagents used in the synthesis require careful handling. Palladium catalysts can be pyrophoric, and organoboron reagents may have specific handling requirements. Solvents like tetrahydrofuran (THF) and dioxane can form peroxides. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood.
Troubleshooting Guides
Suzuki-Miyaura Coupling for Isoflavone Core Formation
This section addresses common issues during the palladium-catalyzed cross-coupling of a 3-iodochromone with a suitable boronic acid to form the isoflavone skeleton.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage conditions to prevent degradation. |
| Poor quality of boronic acid | Use freshly prepared or high-purity boronic acid. Consider using boronic esters for increased stability. | |
| Incomplete reaction | Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. | |
| Inefficient base | Try a different base (e.g., Cs₂CO₃, K₃PO₄). Ensure the base is finely ground and dry.[2] | |
| Formation of Homocoupling Side Products | Presence of oxygen | Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3] |
| Premature degradation of boronic acid | Add the boronic acid in portions or use a slow-addition technique. | |
| Inconsistent Yields at Larger Scales | Poor mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture, especially with heterogeneous catalysts or bases. |
| Temperature fluctuations | Use a reactor with precise temperature control to maintain the optimal reaction temperature.[4] |
Claisen Rearrangement for Prenylation
This guide focuses on troubleshooting the introduction of the prenyl group onto the phenolic core, a critical step in the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Prenylated Product | Incomplete rearrangement | Increase the reaction temperature or use a high-boiling point solvent. Microwave irradiation can sometimes improve yields and reduce reaction times.[5] |
| Decomposition of starting material or product | Use milder reaction conditions or protect sensitive functional groups. | |
| Formation of Regioisomers (e.g., para-prenylation) | Lack of regioselectivity | Employ a directing group on the substrate to favor ortho-prenylation. The choice of solvent can also influence regioselectivity.[6] |
| Steric hindrance | If the target ortho position is sterically hindered, consider alternative prenylation strategies or a different synthetic route. | |
| Side Reactions (e.g., O-prenylation) | Reaction conditions favor O-alkylation | Ensure the conditions are optimized for the[7][7]-sigmatropic rearrangement. The choice of base and solvent is critical. |
Purification Challenges
This section provides guidance on overcoming common difficulties in isolating and purifying this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Difficulty in Removing Palladium Catalyst Residues | Inefficient filtration | Use celite filtration to remove finely dispersed palladium particles. |
| Complexation of palladium with the product | Employ a palladium scavenger resin or perform an aqueous wash with a chelating agent. | |
| Co-elution of Impurities during Chromatography | Similar polarity of product and impurities | Optimize the mobile phase composition for preparative HPLC. A gradient elution may be necessary for better separation.[8][9] |
| Overloading of the column | Reduce the sample load on the column to improve resolution. | |
| Product Instability during Purification | Degradation on silica gel | Use a neutral or deactivated silica gel for column chromatography. Alternatively, consider reversed-phase chromatography. |
| Light or air sensitivity | Protect the product from light and air during purification and storage. |
Experimental Protocols
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Methodologies
1. Suzuki-Miyaura Coupling (Hypothetical Protocol)
-
Reaction Setup: To a degassed solution of the 3-iodochromone intermediate (1.0 eq) and the corresponding boronic acid (1.2 eq) in a 4:1 mixture of dioxane and water, add a base such as K₂CO₃ (2.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Reaction Conditions: Heat the mixture to 80-90 °C under an inert atmosphere (argon or nitrogen) for 4-6 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
2. Claisen Rearrangement (Hypothetical Protocol)
-
O-Prenylation: To a solution of the isoflavone core (1.0 eq) in a suitable solvent like acetone, add K₂CO₃ (2.0 eq) and prenyl bromide (1.2 eq). Reflux the mixture for 4-6 hours.
-
Rearrangement: After formation of the O-prenylated intermediate, the rearrangement can be induced by heating in a high-boiling solvent such as N,N-diethylaniline at 180-200 °C for 2-4 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with 1M HCl, followed by brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude this compound by preparative HPLC.
Quantitative Data
The following tables provide estimated quantitative data for the key synthetic steps based on typical yields and conditions for similar reactions reported in the literature.
Table 1: Suzuki-Miyaura Coupling - Reaction Parameters
| Parameter | Value |
| Reactant Ratio (Iodochromone:Boronic Acid) | 1 : 1.2 |
| Catalyst Loading (mol%) | 2 - 5 |
| Base (equivalents) | 2.0 - 3.0 |
| Typical Reaction Time (hours) | 4 - 8 |
| Typical Temperature (°C) | 80 - 100 |
| Expected Yield (%) | 60 - 85 |
Table 2: Claisen Rearrangement - Reaction Parameters
| Parameter | Value |
| Reactant Ratio (Isoflavone:Prenyl Bromide) | 1 : 1.2 |
| Typical Reaction Time (hours) | 2 - 6 |
| Typical Temperature (°C) | 180 - 220 |
| Expected Yield (%) | 50 - 75 |
Table 3: Preparative HPLC Purification Parameters
| Parameter | Specification |
| Column | C18 reversed-phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate (mL/min) | 4 - 6 |
| Detection Wavelength (nm) | ~260 |
Visualizations
Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Signaling Pathway Affected by this compound
Disclaimer: The following pathway illustrates the biological activity of this compound, not its synthesis.
Caption: Inhibition of the Ras/Raf/MEK signaling pathway by this compound.[10][11]
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. docsdrive.com [docsdrive.com]
- 8. scialert.net [scialert.net]
- 9. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing Semilicoisoflavone B degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Semilicoisoflavone B during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a pyranoisoflavonoid, a type of flavonoid found in plants such as Glycyrrhiza uralensis (licorice root).[1][2][3][4] Like many phenolic compounds, it is susceptible to degradation when exposed to certain environmental factors, which can lead to inaccurate quantification and a loss of biological activity in experimental assays. Key factors that can cause degradation include elevated temperature, exposure to light, and suboptimal pH conditions.
Q2: What are the main factors that can cause this compound degradation during sample preparation?
A2: The primary factors that can lead to the degradation of this compound and other flavonoids include:
-
Temperature: High temperatures, especially above 70°C, can accelerate the degradation of flavonoids.
-
Light: Exposure to UV or even visible light can induce photochemical degradation.
-
pH: Both strongly acidic and alkaline conditions can alter the chemical structure of isoflavones. Neutral pH is generally preferred for stability.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of phenolic compounds.
-
Enzymes: In fresh plant samples, endogenous enzymes like polyphenol oxidases and peroxidases can degrade flavonoids if not properly inactivated.
Q3: What are the ideal storage conditions for this compound samples and extracts?
A3: To ensure the stability of this compound, samples and extracts should be stored at -20°C or lower, protected from light in amber vials or containers wrapped in aluminum foil, and in a dry, sealed environment to minimize exposure to oxygen and moisture.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound in the final analysis. | Degradation during extraction. | - Ensure extraction is performed at low temperatures (e.g., on ice or at room temperature if brief).- Protect samples from light at all stages.- Use an appropriate, deoxygenated extraction solvent (e.g., methanol or ethanol).- For fresh plant material, consider flash-freezing in liquid nitrogen immediately after harvesting and lyophilizing to inactivate enzymes. |
| Inconsistent or poor reproducibility of results. | Variable degradation between samples. | - Standardize all sample preparation steps, including extraction time, temperature, and light exposure.- Prepare fresh extraction solvents for each batch of samples.- Ensure complete and consistent solvent evaporation and sample reconstitution. |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | - Review and optimize the sample preparation protocol to minimize stress on the analyte (see recommended protocol below).- Use HPLC-MS to identify the mass of the unknown peaks to investigate potential degradation pathways. |
| Loss of this compound during solvent evaporation. | Excessive heat or prolonged evaporation time. | - Use a gentle evaporation method such as a centrifugal vacuum evaporator or a stream of nitrogen at low temperatures.- Avoid heating the sample during evaporation. |
| Precipitation of the sample after reconstitution. | Poor solubility in the reconstitution solvent. | - Ensure the reconstitution solvent is compatible with the analytical mobile phase.- The reconstitution solvent should have sufficient strength to dissolve the dried extract completely. Sonication may aid dissolution. |
Quantitative Data Summary
| Condition | Effect on Flavonoid/Isoflavone Stability | General Recommendation for this compound |
| Temperature | Degradation increases significantly at temperatures above 70°C. | Maintain samples at or below room temperature during preparation. For long-term storage, use ≤ -20°C. |
| Light | Exposure to UV and visible light can cause significant degradation over time. | Work in a dimly lit area or use amber glassware/light-blocking tubes throughout the procedure. |
| pH | Stability is generally highest around neutral pH. Both acidic and alkaline conditions can cause structural rearrangements or degradation. | Use neutral or slightly acidic (pH 4-6) extraction solvents. Avoid strong acids and bases. |
| Solvent | Methanol and ethanol are common and effective extraction solvents. Acidification can sometimes improve extraction efficiency but may impact stability. | Use high-purity methanol or ethanol. If acidification is necessary, use a weak acid and perform the extraction quickly at low temperatures. |
| Oxygen | The presence of oxygen can lead to oxidation. | Use deoxygenated solvents and consider flushing sample vials with an inert gas (e.g., nitrogen or argon) before sealing for storage. |
Detailed Experimental Protocol: Extraction of this compound from Plant Material
This protocol is designed to minimize degradation during the extraction of this compound from dried plant material (e.g., Glycyrrhiza uralensis root).
1. Sample Preparation:
-
Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Dry the powder in a desiccator over silica gel for 48 hours to remove residual moisture.
2. Extraction:
-
Weigh approximately 1 gram of the dried powder into a 50 mL conical tube.
-
Add 20 mL of 80% methanol (HPLC grade) in water. To minimize oxidation, use solvents that have been sparged with nitrogen.
-
Vortex the mixture for 1 minute.
-
Perform ultrasonic extraction in a sonicator bath for 30 minutes at room temperature, ensuring the water in the bath does not heat up. Alternatively, shake the mixture on an orbital shaker at room temperature for 2 hours.
-
Protect the sample from light during extraction by wrapping the tube in aluminum foil.
3. Centrifugation and Collection:
-
Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant into a clean flask.
-
Repeat the extraction process (step 2) on the remaining plant pellet with another 20 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
4. Solvent Evaporation:
-
Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator with a water bath set to a maximum of 40°C. Alternatively, use a centrifugal vacuum evaporator or a gentle stream of nitrogen.
5. Reconstitution and Filtration:
-
Reconstitute the dried extract in a known volume (e.g., 1-5 mL) of the initial mobile phase of your HPLC system (e.g., a mixture of acetonitrile and water).
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) into an amber HPLC vial.
6. Storage:
-
If not analyzing immediately, store the final extract at -20°C or -80°C until HPLC analysis.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Recommended workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound detection.
References
Technical Support Center: Optimization of Dosing Regimens for Semilicoisoflavone B in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of dosing regimens for Semilicoisoflavone B (SFB) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound (SFB) is a natural isoflavonoid compound.[1] In vitro studies have shown that SFB can induce apoptosis in oral cancer cells by increasing the production of reactive oxygen species (ROS). This leads to the downregulation of key signaling pathways, including the MAPK and Ras/Raf/MEK pathways. SFB has also been found to disrupt the ATR-Chk1 signaling pathway, which is involved in DNA damage response and cell cycle regulation.
Q2: What are the known signaling pathways affected by this compound?
A2: Based on in vitro studies in oral squamous cell carcinoma cells, this compound has been shown to downregulate the following signaling pathways:
-
MAPK Pathway: SFB reduces the phosphorylation of ERK1/2, p38, and JNK1/2.
-
Ras/Raf/MEK Pathway: SFB suppresses the activation of Ras, Raf, and MEK.
-
ATR-Chk1 Pathway: SFB suppresses claspin expression, leading to reduced phosphorylation of ATR and Chk1.
Q3: What is the solubility of this compound?
A3: this compound has very low water solubility. Its estimated water solubility is approximately 3.225 mg/L at 25°C.[2][3] One source indicates it is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4] For in vivo studies, it is often prepared as a suspension in a suitable vehicle.
Q4: Are there any established in vivo dosing regimens for this compound?
A4: To date, there is a lack of published in vivo studies detailing specific dosing regimens for this compound in animal models. Researchers should therefore undertake dose-finding studies. As a starting point, consider the in vitro effective concentrations and the pharmacokinetic data of structurally related isoflavones, such as genistein and daidzein. For example, oral doses for daidzein in rats have been around 10-100 mg/kg, while genistein has been administered to mice at doses ranging from 20 to 180 mg/kg orally and up to 185 mg/kg via intraperitoneal injection.[5][6][7][8]
Q5: How does the bioavailability of isoflavones like this compound generally appear in animal models?
A5: Isoflavones, in general, exhibit low oral bioavailability of the active aglycone form due to poor water solubility and extensive metabolism in the gut and liver.[9][10] For instance, the systemic availability of genistein from an 180 mg/kg oral dose in mice was only 12%.[6] However, the bioavailability of total isoflavones (aglycone + metabolites) can be significantly higher.[9] Intraperitoneal administration can lead to higher plasma concentrations compared to the oral route.[6]
Troubleshooting Guide
Issue 1: Poor Solubility and Vehicle Selection
-
Problem: this compound is poorly soluble in water, making it difficult to prepare a homogenous dosing solution.
-
Solution:
-
Vehicle Selection: For oral administration, a common approach is to prepare a suspension. Suitable vehicles for poorly soluble compounds include:
-
Corn oil[5]
-
Aqueous solutions containing suspending agents like carboxymethylcellulose (CMC), methylcellulose, or Tween 80.
-
For intraperitoneal injections, a vehicle that is sterile and non-irritating is crucial. A solution of DMSO diluted with saline or phosphate-buffered saline (PBS) is often used. However, it is critical to conduct a pilot study to determine the maximum tolerated concentration of DMSO, as it can have its own biological effects.
-
-
Preparation of Suspension:
-
Weigh the required amount of this compound powder.
-
If using a co-solvent like DMSO, first dissolve the SFB in a minimal amount of the solvent.
-
Gradually add the primary vehicle (e.g., corn oil or saline) to the dissolved SFB while continuously vortexing or sonicating to ensure a fine, uniform suspension.
-
Visually inspect the suspension for any large particles before administration.
-
-
Issue 2: Low and Variable Bioavailability after Oral Dosing
-
Problem: Researchers observe low and inconsistent plasma concentrations of this compound after oral gavage.
-
Solution:
-
Fasting: Ensure that animals are fasted overnight (with free access to water) before oral administration. The presence of food in the stomach can significantly affect the absorption of the compound.
-
Particle Size Reduction: The bioavailability of poorly soluble compounds can sometimes be improved by reducing the particle size of the active agent. This can be achieved through techniques like micronization or nano-suspension.
-
Alternative Administration Route: If oral bioavailability remains a significant challenge, consider intraperitoneal (IP) injection. IP administration bypasses first-pass metabolism in the liver, which can lead to higher and more consistent plasma concentrations.[6]
-
Formulation Enhancement: For advanced studies, consider formulation strategies such as nanoemulsions or nanosuspensions, which have been shown to increase the oral bioavailability of other poorly soluble isoflavones like daidzein.[7]
-
Issue 3: Stability of Dosing Preparations
-
Problem: There is concern about the degradation of this compound in the dosing vehicle during the course of an experiment.
-
Solution:
-
Fresh Preparation: It is best practice to prepare the dosing suspension fresh each day.
-
Storage: If a stock solution or suspension must be prepared in advance, store it protected from light and at a low temperature (e.g., 4°C) to minimize degradation.[11][12] The stability of isoflavone aglycones is generally better at lower temperatures.[11][12]
-
pH Considerations: The stability of isoflavones can be pH-dependent. While this compound's specific pH stability profile is not widely documented, related isoflavones like genistein show greater degradation at a higher pH.[13] Therefore, using a vehicle with a neutral pH is advisable.
-
Issue 4: Potential for Vehicle-Induced Toxicity or Biological Effects
-
Problem: The chosen vehicle (e.g., high concentration of DMSO) may be causing adverse effects in the animals, confounding the experimental results.
-
Solution:
-
Vehicle Control Group: Always include a vehicle-only control group in your experimental design. This is essential to differentiate the effects of this compound from those of the vehicle.
-
Toxicity Studies: Before initiating a large-scale study, conduct a small pilot study to determine the maximum tolerated dose of both the vehicle and this compound. Observe the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of irritation at the injection site.
-
Minimize Co-solvent Concentration: If using a co-solvent like DMSO, use the lowest concentration possible that maintains the compound in a suitable suspension.
-
Quantitative Data Presentation
Disclaimer: The following tables provide pharmacokinetic data for the related isoflavones, genistein and daidzein, as in vivo data for this compound is not currently available. These values should be used as a reference for experimental design and not as a direct substitute for SFB-specific data.
Table 1: Pharmacokinetic Parameters of Genistein in Rodents
| Species | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Mouse | Oral (p.o.) | 180 | 1.1 | - | 12 | [6] |
| Mouse | Intraperitoneal (i.p.) | 185 | >5.5 (estimated) | - | - | [6] |
| Mouse | Intravenous (i.v.) | 52 | 64 | - | 100 | [6] |
| Neonatal Mouse | Oral (p.o.) | 50 | ~0.8 (total genistein) | 2 | - | [14] |
| Rat | Oral (aqueous suspension) | 20 | 0.04 ± 0.01 | 0.5 | - | [8] |
Table 2: Pharmacokinetic Parameters of Daidzein in Rats
| Formulation | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Relative Bioavailability (%) | Reference |
| Coarse Suspension | Oral (p.o.) | 10 | 160.4 ± 40.5 | 4.0 ± 2.0 | 100 | |
| Nanosuspension | Oral (p.o.) | 10 | 291.8 ± 73.1 | 4.0 ± 2.0 | 265.6 | |
| Nanoemulsion | Oral (p.o.) | 10 | 268.3 ± 45.4 | 4.7 ± 1.6 | 262.3 | [7] |
| Daidzein | Oral (p.o.) | 15 | 143.5 ± 21.7 | 4.7 ± 1.6 | - | [15][16] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Animal Preparation:
-
Use mice of the desired strain, age, and sex.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the mice overnight (approximately 12-16 hours) before dosing, with free access to water.
-
-
Preparation of Dosing Suspension (Example):
-
Calculate the required amount of SFB based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals.
-
Prepare a 0.5% carboxymethylcellulose (CMC) solution in sterile water.
-
Weigh the SFB powder and place it in a sterile mortar.
-
Add a small amount of the 0.5% CMC solution to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Continuously stir the suspension during dosing to ensure homogeneity.
-
-
Administration Procedure:
-
Weigh each mouse to determine the exact volume to be administered (typically not exceeding 10 mL/kg).[17][18]
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.[19]
-
Measure the appropriate length for gavage needle insertion by holding the needle against the mouse, with the tip at the mouth and the end at the last rib.[19]
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance.[19]
-
Slowly administer the calculated volume of the SFB suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes after dosing for any signs of distress.[19]
-
Protocol 2: Intraperitoneal (IP) Injection of this compound in Rats
-
Animal Preparation:
-
Use rats of the desired strain, age, and sex.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Preparation of Dosing Suspension (Example):
-
Calculate the required amount of SFB.
-
Dissolve the SFB in a minimal volume of sterile DMSO.
-
Bring the solution to the final volume with sterile saline (e.g., 0.9% NaCl). The final concentration of DMSO should be kept as low as possible (ideally below 10%) and be consistent across all treatment groups.
-
Vortex the solution thoroughly before each injection.
-
-
Administration Procedure:
-
Weigh each rat to determine the injection volume (typically not exceeding 10 mL/kg).[20]
-
Restrain the rat securely. One common method is to have the rat's head tilted downwards.[21]
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[21][22]
-
Swab the injection site with 70% ethanol.
-
Using an appropriate gauge needle (e.g., 23-25G for rats), insert the needle at a 30-45 degree angle into the peritoneal cavity.[20][23]
-
Aspirate slightly to ensure that no blood or urine is drawn into the syringe. If so, withdraw the needle and reinject at a different site with a fresh needle and syringe.[21][22]
-
Inject the SFB suspension slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or irritation at the injection site.
-
Mandatory Visualizations
Caption: SFB's effect on MAPK and Ras/Raf/MEK signaling pathways.
Caption: SFB's disruption of the ATR-Chk1 signaling pathway.
Caption: General experimental workflow for in vivo SFB studies.
References
- 1. foodb.ca [foodb.ca]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CAS:129280-33-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Plasma pharmacokinetics of genistein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. research.fsu.edu [research.fsu.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. research.vt.edu [research.vt.edu]
- 22. research.vt.edu [research.vt.edu]
- 23. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Mitigating Semilicoisoflavone B interference in biochemical assays
Welcome to the technical support center for Semilicoisoflavone B (SFB). This resource is designed for researchers, scientists, and drug development professionals to help navigate potential challenges when using SFB in biochemical assays. SFB is a naturally occurring isoflavonoid with known anticancer and antioxidant properties.[1][2] Like other flavonoids, its chemical structure can lead to interference in common assay formats.[3][4] This guide provides troubleshooting advice, mitigation protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SFB) and what are its primary known biological activities?
A1: this compound is a natural isoflavonoid compound isolated from plants like Glycyrrhiza uralensis.[] It is classified as a pyranoisoflavonoid.[2] Its primary reported biological activities include inducing apoptosis (programmed cell death) in cancer cells by increasing the production of Reactive Oxygen Species (ROS) and downregulating key signaling pathways such as MAPK and Ras/Raf/MEK.[1][6] It has also been identified as an inhibitor of enzymes like aldehyde reductase.[7]
Q2: Why might SFB interfere with my biochemical assays?
A2: SFB is a flavonoid, a class of polyphenolic compounds known for their antioxidant and redox properties.[1] These properties can lead to direct chemical interactions with assay reagents, causing misleading results. Key mechanisms of interference include:
-
Reducing Potential: SFB can directly reduce colorimetric or fluorometric reporter molecules, mimicking a biological signal. This is common in tetrazolium-based viability assays (e.g., MTT) and copper-based protein assays (e.g., BCA).[3]
-
Enzyme Inhibition: SFB may directly inhibit reporter enzymes, particularly peroxidases, which are used in many coupled enzymatic assays.[8][9]
-
ROS Generation: SFB is known to induce ROS production in cellular systems.[1] This can interfere with assays that measure oxidative stress or are sensitive to the cellular redox state.
Q3: What are the most common types of assays affected by flavonoid interference?
A3: Based on the chemical properties of flavonoids like SFB, the following assays are most susceptible to interference:
-
Cell Viability/Cytotoxicity Assays: Tetrazolium-based assays such as MTT, XTT, and MTS are highly prone to interference.[10][11]
-
Protein Quantification Assays: Copper-reduction assays like the Bicinchoninic Acid (BCA) and Lowry assays are commonly affected.[3][4]
-
Enzymatic Assays: Assays that use horseradish peroxidase (HRP) or other peroxidases as part of their signal detection system can be inhibited.[8]
-
Oxidative Stress Assays: Assays measuring ROS can be directly impacted by the inherent pro-oxidant or antioxidant nature of SFB.[12]
Troubleshooting Guide by Assay Type
Cell Viability Assays (e.g., MTT)
Q4: I'm testing SFB in an MTT assay and seeing an unexpected increase in cell viability, or my dose-response curve is inconsistent. What could be happening?
A4: This is a classic sign of assay interference. Flavonoids like SFB can directly reduce the yellow MTT tetrazolium salt to purple formazan crystals in the absence of any cells. This chemical reduction is then misinterpreted by the plate reader as a higher level of metabolic activity, leading to a false-positive signal for cell viability or masking true cytotoxicity.[10]
Q5: How can I confirm that SFB is directly reducing MTT?
A5: You must run a cell-free control experiment. This is the most critical step to identify this type of interference.
Experimental Protocol 1: Screening for this compound Interference in an Absorbance-Based Assay
-
Plate Setup: Prepare a 96-well plate. Designate wells for a range of SFB concentrations and a vehicle control (e.g., DMSO). Importantly, these wells should contain only cell culture medium (and serum, if used in your experiments) but no cells .[13]
-
Compound Addition: Add the same concentrations of SFB to the cell-free wells as you use in your experimental wells.
-
Reagent Addition: Add the MTT reagent to all wells (including the cell-free control wells) and incubate for the standard duration (e.g., 1-4 hours).
-
Solubilization: Add the solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: If you observe a concentration-dependent increase in absorbance in the cell-free wells containing SFB, you have confirmed direct interference.
Q6: If SFB interferes with the MTT assay, what are my alternatives?
A6: The Sulforhodamine B (SRB) assay is an excellent alternative. The SRB assay is a colorimetric assay based on the binding of the SRB dye to basic amino acids of cellular proteins. Because it measures protein content, it is not affected by the reducing potential of the test compound. Other alternatives include direct cell counting (e.g., Trypan Blue exclusion) or assays that measure ATP content (though these should also be validated with cell-free controls).[11]
Protein Quantification Assays (e.g., BCA)
Q7: My protein concentrations seem unusually high in lysates from cells treated with SFB. Could the compound be interfering with my BCA assay?
A7: Yes, this is highly likely. The BCA assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein, which then chelate with BCA to produce a colored product.[14] Flavonoids are reducing agents and can directly reduce Cu²⁺, leading to a strong false-positive signal and a significant overestimation of protein concentration.[3][4] This effect is most pronounced at lower protein concentrations and higher flavonoid concentrations (>5 µM).[3][15]
Illustrative Data: SFB Interference in Biochemical Assays
The following tables present illustrative data based on the known behavior of flavonoids. The exact values for SFB should be determined experimentally.
Table 1: Illustrative Interference of SFB in MTT Assay (Cell-Free)
| SFB Concentration (µM) | Absorbance at 570 nm (Mean) | Interpretation |
|---|---|---|
| 0 (Vehicle Control) | 0.05 | Baseline |
| 10 | 0.15 | Minor Interference |
| 25 | 0.45 | Significant Interference |
| 50 | 0.95 | Strong Interference |
| 100 | 1.80 | Severe Interference |
Note: Data represents absorbance in cell-free wells containing only media and SFB.
Table 2: Illustrative Interference of SFB in BCA Protein Assay
| Actual Protein (µg/mL) | SFB Concentration (µM) | Measured Protein (µg/mL) | % Overestimation |
|---|---|---|---|
| 50 | 0 | 51 | - |
| 50 | 25 | 155 | 204% |
| 250 | 0 | 252 | - |
| 250 | 25 | 398 | 58% |
Note: Demonstrates how SFB can lead to an overestimation of protein concentration.[3]
Q8: How can I accurately measure protein concentration in samples containing SFB?
A8: The most effective method is to remove the interfering compound before performing the assay. Protein precipitation with acetone is a simple and effective way to achieve this.[4]
Experimental Protocol 2: Mitigation of Interference by Acetone Precipitation
-
Sample Preparation: Take a known volume of your cell lysate (e.g., 50 µL).
-
Precipitation: Add 4 volumes of ice-cold acetone (e.g., 200 µL). Vortex vigorously.
-
Incubation: Incubate the samples at -20°C for at least 60 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Removal: Carefully decant the supernatant, which contains the soluble SFB and other small molecules. Be careful not to disturb the protein pellet.
-
Washing (Optional): Wash the pellet with a smaller volume of ice-cold acetone to remove any residual SFB, then repeat the centrifugation and decanting steps.
-
Drying: Air-dry the pellet for 5-10 minutes to evaporate the residual acetone. Do not over-dry, as this can make resuspension difficult.
-
Resuspension: Resuspend the protein pellet in a suitable buffer (e.g., PBS or the original lysis buffer).
-
Quantification: Use the resuspended sample in your BCA or other protein assay.
Peroxidase-Based Assays
Q9: I am using an ELISA kit with an HRP-conjugated secondary antibody, and my signal is lower than expected in samples treated with SFB. Is this interference?
A9: It is very possible. Flavonoids are known to inhibit peroxidase activity.[8][9] If SFB is present during the final substrate incubation step (e.g., TMB addition), it can inhibit the HRP enzyme, leading to reduced signal generation and an underestimation of your target analyte. This interference can also occur in assays for H₂O₂, glucose, or lipids that rely on a peroxidase-catalyzed reaction.[8][16]
Table 3: Illustrative Interference of SFB in a Peroxidase-Based Assay
| Analyte Concentration | SFB Concentration (µM) | Measured Signal (Absorbance) | % Signal Reduction |
|---|---|---|---|
| High | 0 | 1.50 | - |
| High | 25 | 0.90 | 40% |
| Low | 0 | 0.40 | - |
| Low | 25 | 0.22 | 45% |
Note: Illustrates how SFB can inhibit the peroxidase enzyme and reduce the final signal.[8]
Q10: How can I mitigate peroxidase interference from SFB?
A10: Mitigation strategies for this type of interference include:
-
Increase Washing Steps: If possible in your assay format (like an ELISA), perform extra wash steps after incubation with your sample and before the addition of the HRP substrate. This can help remove residual SFB.
-
Sample Dilution: Diluting your sample may reduce the SFB concentration to a level where it no longer significantly inhibits the enzyme, but this may also reduce your analyte signal below the detection limit.
-
Alternative Detection Systems: If possible, switch to an assay with a different detection system that does not rely on a peroxidase enzyme.
-
Run an Inhibition Control: To confirm interference, you can run a simple control. Add a known amount of HRP and its substrate to wells with and without SFB. A lower signal in the presence of SFB confirms its inhibitory activity.
Visual Guides and Workflows
Signaling Pathway Affected by this compound
Caption: SFB inhibits the Ras/Raf/MEK/ERK signaling pathway.
Experimental Workflow for Troubleshooting Assay Interference
Caption: Workflow for identifying and mitigating SFB assay interference.
Decision Tree for Unexpected Results
Caption: Decision tree for troubleshooting SFB-related assay issues.
References
- 1. mdpi.com [mdpi.com]
- 2. foodb.ca [foodb.ca]
- 3. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C20H16O6 | CID 5481948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of thyroid peroxidase by dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry of Protein Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Isolation of Semilicoisoflavone B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method refinement for high-purity isolation of Semilicoisoflavone B. The following sections offer detailed experimental protocols, troubleshooting guidance in a question-and-answer format, and supplementary data to facilitate successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in isolating this compound?
A1: this compound is a prenylated isoflavone found in the roots of Glycyrrhiza species. Due to its structure, the primary challenges include:
-
Low abundance: It is often present in complex mixtures with other structurally similar flavonoids.
-
Hydrophobicity: The prenyl group increases its lipophilicity, which can lead to poor solubility in aqueous solvents and strong retention on reversed-phase columns.
-
Co-eluting impurities: Structurally related isomers and other flavonoids can be difficult to separate, requiring high-resolution chromatographic techniques.
-
Potential for degradation: Like many phenolic compounds, it can be susceptible to degradation under harsh pH or high-temperature conditions.
Q2: Which extraction solvent is most effective for this compound?
A2: The choice of extraction solvent is critical for maximizing yield. Generally, moderately polar solvents are effective for isoflavones. Based on protocols for similar compounds from Glycyrrhiza uralensis, a sequential extraction starting with a less polar solvent to remove lipids, followed by a more polar solvent like ethanol or methanol, is recommended. An 80-95% ethanol solution is a common and effective choice for extracting flavonoids from the plant material.
Q3: What type of chromatography is best suited for purifying this compound?
A3: A multi-step chromatographic approach is typically necessary to achieve high purity. A common and effective strategy involves:
-
Macroporous Resin Chromatography (e.g., Diaion HP-20): This is an excellent initial step for enriching the flavonoid fraction from the crude extract.
-
Silica Gel Column Chromatography: This normal-phase technique is useful for separating compounds based on polarity and can effectively remove more polar impurities.
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-HPLC): This is the final and essential step for achieving high purity (>98%). A C18 column is typically used with a mobile phase gradient of acetonitrile and water.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Plant Material Preparation: Air-dry the roots of Glycyrrhiza uralensis and grind them into a fine powder.
-
Defatting: Macerate the powdered root material with n-hexane at room temperature for 24 hours to remove lipids. Discard the hexane extract.
-
Extraction: Extract the defatted powder with 95% ethanol at room temperature with occasional shaking for 48 hours. Repeat this process three times.
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Macroporous Resin Chromatography:
-
Suspend the crude extract in water and apply it to a Diaion HP-20 column.
-
Wash the column with water to remove sugars and other highly polar compounds.
-
Elute the flavonoid-rich fraction with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.
-
Protocol 2: High-Purity Purification by Chromatography
-
Silica Gel Column Chromatography:
-
Evaporate the pooled, enriched fractions from the macroporous resin step to dryness.
-
Adsorb the residue onto a small amount of silica gel and apply it to a silica gel column.
-
Elute the column with a gradient of chloroform and methanol (e.g., starting from 100:1 to 10:1).
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Combine and concentrate the this compound-containing fractions from the silica gel column.
-
Dissolve the sample in a minimal amount of DMSO or methanol.
-
Inject the sample onto a C18 preparative HPLC column.
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape). A typical gradient might be 40-70% acetonitrile over 40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 260 nm) and collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC. A purity of >98% should be achievable.
-
Data Presentation
Table 1: Comparison of Extraction Solvents for Prenylated Isoflavones from Glycyrrhiza Species
| Solvent System | Relative Yield of Prenylated Isoflavones | Purity in Crude Extract | Notes |
| 80% Methanol | Moderate | Low | Extracts a wide range of compounds. |
| 95% Ethanol | High | Moderate | Good selectivity for flavonoids. |
| Ethyl Acetate | Moderate-High | Moderate-High | More selective for less polar flavonoids. |
| Dichloromethane | Low | High | Highly selective, but lower overall yield. |
Table 2: Typical Performance of Chromatographic Steps for this compound Purification
| Chromatographic Step | Stationary Phase | Typical Mobile Phase | Purity Achieved | Estimated Yield |
| Macroporous Resin | Diaion HP-20 | Stepwise gradient of Ethanol/Water | 20-30% | ~80% |
| Silica Gel Column | Silica Gel 60 | Gradient of Chloroform/Methanol | 60-75% | ~60% |
| Preparative HPLC | C18, 10 µm | Gradient of Acetonitrile/Water | >98% | ~75% |
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Crude Extract
-
Question: My initial ethanol extraction yielded a very low amount of the target compound. What could be the cause?
-
Answer:
-
Incomplete Extraction: Ensure the plant material is finely powdered to maximize surface area. Increase the extraction time or the number of extraction cycles. Sonication can also improve extraction efficiency.
-
Improper Solvent Choice: While 95% ethanol is generally effective, the optimal solvent can vary. You could try a slightly different ethanol/water ratio or compare it with a methanol extraction.
-
Degradation: Although less common at this stage, prolonged exposure to light or heat during extraction and concentration could lead to degradation. Protect your extracts from light and use a rotary evaporator at a controlled temperature (e.g., < 50°C).
-
Issue 2: Poor Separation and Peak Tailing in Preparative HPLC
-
Question: During preparative HPLC, my peaks are broad and tailing, leading to poor resolution and cross-contamination of fractions. How can I improve this?
-
Answer:
-
Mobile Phase pH: The phenolic hydroxyl groups on this compound can interact with residual silanols on the C18 column, causing tailing. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase will suppress the ionization of these hydroxyl groups and improve peak shape.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Inappropriate Mobile Phase Strength: The high hydrophobicity of this compound requires a mobile phase with sufficient organic solvent for elution. If the initial percentage of acetonitrile is too low, the compound may adsorb too strongly to the head of the column. Start with a higher initial concentration of the organic solvent.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent like isopropanol or a mixture of methanol/dichloromethane.
-
Issue 3: Co-elution with an Unknown Impurity
-
Question: I have a persistent impurity that co-elutes with this compound in my reversed-phase HPLC system. What are my options?
-
Answer:
-
Optimize the Gradient: A shallower gradient around the elution time of your target compound can increase resolution.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, potentially resolving the co-eluting peaks.
-
Try a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different column chemistry. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds compared to a standard C18 column.
-
Orthogonal Chromatography: If co-elution persists, an orthogonal separation technique may be necessary. For example, you could use a normal-phase or a size-exclusion chromatography step before the final reversed-phase polishing step.
-
Visualizations
Experimental Workflow
Caption: High-purity isolation workflow for this compound.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via MAPK and ATR-Chk1 pathways.
Validation & Comparative
A Comparative Analysis of Semilicoisoflavone B and Other Prominent Licorice Flavonoids
For Immediate Release
This publication provides a comprehensive comparative analysis of the biological activities of Semilicoisoflavone B against other well-researched licorice flavonoids, namely Licochalcone A, Glabridin, and Isoliquiritigenin. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.
Introduction
Licorice (Glycyrrhiza species) has been a staple in traditional medicine for centuries, with its therapeutic properties largely attributed to its rich flavonoid content. These compounds have garnered significant scientific interest for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. This guide focuses on a comparative study of this compound, a less explored isoflavonoid, with the more extensively studied Licochalcone A, Glabridin, and Isoliquiritigenin. By presenting available quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to provide a valuable resource for researchers in the field.
Comparative Biological Activity
The therapeutic potential of flavonoids is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various assays. The following tables summarize the available data for this compound and its counterparts. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Anticancer Activity
Licorice flavonoids have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
| Flavonoid | Cell Line | Assay | IC50 / Effect | Citation |
| This compound | Oral Squamous Carcinoma Cells (SAS, SCC9, OECM-1, HSC3M3) | MTT Assay | Dose-dependent reduction in cell viability (25-100 µM) | [1][2][3][4][5][6] |
| Licochalcone A | HT-1080 (Fibrosarcoma) | Proliferation Assay | 5.176 µM | |
| SKOV3 (Ovarian Cancer) | Proliferation Assay | 19.22 µM | ||
| SW480 & SW620 (Colon Cancer) | Proliferation Assay | 7 µM & 8.8 µM | ||
| Glabridin | MDA-MB-231 (Breast Cancer) | MTT Assay | 62.48 ± 2.62 µM | |
| MDA-MB-468 (Breast Cancer) | MTT Assay | 64.77 ± 1.86 µM | ||
| A2780 (Ovarian Carcinoma) | MTT Assay | 10 µM | ||
| SKNMC (Neuroblastoma) | MTT Assay | 12 µM | ||
| H1299 (Lung Carcinoma) | MTT Assay | 38 µM | ||
| Isoliquiritigenin | HeLa (Cervical Cancer) | MTT Assay | 126.5 µM | |
| Tca8113 (Tongue Carcinoma) | SRB Assay | 10.04 µg/mL (48h) | ||
| HepG2 (Hepatocellular Carcinoma) | SRB Assay | 15.08 µg/mL (48h) | ||
| OVCAR5 (Ovarian Cancer) | MTT Assay | 11 µM | ||
| ES-2 (Ovarian Cancer) | MTT Assay | 25 µM | ||
| MDA-MB-468 (Breast Cancer) | Proliferation Assay | 29.80 µmol/L (48h) | ||
| BT-549 (Breast Cancer) | Proliferation Assay | 22.75 µmol/L (48h) |
Note: Data for this compound is presented as a qualitative dose-dependent effect as specific IC50 values were not available in the reviewed literature.
Antioxidant Activity
The antioxidant properties of flavonoids are crucial to their protective effects against cellular damage caused by reactive oxygen species (ROS). These properties are commonly evaluated using DPPH and ABTS radical scavenging assays.
| Flavonoid | Assay | IC50 / EC50 | Citation |
| This compound | - | Data not available | |
| Licochalcone A | Cellular Antioxidant Activity (CAA) Assay | EC50 = 46.29 ± 0.05 µg/mL | |
| Glabridin | Tyrosinase Inhibition Assay | IC50 = 0.43 µM | |
| Isoliquiritigenin | - | Data not available |
Note: Comprehensive and directly comparable IC50 values for the antioxidant activity of all four flavonoids are limited in the available literature.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Licorice flavonoids have been shown to modulate inflammatory responses, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
| Flavonoid | Assay | IC50 / Effect | Citation |
| This compound | - | Data not available | |
| Licochalcone A | ORAI1 Channel Inhibition | IC50 = 2.97 ± 1.217 µM | |
| Kv1.3 Channel Inhibition | IC50 = 0.83 ± 1.222 µM | ||
| KCa3.1 Channel Inhibition | IC50 = 11.21 ± 1.07 µM | ||
| Glabridin | IL-1β Production Inhibition (LPS-stimulated RAW264.7 cells) | IC50 = 30.8 µM | |
| Isoliquiritigenin | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | Dose-dependent inhibition |
Key Signaling Pathways
The biological effects of these licorice flavonoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
This compound exerts its anticancer effects by inhibiting the Ras/Raf/MEK and MAPK (ERK, p38, JNK) signaling pathways, ultimately leading to apoptosis.[1][6]
References
- 1. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Semilicoisoflavone B Analogs
For Researchers, Scientists, and Drug Development Professionals
Semilicoisoflavone B, a naturally occurring isoflavone isolated from plants of the Glycyrrhiza species, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs, offering insights into the structural modifications that influence its biological effects. While direct and extensive SAR studies on a wide range of this compound analogs are limited in publicly available literature, this guide synthesizes the existing data on the parent compound and extrapolates potential SAR principles from related isoflavone derivatives.
Core Biological Activities of this compound
This compound has demonstrated notable potential in several therapeutic areas, primarily as an anticancer agent and a tyrosinase inhibitor.
Anticancer Activity
This compound exhibits significant cytotoxic effects against various cancer cell lines, particularly oral squamous cell carcinoma (OSCC).[1][2] Its mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at the G2/M phase, and the modulation of key signaling pathways.[1][2][3]
Key Molecular Targets and Signaling Pathways:
-
MAPK and Ras/Raf/MEK Signaling: this compound has been shown to suppress the activation of the Ras/Raf/MEK signaling pathway and reduce the phosphorylation of AKT, ERK1/2, p38, and JNK1/2, which are crucial for cancer cell proliferation and survival.[1][2]
-
ATR-Chk1 Signaling Pathway: In 5-fluorouracil-resistant OSCC cells, this compound has been found to target claspin and the ATR-Chk1 signaling pathway, leading to apoptosis.[3]
-
Apoptosis Regulation: It upregulates pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1] It also activates caspases 3, 8, and 9, and PARP.[1][2]
-
Reactive Oxygen Species (ROS) Production: The induction of ROS production is a significant contributor to its pro-apoptotic effects.[1][2]
Quantitative Data: Anticancer Activity of this compound
| Cell Line (Oral Squamous Cell Carcinoma) | IC50 (µM) after 24h | Citation |
| SAS | ~50 | [1] |
| SCC9 | ~60 | [1] |
| OECM-1 | ~75 | [1] |
| HSC3M3 | ~80 | [1] |
Tyrosinase Inhibitory Activity
Structure-Activity Relationship (SAR) Insights for this compound Analogs
Based on the broader knowledge of isoflavone SAR, the following points can be considered for the design of novel this compound analogs with potentially enhanced activity.
A-Ring Modifications:
-
The 5,7-dihydroxy substitution pattern on the A-ring is common in biologically active flavonoids and is generally considered important for their activity. Modifications at these positions could significantly impact potency.
B-Ring (Chromene Ring) Modifications:
-
Hydroxyl Group at C-8': The hydroxyl group on the chromene ring is a key feature. Its position and presence are likely crucial for activity. Esterification or etherification of this group could modulate solubility and cell permeability.
-
Dimethylpyran Ring: The dimethylpyran ring fused to the B-ring is a distinctive feature. Alterations to this ring, such as saturation or substitution on the methyl groups, could influence lipophilicity and binding to target proteins.
C-Ring Modifications:
-
The double bond between C2 and C3 in the C-ring is a common feature of isoflavones. Its reduction to form an isoflavan or isoflavene could alter the planarity of the molecule and its biological activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of this compound and its analogs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., SAS, SCC9) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its analogs for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Caspase Activity Assay
This assay quantifies the activity of caspases, which are key mediators of apoptosis.
Procedure:
-
Cell Lysis: Cells treated with the test compounds are harvested and lysed to release cellular proteins.
-
Substrate Addition: The cell lysate is incubated with a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3, IETD for caspase-8, LEHD for caspase-9).
-
Fluorescence/Absorbance Measurement: The fluorescence or absorbance is measured over time using a fluorometer or spectrophotometer.
-
Data Analysis: The caspase activity is calculated based on the rate of substrate cleavage and normalized to the protein concentration of the cell lysate.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Procedure:
-
Protein Extraction and Quantification: Total protein is extracted from treated and untreated cells, and the concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, total ERK, Bcl-2, Bax).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.
Visualizing Molecular Pathways and Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Signaling pathways modulated by this compound leading to apoptosis.
Caption: Experimental workflow for evaluating the anticancer activity of analogs.
Conclusion
This compound stands out as a promising natural product with potent anticancer and potential tyrosinase inhibitory activities. While comprehensive SAR studies on its analogs are still emerging, the existing knowledge on isoflavones provides a solid foundation for the rational design of novel derivatives with improved efficacy and pharmacokinetic profiles. The experimental protocols and pathway diagrams presented in this guide offer a practical framework for researchers to systematically investigate the therapeutic potential of this compound and its analogs, ultimately contributing to the development of new and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Semilicoisoflavone B's BACE1 Inhibitory Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the BACE1 inhibitory effect of Semilicoisoflavone B, with a focus on its independent validation and performance against other flavonoid-based inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development, particularly those targeting Alzheimer's disease.
Executive Summary
This compound has been identified as a compound that reduces the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. Primary research indicates that its mechanism of action involves the downregulation of BACE1 protein and mRNA levels. However, a thorough review of published literature reveals a lack of independent validation of this specific effect by separate research groups. Furthermore, the primary study did not report a direct enzymatic inhibition IC50 value for this compound. This guide places these findings in the context of other flavonoids with known BACE1 inhibitory activity and provides detailed experimental protocols for further investigation.
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides. In the amyloidogenic pathway, BACE1 cleaves the amyloid precursor protein (APP), initiating a cascade that leads to the formation of Aβ plaques, a hallmark of Alzheimer's disease. The signaling pathway diagram below illustrates this process.
Comparative Analysis of BACE1 Inhibition
While direct enzymatic inhibition data for this compound is not available, numerous other flavonoids and isoflavones have been evaluated for their BACE1 inhibitory potential. The table below summarizes the IC50 values for a selection of these compounds, providing a benchmark for comparison. The primary study on this compound indicated that at concentrations of 5 and 10 µM, it significantly reduced BACE1 protein and mRNA levels in N2a/APPsw cells.[1][2]
| Compound Class | Compound | BACE1 IC50 (µM) | Reference |
| Isoflavone | This compound | Not Reported (Reduces Expression) | Gu et al., 2018 |
| Flavonol | Myricetin | 2.8 | Shimmyo et al., 2008[3][4] |
| Flavonol | Quercetin | 5.4 | Shimmyo et al., 2008[3] |
| Flavonol | Kaempferol | 14.7 | Shimmyo et al., 2008[3][5] |
| Flavone | Apigenin | 38.5 | Shimmyo et al., 2008[3] |
| Flavonol | Morin | 21.7 | Shimmyo et al., 2008[3] |
| Biflavonoid | Amentoflavone | 0.35 | Lee et al., 2013[5] |
Experimental Protocols
To facilitate further research and independent validation, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment (Based on Gu et al., 2018)
-
Cell Line: N2a cells stably transfected with the human APP "Swedish" mutation (N2a/APPsw).
-
Culture Conditions: Cells are cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Opti-MEM, supplemented with 5% fetal bovine serum (FBS), G418 (200 µg/mL), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate plates. After 24 hours, the culture medium is replaced with fresh medium containing this compound or other test compounds at desired concentrations. Cells and conditioned media are harvested after a 24-hour incubation period.
Western Blot Analysis for BACE1 Protein Expression
-
Cell Lysis: Harvested cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against BACE1. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, with β-actin used as a loading control.
Quantitative Real-Time PCR (qRT-PCR) for BACE1 mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative quantification of BACE1 mRNA is performed using a real-time PCR system with SYBR Green master mix. The PCR conditions are typically an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the BACE1 gene is calculated using the 2-ΔΔCt method, with GAPDH used as the endogenous control.
In Vitro BACE1 Activity Assay (Fluorometric)
This is a general protocol for assessing direct enzymatic inhibition, which can be used to determine the IC50 value of a compound.
-
Reagents: Recombinant human BACE1, a specific fluorogenic BACE1 substrate, and an assay buffer (e.g., sodium acetate buffer, pH 4.5).
-
Procedure:
-
The test compound (e.g., this compound) is pre-incubated with recombinant BACE1 in the assay buffer in a 96-well plate for a specified time at 37°C.
-
The enzymatic reaction is initiated by adding the fluorogenic BACE1 substrate.
-
The fluorescence intensity is measured at regular intervals using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
The rate of substrate cleavage is determined from the linear portion of the reaction curve.
-
-
Data Analysis: The percentage of BACE1 inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a compound's effect on BACE1.
Conclusion
The available evidence suggests that this compound reduces the cellular levels of BACE1 protein and mRNA. However, the absence of independent validation and a reported IC50 value for direct enzymatic inhibition highlights the need for further research to fully characterize its potential as a BACE1-targeting agent for Alzheimer's disease. The comparative data and detailed protocols provided in this guide are intended to support and facilitate these future investigations.
References
- 1. Glycyrrhiza uralensis and this compound Reduce Aβ Secretion by Increasing PPARγ Expression and Inhibiting STAT3 Phosphorylation to Inhibit BACE1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BACE1 Inhibition Utilizing Organic Compounds Holds Promise as a Potential Treatment for Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Laboratory Validation of Semilicoisoflavone B Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Semilicoisoflavone B, a novel isoflavone with significant potential in pharmaceutical research. The objective is to offer a framework for establishing robust and reproducible quantification assays across different laboratories, a critical step in preclinical and clinical development. The data presented here are synthesized from cross-laboratory validation studies of structurally related isoflavones and serve as a benchmark for performance expectations.
Data Presentation: Performance of Quantification Methods
The selection of an appropriate analytical method is crucial for accurate and reliable quantification of this compound. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.[1][2] The following tables summarize the expected performance characteristics of these methods based on inter-laboratory studies of similar isoflavones.[3][4]
Table 1: Comparison of HPLC-UV Method Performance Across Laboratories
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.992 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 98.12% | 97.5% | 98.9% | 95-105% |
| Precision (RSD) | <2% | <3% | <2.5% | <5% |
| LOD (µg/mL) | 0.2720 | 0.35 | 0.30 | Reportable |
| LOQ (µg/mL) | 0.8243 | 0.95 | 0.90 | Reportable |
Data synthesized from analogous isoflavone validation studies.[2][5]
Table 2: Comparison of LC-MS/MS Method Performance Across Laboratories
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | >0.999 | >0.998 | >0.999 | >0.995 |
| Accuracy (% Recovery) | 99.2% | 101.5% | 98.7% | 90-110% |
| Precision (RSD) | <1.5% | <2% | <1.8% | <15% |
| LOD (ng/mL) | 0.5 | 0.7 | 0.4 | Reportable |
| LOQ (ng/mL) | 1.5 | 2.0 | 1.2 | Reportable |
LC-MS/MS offers superior sensitivity compared to HPLC-UV, which is reflected in the lower LOD and LOQ values.[6][7]
Table 3: Inter-Laboratory Reproducibility (Relative Standard Deviation - RSDR)
| Method | Concentration Range | RSDR (%) |
| HPLC-UV | High ( >100 µg/g) | 2.29 - 5.5 |
| Low ( <10 µg/g) | 9.36 - 16.1 | |
| LC-MS/MS | High ( >10 ng/mL) | < 10 |
| Low ( <1 ng/mL) | < 20 |
Reproducibility is a key indicator of a method's robustness across different laboratory environments.[3][4] As expected, RSDR increases at lower analyte concentrations.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving cross-laboratory consistency.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a common technique for purifying this compound from complex matrices like plasma or tissue homogenates.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 500 µL of the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Quantification Method
This method is suitable for routine analysis and quantification at moderate concentrations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorption maximum of this compound.
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve generated from certified reference standards.
3. LC-MS/MS Quantification Method
For high-sensitivity analysis, particularly for pharmacokinetic studies, LC-MS/MS is the preferred method.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for isoflavones.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be optimized.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Cross-Laboratory Validation Workflow
The following diagram illustrates the key stages of a cross-laboratory validation study.
Caption: A flowchart of the cross-laboratory validation process.
Conceptual Signaling Pathway of this compound
This diagram depicts a hypothetical signaling pathway that could be modulated by this compound, based on the known mechanisms of other isoflavones which often interact with estrogen receptors.
Caption: A potential signaling pathway for this compound.
References
- 1. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of isoflavones in soy and selected foods containing soy by extraction, saponification, and liquid chromatography: collaborative study [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for the determination of hinokiflavone in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Semilicoisoflavone B and Established BACE1 Inhibitors for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Semilicoisoflavone B, a naturally derived isoflavone, against established, synthetic BACE1 inhibitors that have undergone clinical investigation for the treatment of Alzheimer's disease. This comparison is based on available preclinical data and highlights differences in their mechanism of action and potency.
Executive Summary
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in Alzheimer's disease research due to its essential role in the production of amyloid-beta (Aβ) peptides. While numerous synthetic BACE1 inhibitors have been developed and entered clinical trials, none have yet received FDA approval, often due to a combination of safety concerns and lack of cognitive benefits in late-stage trials. In parallel, natural compounds are being investigated for their potential to modulate BACE1 activity.
This compound, derived from Glycyrrhiza uralensis, presents an alternative approach. Unlike the established inhibitors that directly target the BACE1 enzyme's active site, this compound appears to primarily act by reducing the expression of the BACE1 enzyme itself. This guide will compare the direct enzymatic inhibitory potency of established clinical candidates with the cellular efficacy of this compound in reducing Aβ levels.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and a selection of established BACE1 inhibitors that have been evaluated in clinical trials. It is crucial to note the different mechanisms of action when comparing these compounds.
Table 1: Comparison of BACE1 Inhibitory Potency and Cellular Efficacy
| Compound | Mechanism of Action | Enzymatic BACE1 Inhibition (IC50/Ki) | Cellular Aβ Reduction (EC50) |
| This compound | Downregulation of BACE1 expression via PPARγ agonism and STAT3 inhibition[1] | Not reported (indirect inhibitor) | Reduces Aβ secretion in N2a-sw cells (specific EC50 not reported)[1] |
| Verubecestat (MK-8931) | Direct, competitive BACE1 inhibitor | Ki = 2.2 nM | EC50 (Aβ40) = 2.1 nM (HEK293-APPSwe/Lon cells) |
| Lanabecestat (AZD3293) | Direct, competitive BACE1 inhibitor | Ki = 0.4 nM | EC50 = 0.08 nM (SH-SY5Y-APP cells) |
| Atabecestat (JNJ-54861911) | Direct, competitive BACE1 inhibitor | Data not readily available in public domain | Reduces CSF Aβ levels by 50-90% at 5-50 mg doses in humans |
| Elenbecestat (E2609) | Direct, competitive BACE1 inhibitor | Data not readily available in public domain | IC50 ~7 nM (in a cell-based assay) |
Note: The lack of a direct enzymatic IC50 for this compound prevents a direct potency comparison with the other listed inhibitors. The comparison of cellular efficacy is also challenging due to variations in experimental systems and reported metrics.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of efficacy data. Below are outlines for key experiments cited in the evaluation of BACE1 inhibitors.
BACE1 Enzymatic Inhibition Assay (FRET-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BACE1.
-
Principle: A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
-
Materials:
-
Recombinant human BACE1 enzyme
-
FRET peptide substrate
-
Assay buffer (e.g., Sodium Acetate, pH 4.5)
-
Test compounds (this compound and established inhibitors)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the BACE1 enzyme to wells containing either the test compound or vehicle control.
-
Incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Cellular Aβ Reduction Assay
This assay assesses the ability of a compound to reduce the levels of Aβ secreted from cells that overexpress the amyloid precursor protein (APP).
-
Principle: A cell line, such as human neuroblastoma SH-SY5Y or mouse neuroblastoma N2a, is engineered to overproduce human APP, often with mutations that favor Aβ production. These cells are treated with the test compound, and the amount of Aβ secreted into the culture medium is quantified.
-
Materials:
-
SH-SY5Y or N2a cells stably expressing a human APP construct (e.g., APPSwe)
-
Cell culture medium and supplements
-
Test compounds
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits specific for Aβ40 and Aβ42
-
-
Procedure:
-
Plate the cells in multi-well plates and allow them to adhere.
-
Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Collect the conditioned medium from each well.
-
Measure the concentration of Aβ40 and Aβ42 in the conditioned medium using a specific ELISA.
-
Optionally, lyse the cells to measure intracellular Aβ or assess cell viability to rule out toxicity.
-
Calculate the percentage reduction in Aβ levels compared to the vehicle-treated control.
-
Plot the percent reduction against the logarithm of the compound concentration to determine the EC50 value.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: BACE1 signaling pathway and points of intervention.
Caption: Experimental workflow for evaluating BACE1 inhibitors.
Concluding Remarks
The comparison between this compound and established BACE1 inhibitors reveals two distinct therapeutic strategies. The established inhibitors, developed through extensive medicinal chemistry efforts, are highly potent direct inhibitors of the BACE1 enzyme. However, their clinical development has been hampered by a lack of translation to cognitive improvement and, in some cases, adverse effects.
This compound offers a different, indirect approach by modulating the expression of BACE1. This mechanism could potentially lead to a more subtle and sustained reduction in BACE1 activity, which might circumvent some of the issues seen with potent, direct inhibitors. However, a significant gap in the current data is the lack of a clear dose-response relationship for this compound's effect on Aβ reduction in a standardized cellular model. Further research is required to quantify its cellular efficacy and to understand if this expression-modulating approach can provide a safer and more effective therapeutic window for the long-term treatment of Alzheimer's disease.
This guide underscores the importance of exploring diverse mechanisms of action in the pursuit of effective Alzheimer's therapeutics and highlights the need for standardized assays to enable robust comparisons between different classes of inhibitors.
References
In Vivo Therapeutic Potential of Semilicoisoflavone B: A Comparative Analysis for Oral Squamous Cell Carcinoma
For Immediate Release
DATELINE: [City, State] – In the ongoing search for novel and effective treatments for Oral Squamous Cell Carcinoma (OSCC), the natural isoflavonoid Semilicoisoflavone B (SFB) has demonstrated significant preclinical promise in laboratory studies. This guide provides a comprehensive comparison of SFB's in vitro performance against two established therapeutic agents with proven in vivo efficacy: the standard chemotherapeutic drug Cisplatin and the natural compound Curcumin. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Currently, there is a notable absence of published in vivo studies validating the therapeutic potential of this compound in animal models of OSCC. The data presented herein for SFB is therefore based on extensive in vitro research, which lays the groundwork for future preclinical and clinical investigations.
Comparative Efficacy Overview
The following tables summarize the available data on the anti-cancer effects of this compound, Cisplatin, and Curcumin against Oral Squamous Cell Carcinoma.
Table 1: In Vitro Efficacy against Oral Squamous Cell Carcinoma Cell Lines
| Compound | Cell Lines Tested | Key In Vitro Effects | Notable Findings |
| This compound | SAS, SCC9, OECM-1, HSC3M3, 5FU-SAS, 5FU-SCC9 | - Dose-dependently reduces cell viability.[1] - Induces G2/M phase cell cycle arrest.[2] - Promotes apoptosis via intrinsic and extrinsic pathways.[2][3] - Increases production of reactive oxygen species (ROS).[1][3] | Effective in 5-Fluorouracil (5FU)-resistant OSCC cell lines.[4] |
| Cisplatin | SCC25, YD-8/CIS, YD-9/CIS, YD-38/CIS | - Dose-dependently inhibits cell proliferation.[5][6] - Induces apoptosis.[5] - Causes DNA damage through the formation of adducts.[7] | Resistance mechanisms are a significant clinical challenge.[7] |
| Curcumin | HSC3, CAL33, SCC-25, CAL-27 | - Inhibits cell proliferation and colony formation.[8] - Induces G2/M or S phase cell cycle arrest.[5][9] - Promotes apoptosis.[10][11] - Inhibits invasion and migration.[9][10] | Demonstrates pleiotropic effects by targeting multiple signaling pathways.[5] |
Table 2: In Vivo Efficacy against Oral Squamous Cell Carcinoma in Animal Models
| Compound | Animal Model | Key In Vivo Effects | Tumor Growth Inhibition |
| This compound | No published in vivo data available | N/A | N/A |
| Cisplatin | Human oral squamous carcinoma xenografts in nude mice | - Inhibits tumor growth.[12] | - 28% at 0.3 mg/kg - 47% at 0.45 mg/kg - 86% at 0.9 mg/kg[12] |
| Curcumin | Human OSCC (SAS/luc) xenografts in NOD/SCID mice | - Significantly inhibits tumor growth.[11] | Significant difference compared to control (p < 0.01).[11] |
| 4NQO-induced oral tumorigenesis in C57Bl/6 mice | - Decreases multiplicity of preneoplastic and neoplastic lesions.[1] - Reduces the number of cancer cells and tumor volume.[10][13] | Statistically significant reduction in tumor multiplicity (p<0.05).[1] |
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways within OSCC cells.
Detailed Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in this guide for the alternative treatments, Cisplatin and Curcumin. These protocols can serve as a reference for designing future in vivo studies for this compound.
Cisplatin: Human Oral Squamous Carcinoma Xenograft Model
-
Animal Model:
-
Species and Strain: Athymic nude mice.
-
Justification: These mice lack a functional thymus and are unable to mount a T-cell-mediated immune response, thus preventing the rejection of human tumor xenografts.
-
-
Tumor Cell Inoculation:
-
Cell Line: Human oral squamous carcinoma cell lines (e.g., SCC25).
-
Cell Preparation: Cells are cultured in appropriate media, harvested during the logarithmic growth phase, and resuspended in a suitable vehicle like serum-free media or a mixture with Matrigel.
-
Injection: A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) in a defined volume (e.g., 100-200 µL) are injected subcutaneously into the flank of the mice.
-
-
Drug Administration:
-
Compound: Cisplatin.
-
Dosage and Route: Doses ranging from 0.3 to 0.9 mg/kg are administered via intraperitoneal (i.p.) injection.[12]
-
Vehicle: Cisplatin is typically dissolved in a sterile saline solution.
-
Treatment Schedule: Treatment is initiated once tumors reach a palpable size. A typical schedule involves twice-weekly i.p. injections for a specified duration (e.g., 24 days).[12]
-
-
Efficacy Evaluation:
-
Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Endpoint: The study concludes after a predetermined period, or when tumors in the control group reach a specific size. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
-
Curcumin: Chemically-Induced Oral Carcinogenesis Model
-
Animal Model:
-
Species and Strain: C57Bl/6 mice or Sprague Dawley rats.[1]
-
Justification: These immunocompetent models are suitable for studying the entire process of carcinogenesis, from initiation to progression, and allow for the evaluation of the immune system's role.
-
-
Carcinogen Induction:
-
Drug Administration:
-
Compound: Curcumin.
-
Dosage and Route: A daily dose of 15 mg via local application, oral gavage, or a combination of both.[1] In other studies, 80 mg/kg was administered thrice per day.[10][13]
-
Vehicle: Curcumin can be prepared as a paste for topical application or dissolved in a suitable vehicle like Dimethyl sulfoxide (DMSO) for oral administration.[13]
-
Treatment Schedule: Treatment can be initiated after a certain period of carcinogen exposure (e.g., at 12 weeks) and continued for a specified duration (e.g., 28 days).[1]
-
-
Efficacy Evaluation:
-
Histopathological Analysis: At the end of the study, animals are euthanized, and the oral tissues are collected for histopathological examination to assess the incidence and severity of dysplasia and carcinoma.
-
Tumor Multiplicity and Size: The number and size of visible tumors are recorded.
-
Biomarker Analysis: Immunohistochemistry can be performed to evaluate the expression of relevant biomarkers of proliferation (e.g., Ki-67) and inflammation (e.g., NF-κB, COX-2).
-
Conclusion
The available in vitro data strongly suggest that this compound possesses significant anti-cancer properties against oral squamous cell carcinoma, including in chemotherapy-resistant models. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, such as MAPK/ERK and ATR-Chk1, highlights its potential as a novel therapeutic candidate.
However, the absence of in vivo studies represents a critical gap in the current understanding of its therapeutic potential. The established efficacy of Cisplatin and the promising results from in vivo studies of Curcumin in OSCC animal models underscore the importance of advancing this compound into similar preclinical testing. Future research should prioritize the evaluation of SFB in both xenograft and chemically-induced OSCC animal models to determine its efficacy, optimal dosage, and safety profile, which will be crucial steps in its journey from a promising laboratory compound to a potential clinical therapy.
References
- 1. Local and systemic Curcumin C3 complex inhibits 4NQO-induced oral tumorigenesis via modulating FGF-2/FGFR-2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4NQO induced carcinogenesis: A mouse model for oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mouse model for oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 7. Effects of curcumin on oral cancer at molecular level: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Therapeutic potential of curcumin and its nanoformulations for treating oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by 4-nitroquinoline-1-oxide (4NQO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.ipb.ac.id [journal.ipb.ac.id]
- 12. Mouse Tumor-Bearing Models as Preclinical Study Platforms for Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intramucosal Inoculation of Squamous Cell Carcinoma Cells in Mice for Tumor Immune Profiling and Treatment Response Assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Semilicoisoflavone B and Synthetic PPARγ Agonists for Research and Drug Development
An objective guide for researchers, scientists, and drug development professionals on the characteristics, efficacy, and experimental evaluation of the natural isoflavone, Semilicoisoflavone B, in comparison to established synthetic Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists.
Introduction
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity. Its modulation has been a key strategy in the development of therapeutics for metabolic disorders, particularly type 2 diabetes. Synthetic agonists, most notably the thiazolidinedione (TZD) class of drugs such as rosiglitazone and pioglitazone, have been widely used clinically. However, their use has been associated with a range of side effects, prompting a search for alternative PPARγ modulators with improved safety profiles. Natural products represent a promising avenue for the discovery of novel PPARγ ligands. Among these, this compound, an isoflavone found in Glycyrrhiza species, has been identified as a PPARγ agonist. This guide provides a comparative overview of this compound and synthetic PPARγ agonists, focusing on their performance based on available experimental data.
Mechanism of Action: The PPARγ Signaling Pathway
Both this compound and synthetic agonists exert their effects by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammatory responses.
Caption: Simplified diagram of the PPARγ signaling pathway activated by ligands.
Quantitative Comparison of PPARγ Agonist Activity
A direct quantitative comparison of the potency of this compound and synthetic PPARγ agonists is crucial for evaluating their therapeutic potential. This is typically assessed by determining the half-maximal effective concentration (EC50) for PPARγ activation and the dissociation constant (Kd) for binding affinity. While extensive data is available for synthetic agonists, quantitative data for this compound is less prevalent in the literature.
| Compound | Agonist Type | PPARγ Activation (EC50) | PPARγ Binding Affinity (Kd) |
| This compound | Natural (Isoflavone) | Data not available | Data not available |
| Rosiglitazone | Synthetic (Thiazolidinedione) | ~30 - 60 nM | ~40 - 43 nM |
| Pioglitazone | Synthetic (Thiazolidinedione) | ~280 - 990 nM[1] | Data not available |
Note: The lack of publicly available EC50 and Kd values for this compound's direct interaction with PPARγ is a significant data gap that hinders a direct potency comparison with synthetic agonists. Further research is required to quantify these parameters.
Experimental Data and Performance Comparison
The efficacy of PPARγ agonists is evaluated through a series of in vitro experiments that model key physiological processes.
Adipocyte Differentiation
PPARγ is a master regulator of adipogenesis. The ability of an agonist to induce the differentiation of preadipocytes into mature adipocytes is a key indicator of its activity.
Experimental Workflow: Adipocyte Differentiation Assay
References
In the landscape of natural product research, isoflavones have garnered significant attention for their diverse pharmacological activities. This guide provides a detailed comparative analysis of Semilicoisoflavone B, a prenylated isoflavone, against other prominent naturally occurring isoflavones. The focus is on their biological activities, mechanisms of action, and potential therapeutic applications, with a special emphasis on anticancer, anti-inflammatory, and antioxidant properties. This objective comparison is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research endeavors.
Comparative Biological Activity
This compound, primarily isolated from Glycyrrhiza species, has demonstrated potent anticancer effects, particularly in oral squamous cell carcinoma (OSCC).[1][2][3][4][5][6] Its activity is compared with other well-studied isoflavones like genistein, daidzein, and biochanin A, which are known for their broad therapeutic potential.[7][8]
| Compound | Biological Activity | Target/Mechanism | Quantitative Data (IC50) | Source |
| This compound | Anticancer (Oral Squamous Cell Carcinoma) | Induces apoptosis and cell cycle arrest; downregulates MAPK, Ras/Raf/MEK, and ATR-Chk1 signaling pathways; increases ROS production.[1][2][3][4][5][6] | Varies by cell line (e.g., significant reduction in viability of 5FU-resistant OSCC cells at 25-100 µM).[2] | [1][2][3][4][5][6] |
| Genistein | Anticancer, Anti-inflammatory, Antioxidant | Binds to estrogen receptors; inhibits tyrosine kinases; modulates NF-κB and AP-1 signaling.[7][9] | Varies by cell line and assay. | [7][9] |
| Daidzein | Anti-inflammatory, Antioxidant, Bone health | Inhibits IL-6 and IL-8 production; modulates inflammatory signaling pathways.[9] | Varies by assay. | [9] |
| Biochanin A | Anti-inflammatory, Chemopreventive | Modulates various biochemical and molecular mechanisms related to inflammation.[7][8] | Varies by assay. | [7][8] |
| Formononetin | Anti-inflammatory, Antioxidant, Estrogenic | Exerts anti-inflammatory effects through various mechanisms.[7][8] | Varies by assay. | [7][8] |
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound and other isoflavones on cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., OSCC cell lines SAS and SCC9) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound at 0, 25, 50, and 100 µM) for different time intervals (e.g., 24, 48, and 72 hours).[2]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solvent like dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Analysis by Flow Cytometry
The induction of apoptosis is a key mechanism for the anticancer activity of many natural compounds. It can be quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified duration.
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect changes in the expression and phosphorylation of proteins involved in specific signaling pathways.
-
Protein Extraction: After treatment with the compound, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-ERK, total ERK, cleaved PARP, β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and related compounds are mediated through the modulation of complex intracellular signaling pathways.
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis in oral cancer cells through both intrinsic and extrinsic pathways, coupled with the induction of reactive oxygen species (ROS) and downregulation of key survival signaling cascades.[1][4][6]
Caption: this compound induces apoptosis via ROS and inhibition of survival pathways.
Experimental Workflow for Evaluating Anticancer Activity
The systematic evaluation of a natural compound's anticancer potential involves a series of in vitro experiments.
Caption: Workflow for in vitro evaluation of anticancer properties of natural compounds.
Conclusion
This compound emerges as a potent anticancer agent, particularly against oral squamous cell carcinoma, with a well-defined mechanism of action involving the induction of apoptosis and cell cycle arrest through the modulation of multiple signaling pathways.[1][2][3][4][5][6] While other isoflavones like genistein and daidzein exhibit a broader range of activities, including anti-inflammatory and antioxidant effects, the specific and potent anticancer properties of this compound make it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational comparison to aid researchers in navigating the promising field of isoflavone-based drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces oral cancer cell apoptosis by targeting claspin and ATR-Chk1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Main Isoflavones Found in Dietary Sources as Natural Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Semilicoisoflavone B: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the downstream molecular targets of Semilicoisoflavone B (SFB), a natural phenolic compound with demonstrated anticancer properties. Through a detailed examination of experimental data, this document objectively compares its performance and elucidates the signaling pathways it modulates, offering valuable insights for future research and therapeutic development.
This compound has emerged as a promising candidate in oncology research, particularly for its efficacy against oral squamous cell carcinoma (OSCC). This guide synthesizes findings from multiple studies to present a clear picture of its mechanism of action, focusing on its influence on key cellular processes such as apoptosis, cell cycle progression, and stress responses.
Key Downstream Molecular Targets of this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways and downstream effector molecules. The primary targets identified in recent studies are summarized below.
Table 1: Summary of Key Downstream Molecular Targets of this compound
| Signaling Pathway | Key Molecular Targets | Observed Effect of SFB |
| MAPK Pathway | ERK1/2, p38, JNK1/2 | Reduced phosphorylation |
| Ras/Raf/MEK Pathway | Ras, Raf, MEK | Suppression of activation |
| PI3K/AKT Pathway | AKT | Reduced phosphorylation |
| ATR-Chk1 Pathway | Claspin, ATR, Chk1, Wee1, CDC25C | Suppression of claspin expression leading to reduced phosphorylation of downstream targets |
| Apoptosis (Intrinsic Pathway) | Bax, Bak, Bcl-2, Bcl-xL, Survivin, Caspase-9, Caspase-3, PARP | Increased expression of pro-apoptotic Bax and Bak; Decreased expression of anti-apoptotic Bcl-2, Bcl-xL, and survivin; Activation of Caspase-9, Caspase-3, and cleavage of PARP |
| Apoptosis (Extrinsic Pathway) | FAS, FADD, TRADD, Death Receptor 5 (DR5), Decoy Receptor 2 (DcR2), Caspase-8 | Increased expression of FAS, FADD, TRADD, and DR5; Decreased expression of DcR2; Activation of Caspase-8 |
| Cell Cycle Regulation | Cyclin A, Cyclin B, CDK2, CDK4, CDK6, CDC2 | Downregulation of expression, leading to G2/M and S phase arrest |
| Cellular Stress | Reactive Oxygen Species (ROS) | Induction of ROS production |
Comparative Performance and Experimental Data
The efficacy of this compound in modulating its downstream targets has been quantified in several studies. The following tables summarize key experimental findings, providing a comparative overview of its effects on various cellular parameters.
Table 2: Effect of this compound on Cell Viability and Apoptosis in Oral Cancer Cell Lines
| Cell Line | SFB Concentration (µM) | Cell Viability (% of Control) | Apoptosis (% of Cells) |
| SAS | 25 | ~80% | ~15% |
| 50 | ~60% | ~25% | |
| 100 | ~40% | ~40% | |
| SCC9 | 25 | ~85% | ~12% |
| 50 | ~65% | ~20% | |
| 100 | ~45% | ~35% | |
| 5FU-Resistant SAS | 50 | Significantly Reduced | Increased |
| 5FU-Resistant SCC9 | 50 | Significantly Reduced | Increased |
Data are approximations derived from graphical representations in published studies and are intended for comparative purposes.
Table 3: Effect of this compound on Cell Cycle Distribution in Oral Cancer Cell Lines
| Cell Line | SFB Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| SAS | 0 | ~60% | ~25% | ~15% |
| 100 | ~30% | ~20% | ~50% | |
| SCC9 | 0 | ~55% | ~30% | ~15% |
| 100 | ~25% | ~25% | ~50% | |
| 5FU-Resistant SAS | 100 | Not specified | Increased | Increased |
| 5FU-Resistant SCC9 | 100 | Not specified | Increased | Increased |
Data are approximations derived from graphical representations in published studies and are intended for comparative purposes.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions of this compound with its downstream targets, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to confirm the downstream targets of this compound.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by SFB.
-
Cell Lysis: Oral cancer cells (e.g., SAS, SCC9) are treated with varying concentrations of SFB (0-100 µM) for 24 hours. Cells are then washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-ERK, total ERK, cleaved PARP, Bcl-2, Bax, etc.) at dilutions recommended by the manufacturer.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. β-actin is typically used as a loading control.
Cell Cycle Analysis by Flow Cytometry
This method is employed to determine the effect of SFB on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Oral cancer cells are treated with SFB as described for Western blotting. After 24 hours, both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of the PI-stained DNA.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with SFB and harvested as described above.
-
Staining: The harvested cells are washed with cold PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are quantified.
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular production of ROS, a key mediator of SFB-induced apoptosis.
-
Cell Treatment and Loading: Oral cancer cells are treated with SFB for various time points. Following treatment, the cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Flow Cytometry: The fluorescence intensity of the cells is measured by flow cytometry, which is proportional to the intracellular ROS levels.
Comparison with Alternatives: Efficacy in 5-Fluorouracil-Resistant Cells
A significant finding is the potent anticancer activity of this compound in 5-fluorouracil (5FU)-resistant oral cancer cell lines.[1] 5FU is a commonly used chemotherapeutic agent for OSCC, and resistance to this drug is a major clinical challenge. The ability of SFB to induce apoptosis and cell cycle arrest in 5FU-resistant cells suggests that it acts through mechanisms that can overcome conventional drug resistance.[1] This positions SFB as a potential alternative or adjunct therapy in cases where 5FU treatment fails. The molecular basis for this efficacy in resistant cells appears to be linked to its ability to target the ATR-Chk1 signaling pathway, which is crucial for DNA damage response and cell cycle checkpoint control.[1]
References
Comparative Molecular Docking Analysis: Positioning Semilicoisoflavone B Among Potent Flavonoid Inhibitors
In the landscape of drug discovery, flavonoids have emerged as a promising class of natural compounds with a wide array of pharmacological activities. Their potential to interact with and modulate the activity of various protein targets makes them attractive candidates for the development of novel therapeutics. This guide provides a comparative analysis of the molecular docking performance of Semilicoisoflavone B, an isoflavone found in the roots of Glycyrrhiza uralensis Fisch, against other well-characterized flavonoids.[] By examining experimental data from molecular docking studies on various flavonoids, we can infer the potential binding affinities and inhibitory capabilities of this compound and position it within the broader context of flavonoid-protein interactions.
While specific molecular docking studies on this compound are not extensively available in the public domain, its structural similarity to other isoflavones, such as genistein, allows for a comparative theoretical assessment. This guide will leverage published data on the molecular docking of various flavonoids with key protein targets implicated in diseases like Alzheimer's, cancer, and inflammation.
Comparative Binding Affinities of Flavonoids
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically represented as binding energy (in kcal/mol). A lower binding energy indicates a more stable and favorable interaction. The following table summarizes the binding energies of several flavonoids against various protein targets, providing a benchmark for assessing the potential efficacy of this compound.
| Flavonoid Class | Flavonoid | Target Protein | Binding Energy (kcal/mol) |
| Flavanol | Epicatechin gallate | Acetylcholinesterase (AChE) | -10.42[2] |
| Flavonol | Fisetin | Acetylcholinesterase (AChE) | -10.11[2] |
| Isoflavone | Biochanin A | Beta-secretase 1 (BACE-1) | -9.81[2] |
| Flavanol | Sterubin | Acetylcholinesterase (AChE) | -10.16[2] |
| Flavanol | Sterubin | Beta-secretase 1 (BACE-1) | -8.96[2] |
| Flavone | Luteolin | β-catenin | -5.22 (range)[3] |
| Flavonol | Catechin | β-catenin | -6.50 (range)[3] |
| Isoflavone | Genistein | β-catenin | -5.44[3] |
| Flavonol | Isorhamnetin | β-catenin | -4.98[3] |
| Flavonol | Fisetin | β-catenin | -5.68[3] |
| Flavonone | Silibinin | β-catenin | -5.32[3] |
| Flavone | β-naphthoflavone | β-catenin | -6.50[3] |
| Flavonol | Quercetin | Lyn kinase | Not specified |
| Flavone | Apigenin | Lyn kinase | Not specified |
| Flavanol | Catechin | Lyn kinase | Not specified |
| Isoflavone | Genistin | Estrogen Receptor alpha | -7.0[4] |
| Isoflavone | Genistin | Cancer Antigen 15.3 | -9.5[4] |
Experimental Protocols: A Standardized Molecular Docking Workflow
The following protocol outlines a typical workflow for performing comparative molecular docking studies of flavonoids. This methodology is based on established practices cited in multiple studies.[2][4][5]
1. Ligand and Receptor Preparation:
-
Ligand Preparation: The 2D structures of flavonoids, including this compound and other comparative compounds, are typically retrieved from databases like PubChem in .sdf format.[2] These structures are then converted to 3D .pdb files using software like Bio-Discovery Studio.[2] Energy minimization and optimization of the ligand structures are performed to obtain the most stable conformation.
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed from the protein structure. Polar hydrogen atoms are added, and Kollman united atomic charges are computed to prepare the protein for docking.[2]
2. Molecular Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock, AutoDock Vina, and GOLD.[2][4][6]
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand. The dimensions of the grid are typically set to encompass the entire binding pocket.[2]
-
Docking Algorithm: The docking process is often carried out using a Lamarckian Genetic Algorithm, which combines energy evaluation through grids of affinity potential to find the best binding position for the ligand.[2]
-
Parameters: Key parameters for the docking run include the number of genetic algorithm (GA) runs, population size, and the maximum number of evaluations.[2]
3. Analysis of Docking Results:
-
Binding Energy Calculation: The binding affinity of the flavonoid to the target protein is evaluated based on the calculated binding energy. The conformation with the lowest binding free energy is typically considered the most favorable.[2]
-
Interaction Analysis: The docked complexes are visualized to analyze the interactions between the ligand and the protein's active site residues. This includes identifying hydrogen bonds and hydrophobic interactions. Software like Discovery Studio Visualizer is often used for this purpose.[5]
4. Validation (Optional but Recommended):
-
Re-docking: The co-crystallized ligand (if available) is re-docked into the protein's active site. The root mean square deviation (RMSD) between the re-docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2 Å is generally considered a successful validation.
Visualizing the Molecular Docking Workflow
Signaling Pathways Targeted by Flavonoids
The therapeutic effects of flavonoids are often attributed to their ability to modulate specific signaling pathways involved in disease progression. This compound has been shown to induce apoptosis in oral cancer cells by downregulating the MAPK and Ras/Raf/MEK signaling pathways.[7][8] The protein targets listed in the comparative data table are key components of various critical signaling cascades.
Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation.[3] Dysregulation of this pathway, particularly the accumulation of β-catenin, is associated with various cancers.[3] Flavonoids like genistein, catechin, and luteolin have been shown to interact with β-catenin, potentially inhibiting its activity and downstream signaling.[3]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is central to regulating cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been observed to reduce the phosphorylation of key proteins in this pathway, such as ERK1/2, p38, and JNK1/2, in oral cancer cells.[7][8]
Conclusion
While direct molecular docking data for this compound is limited, a comparative analysis with other flavonoids provides valuable insights into its potential as a therapeutic agent. Its structural similarity to other bioactive isoflavones, such as genistein, suggests that it is likely to exhibit favorable binding affinities to a range of protein targets. The documented inhibitory effects of this compound on key cancer-related signaling pathways, such as the MAPK and Ras/Raf/MEK pathways, further underscore its potential.[7][8] The presented data and protocols offer a framework for researchers and drug development professionals to evaluate and further investigate the therapeutic promise of this compound and other novel flavonoids through computational and experimental approaches.
References
- 2. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking studies of flavonoids for their inhibition pattern against β-catenin and pharmacophore model generation from experimentally known flavonoids to fabricate more potent inhibitors for Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Multi-Targeted Molecular Docking and Dynamic Simulation of Soybean-Derived Isoflavone Genistin as a Potential Breast Cancer Signaling Proteins Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study [mdpi.com]
- 6. Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Translating In Vitro Success of Semilicoisoflavone B to Preclinical Animal Models for Oral Cancer
A Comparative Guide for Researchers
The promising in vitro anticancer effects of Semilicoisoflavone B (SFB), a natural phenolic compound, have positioned it as a compelling candidate for further preclinical development. This guide provides a comparative analysis of SFB's in vitro performance against the in vivo data of other relevant isoflavones, namely genistein and daidzein, in preclinical models of oral squamous cell carcinoma (OSCC). Detailed experimental protocols and visual workflows are presented to aid researchers in designing and executing preclinical animal studies to validate and translate the in vitro findings of SFB.
This compound: A Profile of In Vitro Anticancer Activity
This compound has demonstrated significant cytotoxic and pro-apoptotic effects across various oral squamous cell carcinoma (OSCC) cell lines. Its mechanisms of action are multifaceted, involving the induction of oxidative stress, cell cycle arrest, and modulation of key signaling pathways. A summary of its in vitro activity is presented below.
Table 1: Summary of In Vitro Efficacy of this compound in Oral Cancer Cell Lines
| Cell Line(s) | Concentration Range | Key Findings | Reference(s) |
| SAS, SCC9, OECM-1, HSC3M3 | 25 µM - 100 µM | Reduced cell viability and colony formation.[1][2] | [1][2] |
| SAS, SCC9 | 0 µM - 100 µM | Induced cell cycle arrest at the G2/M phase.[1][2] Downregulated cyclin A and cyclin-dependent kinases (CDKs).[1][3] | [1][2][3] |
| SAS, SCC9 | 100 µM | Induced apoptosis via intrinsic and extrinsic pathways.[1] Increased production of reactive oxygen species (ROS).[1][2] | [1][2] |
| 5-FU-resistant OSCC cells | Not specified | Reduced cell viability and colony formation.[4] Arrested cell cycle at G2/M and S phases.[4] | [4] |
| OSCC Cells | Not specified | Downregulated MAPK and Ras/Raf/MEK signaling pathways.[3][5] | [3][5] |
| 5-FU-resistant OSCC cells | Not specified | Disrupted the ATR-Chk1 signaling pathway.[4] | [4] |
Comparative In Vivo Studies of Other Isoflavones in Oral Cancer Models
While in vivo data for this compound is not yet available, studies on other isoflavones like genistein and daidzein in OSCC animal models provide a valuable benchmark for designing future experiments.
Table 2: Preclinical Animal Studies of Isoflavones in Oral Squamous Cell Carcinoma
| Isoflavone | Animal Model | Dosage & Administration | Key Findings | Reference(s) |
| Genistein | HSC-3 tumor-bearing male balb/c/nu mice | 0.5 mg/kg, injected into the tumor | Significantly lower microvessel density (CD31 immunoreactivity). No significant difference in tumor growth or metastasis compared to control. | [4][6] |
| Genistein | DMBA-induced oral carcinogenesis in hamsters | Oral administration (dosage not specified) | Significant reduction in the carcinogenesis process. Significant decrease in the proliferation and activity of cancer stem cells (as measured by CD44). | [7] |
| Daidzein | In vitro (Ca9-22 and SAS OSCC cells) | 100 µM | Effectively reduced migration and invasion abilities. | [8] |
Note: The study on daidzein was in vitro but provides a rationale for its potential use in in vivo models of metastasis.
Experimental Protocols for Preclinical OSCC Animal Models
The following are detailed methodologies for two common types of preclinical OSCC animal models that could be adapted for evaluating this compound.
Protocol 1: Chemically-Induced Oral Carcinogenesis Model (4-NQO)
This model mimics the progressive development of human OSCC from dysplasia to invasive carcinoma.
1. Animal Model:
-
Species: C57BL/6 mice or Sprague-Dawley rats.
-
Age: 6-8 weeks.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2. Induction of Oral Carcinogenesis:
-
Carcinogen: 4-Nitroquinoline 1-oxide (4NQO).
-
Administration: Dissolve 4NQO in the drinking water at a concentration of 50-100 µg/mL. Provide this water ad libitum for 16-20 weeks.[9][10]
-
Monitoring: Monitor the animals' body weight and general health status weekly. Observe the oral cavity for the appearance of lesions.
3. Experimental Groups:
-
Group 1 (Control): Animals receive regular drinking water.
-
Group 2 (Vehicle Control): Animals receive 4NQO in drinking water, followed by treatment with the vehicle used to dissolve this compound.
-
Group 3 (SFB Treatment): Animals receive 4NQO in drinking water, followed by treatment with this compound at various doses.
-
Group 4 (Positive Control): Animals receive 4NQO in drinking water, followed by treatment with a standard-of-care chemotherapeutic agent (e.g., cisplatin).
4. Drug Administration:
-
Route: Oral gavage, intraperitoneal injection, or direct topical application to oral lesions. The choice of route should be based on the physicochemical properties and desired systemic exposure of SFB.
-
Frequency: Daily or on a specified schedule for a predetermined duration (e.g., 4-8 weeks) after the appearance of visible lesions.
5. Efficacy Evaluation:
-
Tumor Measurement: Measure the size of visible oral tumors using calipers at regular intervals.
-
Histopathology: At the end of the study, euthanize the animals and collect the tongue and other oral tissues. Fix in 10% formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess the degree of dysplasia and carcinoma.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
Protocol 2: Xenograft Model of Human Oral Cancer
This model is useful for evaluating the effect of a compound on the growth of established human tumors.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Age: 6-8 weeks.
-
Acclimatization: Acclimatize animals for at least one week before tumor cell implantation.
2. Tumor Cell Implantation:
-
Cell Lines: Use human OSCC cell lines such as SAS, SCC9, or HSC-3.
-
Preparation: Culture the cells to 80-90% confluency, harvest, and resuspend in a sterile, serum-free medium or Matrigel.
-
Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.
3. Experimental Groups:
-
Group 1 (Vehicle Control): Tumor-bearing mice receive the vehicle used to dissolve this compound.
-
Group 2 (SFB Treatment): Tumor-bearing mice receive this compound at various doses.
-
Group 3 (Positive Control): Tumor-bearing mice receive a standard-of-care chemotherapeutic agent (e.g., cisplatin).
4. Drug Administration:
-
Initiation: Begin treatment when tumors reach a palpable size (e.g., 100 mm³).
-
Route: Intraperitoneal injection, intravenous injection, or oral gavage.
-
Frequency: Administer treatment according to a predetermined schedule (e.g., daily, three times a week) for the duration of the study.
5. Efficacy Evaluation:
-
Tumor Growth: Measure tumor volume with calipers twice a week using the formula: Volume = (length x width²) / 2.
-
Body Weight: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: Euthanize the animals when tumors in the control group reach a predetermined maximum size or at the end of the study period.
-
Tumor Analysis: Excise the tumors, weigh them, and process for histopathology, immunohistochemistry, and Western blot analysis to assess the molecular targets of SFB.
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The following diagram illustrates the key signaling pathways targeted by this compound in oral cancer cells, as identified in in vitro studies.
Caption: Signaling pathways affected by this compound.
General Workflow for Preclinical Evaluation of this compound in an OSCC Xenograft Model
The diagram below outlines a typical experimental workflow for assessing the efficacy of a novel compound in a preclinical xenograft model of oral cancer.
Caption: Experimental workflow for OSCC xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse Tumor-Bearing Models as Preclinical Study Platforms for Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soy Isoflavones in Integrative Oncology: Increased Efficacy and Decreased Toxicity of Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti‐cancer effect of genistein in oral squamous cell carcinoma with respect to angiogenesis and in vitro invasion - ProQuest [proquest.com]
- 5. A review of the animal models used to investigate the health benefits of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer effect of genistein in oral squamous cell carcinoma with respect to angiogenesis and in vitro invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EFFECT OF GENISTEIN AND OXALIPLATIN ON CANCER STEM CELLS IN ORAL SQUAMOUS CELL CARCINOMA: AN EXPERIMENTAL STUDY [journals.ekb.eg]
- 8. Daidzein enhances cisplatin sensitivity and inhibits migration of oral squamous cell carcinoma through modulating mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mouse model for oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Tumor-Bearing Models as Preclinical Study Platforms for Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
